(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRSEDVLBBFJZ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362553 | |
| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180272-45-1 | |
| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidating the Molecular Architecture of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key chiral intermediate in the synthesis of various pharmacologically active compounds, including the M3 muscarinic receptor antagonist Solifenacin. This document details the analytical techniques and experimental data essential for confirming the chemical identity, purity, and absolute stereochemistry of this important building block.
Introduction
This compound (C₁₅H₁₅N, Molar Mass: 209.29 g/mol ) is a heterocyclic amine featuring a stereogenic center at the C1 position.[1] The precise three-dimensional arrangement of the phenyl and tetrahydroisoquinoline moieties is critical for its utility in asymmetric synthesis and for the biological activity of its derivatives. Therefore, a rigorous structure elucidation process employing a suite of spectroscopic and analytical methods is imperative. This guide outlines the standard experimental workflows and expected data for confirming the structure of this compound.
Spectroscopic and Analytical Data
The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The following tables summarize the expected quantitative data. Note: While extensive efforts have been made to collate data specific to the (1R)-enantiomer, some of the following data is representative of the racemic or closely related N-substituted analogs due to the limited availability of a complete public dataset for the specific enantiomer. This is a common challenge in the documentation of synthetic intermediates.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| H-Ar (phenyl & isoquinoline) | 7.40 - 7.10 | m | - | 9H |
| H-1 | 5.54 | t | 7.2 | 1H |
| H-3 | 3.67 - 3.57 | m | - | 2H |
| H-4 | 3.10 - 3.04 | m | - | 1H |
| H-4' | 2.77 | dt | 16.1, 5.1 | 1H |
| NH | (broad signal, variable) | s | - | 1H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Assignment |
| C-Ar (quat.) | 148.5, 135.4, 133.0 | Aromatic |
| C-Ar (CH) | 129.6, 129.3, 128.2, 127.1, 126.8, 119.5, 115.2 | Aromatic |
| C-1 | 58.3 | CH |
| C-3 | 42.2 | CH₂ |
| C-4 | 26.6 | CH₂ |
Note: The ¹H and ¹³C NMR data presented are based on the closely related compound 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline and may show slight deviations for the title compound. The assignments are based on general chemical shift principles and 2D NMR correlations (COSY, HSQC, HMBC) would be required for unambiguous assignment.[2]
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ for C₁₅H₁₆N⁺ | 210.1283 |
| Found [M+H]⁺ | (To be determined) | |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 209 |
| Base Peak | m/z 132 | |
| Major Fragments | m/z 208, 132 |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| 3060 - 3020 | Medium | Aromatic C-H Stretch |
| 2920 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~750, ~700 | Strong | Aromatic C-H Bend (monosubstituted & ortho-disubstituted) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment is conducted. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by 2-3 bonds, respectively.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for HRMS and a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization source for fragmentation analysis.
Sample Preparation:
-
HRMS (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is infused directly into the ESI source.
-
EI-MS: A dilute solution of the sample in a volatile solvent is injected into the GC, which separates the compound before it enters the MS detector.
Data Acquisition:
-
HRMS (ESI): Data is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.
-
EI-MS: The mass spectrometer is set to scan a typical mass range (e.g., m/z 40-400) after electron ionization at 70 eV.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound (often as a salt, e.g., hydrochloride) in a suitable solvent system.
-
Data Collection: A suitable crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas. Diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often using the Flack parameter. An X-ray diffraction study of the hydrochloride salt of the (+)-enantiomer has determined its absolute configuration to be S.[3] Consequently, the (1R)-enantiomer possesses the opposite configuration.
Visualization of Methodologies
The following diagrams illustrate the logical workflows for the key analytical methods used in the structure elucidation of this compound.
Caption: Overall workflow for the synthesis and structure elucidation of the target molecule.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conclusion
The comprehensive structural elucidation of this compound necessitates a multi-technique analytical approach. While NMR and mass spectrometry are powerful tools for determining the compound's connectivity and molecular formula, single-crystal X-ray crystallography is indispensable for the unambiguous determination of its absolute stereochemistry. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to confidently verify the structure and purity of this vital chiral building block, ensuring the quality and stereochemical integrity of downstream synthetic products.
References
The Stereochemical Nuances of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the synthesis, resolution, and analysis of the stereoisomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTHIQ), a pivotal scaffold in medicinal chemistry.
The tetrahydroisoquinoline core is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Among these, 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTHIQ) stands out due to the critical role of its stereochemistry in determining biological efficacy. The chiral center at the C1 position gives rise to (S)- and (R)-enantiomers, each possessing distinct pharmacological profiles. Notably, the (S)-enantiomer of PHTHIQ is a key intermediate in the synthesis of Solifenacin, a potent M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3] This guide provides a comprehensive technical overview of the stereochemistry of PHTHIQ, focusing on stereoselective synthesis, analytical methodologies, and quantitative data to support researchers and professionals in drug development.
Stereoselective Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The generation of enantiomerically pure PHTHIQ is a key challenge and a subject of extensive research. The primary strategies involve the asymmetric reduction of the corresponding 1-phenyl-3,4-dihydroisoquinoline precursor, diastereoselective reactions using chiral auxiliaries, and classical resolution of the racemic mixture.
Two of the most common foundational methods for creating the isoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.[4][5][6]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[6][7] This intermediate is then reduced to the tetrahydroisoquinoline. Asymmetric variants of this reaction have been developed to introduce chirality.[1][8]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[4][5][9][10] The use of chiral Brønsted acids can facilitate asymmetric synthesis.
The general synthetic approaches are visualized below:
Caption: Overview of Bischler-Napieralski and Pictet-Spengler reactions for PHTHIQ synthesis.
Asymmetric Hydrogenation
A highly efficient method for producing enantiomerically enriched PHTHIQ is the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral transition metal catalysts.[11] Iridium and Ruthenium complexes with chiral ligands, such as those derived from BINAP and other phosphines, have demonstrated excellent enantioselectivity.[12][13]
Chiral Resolution
Classical resolution remains a widely used industrial method for obtaining the desired enantiomer. This technique involves the formation of diastereomeric salts by reacting the racemic PHTHIQ with a chiral resolving agent, such as D-(−)-tartaric acid.[2] The differing solubilities of the diastereomeric salts allow for their separation by crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base. To improve process efficiency, the undesired (R)-enantiomer can be racemized in a one-pot process and recycled.[2]
The workflow for chiral resolution and racemization is illustrated below:
Caption: Chiral resolution of racemic PHTHIQ and recycling of the undesired enantiomer.
Quantitative Data on Stereoselective Syntheses
The following table summarizes quantitative data from various stereoselective synthetic methods for 1-phenyl-1,2,3,4-tetrahydroisoquinoline and related derivatives.
| Method | Substrate | Catalyst/Reagent | Yield (%) | ee/de (%) | Reference |
| Asymmetric Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | Ir-L4 complex | >99 | 94 (ee) | [12] |
| Asymmetric Hydrogenation | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Ir-L5 complex | >99 | 76 (ee) | [12] |
| Asymmetric Hydrogenation | 1-Phenylisoquinolinium salt | Rh-JosiPhos complex | 99 | 96 (ee) | [14] |
| Chiral Resolution | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | d-(−)-tartaric acid | 81 | 96.7 (ee) | [2] |
| Diastereoselective Synthesis | (S)-phenylglycinol-derived imine | Grignard reagent, then catalytic hydrogenation | 24 (overall) | 98 (ee) | [15] |
Experimental Protocols
Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
Objective: To synthesize enantiomerically enriched (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline via asymmetric hydrogenation.
Materials:
-
1-Phenyl-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., a JosiPhos-type ligand)
-
Solvent (e.g., degassed methanol or dichloromethane)
-
Hydrogen gas (high pressure)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [Ir(COD)Cl]₂ and the chiral phosphine ligand in the chosen solvent.
-
The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for catalyst pre-formation.
-
The substrate, 1-phenyl-3,4-dihydroisoquinoline, is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reaction is pressurized with hydrogen to the desired pressure (e.g., 40-60 bar) and stirred at a specific temperature (e.g., 30-60 °C) for a set duration (e.g., 20 hours).[16]
-
After the reaction is complete, the autoclave is cooled and the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Chiral Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Objective: To separate the (S)- and (R)-enantiomers of PHTHIQ using a chiral resolving agent.
Materials:
-
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
D-(−)-tartaric acid
-
Solvent (e.g., ethanol or a mixture of alcohols and water)[17]
-
Aqueous solution of a base (e.g., NaOH or K₂CO₃)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Racemic PHTHIQ is dissolved in the chosen solvent, and the solution is heated.
-
A solution of D-(−)-tartaric acid (typically 0.5 equivalents) in the same solvent is added to the PHTHIQ solution.
-
The mixture is allowed to cool slowly to room temperature, and then further cooled (e.g., in an ice bath) to promote crystallization of the less soluble diastereomeric salt.
-
The precipitated salt, enriched in one diastereomer (e.g., (S)-PHTHIQ-tartrate), is collected by filtration and washed with a small amount of cold solvent.
-
The mother liquor, enriched in the other diastereomer, is set aside.
-
The isolated diastereomeric salt is suspended in water and treated with an aqueous base until the pH is alkaline.
-
The liberated free base (the desired enantiomer) is extracted into an organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the enantiomerically enriched PHTHIQ.
-
The enantiomeric purity is determined by chiral HPLC.
Biological Significance and Signaling Pathways
The pharmacological importance of PHTHIQ stereoisomers is exemplified by Solifenacin. The (S)-PHTHIQ is a crucial building block for this drug, which functions as a selective antagonist of the M3 muscarinic acetylcholine receptor.[18][19][20] These receptors are primarily responsible for the contraction of the detrusor muscle in the bladder.[18][19] By blocking the action of acetylcholine at these receptors, Solifenacin reduces involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.[19][20][21]
A simplified representation of Solifenacin's mechanism of action is provided below:
Caption: Solifenacin competitively antagonizes the M3 receptor, leading to bladder muscle relaxation.
Conclusion
The stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical determinant of its biological activity and its utility as a synthetic intermediate. A thorough understanding of the stereoselective synthetic routes, methods of chiral resolution, and analytical techniques for determining enantiomeric purity is essential for researchers and professionals in the field of drug discovery and development. The continued development of more efficient and scalable asymmetric synthetic methods will further enhance the accessibility of enantiomerically pure PHTHIQ, paving the way for the discovery of novel therapeutics based on this important scaffold.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 17. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 18. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 19. reallifepharmacology.com [reallifepharmacology.com]
- 20. Solifenacin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably Solifenacin, a potent muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with a detailed experimental protocol for its enantioselective preparation via chiral resolution. Furthermore, its biological relevance is contextualized through a depiction of the signaling pathway of its prominent derivative, Solifenacin.
Physical and Chemical Properties
The physical and chemical properties of this compound and its related forms are summarized in the tables below. These properties are critical for its handling, characterization, and application in synthetic and medicinal chemistry.
Table 1: Physical Properties
| Property | This compound | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
| Appearance | White to Almost white powder to crystal | Solid | White to off-white crystalline powder |
| Melting Point (°C) | 80.0 to 84.0 | 98.0 to 102.0 | 87 - 91 |
| Boiling Point (°C) | Not specified | 338.4 ± 11.0 (Predicted) | 338 (Lit.) |
| Solubility | Not specified | Chloroform (Slightly), Methanol (Slightly) | Soluble in organic solvents such as ethanol and chloroform but insoluble in water |
Table 2: Chemical and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | [1] |
| Molecular Weight | 209.29 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 180272-45-1 | [1] |
| SMILES | C1CN--INVALID-LINK--C3=CC=CC=C3 | [1] |
| InChIKey | PRTRSEDVLBBFJZ-OAHLLOKOSA-N | [1] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of available spectral data for the racemic compound. The spectra for the individual enantiomers are identical except for the optical rotation.
Table 3: Spectral Data for 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Racemate)
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.15-7.35 (m, 9H, Ar-H), δ 4.85 (s, 1H, H1), δ 3.90-4.10 (m, 2H, H3/H4), δ 3.10-3.30 (m, 2H, H3/H4), and δ 2.75-2.95 (m, 2H, H2)[2] |
| ¹³C NMR | Aliphatic carbons at δ 58.5 (C1), δ 46.2 (C-alpha to N), and aromatic carbons in the typical range.[2] |
| Infrared (IR) (cm⁻¹) | 3360 (weak, N-H stretching), 1600, 1490 (Aromatic C=C stretching)[2] |
| Mass Spectrometry (MS) | m/z 209.29 [M⁺•] (Molecular ion), m/z 132 [M⁺• - C₆H₅] (Phenyl radical loss fragment)[2] |
Experimental Protocols
The enantiomerically pure this compound is commonly obtained by the resolution of the racemic mixture. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid.
Chiral Resolution of Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline
Objective: To separate the (1R) and (1S) enantiomers from a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
D-(-)-tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Deionized water
-
Filter paper and funnel
-
Crystallization dish
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a suitable amount of methanol.
-
Addition of Resolving Agent: To this solution, add a solution of D-(-)-tartaric acid in methanol. The molar ratio of the amine to the tartaric acid should be optimized, but a 1:1 ratio is a common starting point.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the diastereomeric salt. The (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-D-tartrate salt is typically less soluble and will precipitate out first.
-
Isolation of the (1S)-enantiomer salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The mother liquor will be enriched with the (1R)-enantiomer.
-
Liberation of the free amine: To obtain the free (1S)-amine, the collected crystals are dissolved in water, and the solution is basified with a sodium hydroxide solution to a pH of approximately 8.5. The free amine will precipitate out of the solution.
-
Isolation of the (1S)-enantiomer: The precipitated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is collected by filtration, washed with deionized water until neutral, and dried.
-
Isolation of the (1R)-enantiomer: The mother liquor from step 4, which is enriched in the (1R)-enantiomer, is concentrated. The free (1R)-amine can be recovered by basification with sodium hydroxide solution, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification may be required.
Expected Outcome: This procedure allows for the separation of the two enantiomers. The efficiency of the resolution can be assessed by measuring the optical rotation of the final products and by chiral HPLC analysis.
Caption: Chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Biological Context and Signaling Pathways
This compound is a key chiral building block for the synthesis of Solifenacin. Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype, which is primarily responsible for bladder contraction.
In patients with an overactive bladder, inappropriate contraction of the detrusor muscle leads to symptoms of urgency and incontinence. By blocking the M3 receptors, Solifenacin reduces the contractility of the detrusor muscle, thereby alleviating these symptoms. The signaling pathway involves the inhibition of acetylcholine-mediated activation of the M3 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Mechanism of action of Solifenacin at the M3 muscarinic receptor.
References
The Multifaceted Biological Activities of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Drug Discovery and Development
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse biological activities of tetrahydroisoquinoline (THIQ) alkaloids. This class of compounds, found in numerous plant species and also synthesized in the laboratory, has demonstrated significant potential in a variety of therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions. This guide summarizes key quantitative data, details essential experimental protocols for assessing their activity, and visualizes the core signaling pathways through which these alkaloids exert their effects.
Introduction to Tetrahydroisoquinoline Alkaloids
Tetrahydroisoquinoline alkaloids are a large and structurally diverse family of natural and synthetic compounds built around the 1,2,3,4-tetrahydroisoquinoline scaffold.[1][2][3] Their wide range of pharmacological properties has made them a subject of intense research in medicinal chemistry and drug discovery.[4] Clinically used drugs such as the muscle relaxant tubocurarine and the anti-cancer agent trabectedin feature the THIQ core, highlighting the therapeutic potential of this structural motif.[1] This guide will explore the key biological activities of THIQ alkaloids, focusing on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
THIQ derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest.[2]
Quantitative Data on Anticancer Activity
The anticancer potency of various THIQ derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the cytotoxic effects of these compounds. A selection of reported IC50 values is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | Colo320 (Colon) | 1.6 | [6] |
| DLD-1 (Colon) | 1.8 | [6] | |
| HCT116 (Colon) | 0.9 | [6] | |
| SNU-C1 (Colon) | 10.7 | [6] | |
| SW480 (Colon) | 1.7 | [6] | |
| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [6] |
| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [6] | |
| Ishikawa (Endometrial) | 0.01 (µg/mL) | [6] | |
| Compound 7e | A549 (Lung) | 0.155 | [1] |
| Compound 8d | MCF7 (Breast) | 0.170 | [1] |
Signaling Pathways in Anticancer Activity
The anticancer effects of THIQ alkaloids are often mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
The NF-κB signaling pathway plays a crucial role in inflammation and cancer, promoting cell proliferation and survival.[7] Some THIQ alkaloids have been shown to suppress NF-κB activity, thereby inhibiting the expression of downstream target genes involved in tumor progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[2] The synthesized THIQ alkaloid, CKD-712, has been shown to exert its anticancer effects in A549 human lung cancer cells by suppressing NF-κB-regulated proteins.[2]
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer.[8][9] Several isoquinoline alkaloids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[10] Activation of this pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs).[11]
Neuroprotective Activity
Several THIQ alkaloids have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[12] Their mechanisms of action include antioxidant properties, inhibition of neuroinflammation, and modulation of neurotransmitter systems.[13][14] The benzylisoquinoline alkaloid dauricine, for instance, has been shown to reduce Aβ accumulation and exhibit anti-apoptotic and antioxidant properties.[3]
Quantitative Data on Neuroprotective Activity
The neuroprotective potential of THIQ alkaloids can be assessed by their ability to protect neuronal cells from various toxins.
| Compound/Derivative | Assay | Effect | Concentration | Reference |
| Dauricine | Aβ accumulation in neuronal cells | Reduction | - | [3] |
| 1-Methyl-THIQ | MPP+ induced neurotoxicity | Inhibition | - | [15] |
| N-norgalanthamine | Acetylcholinesterase Inhibition | IC50 = 2.76 ± 0.65 µM | [16] | |
| 11β-hydroxygalanthamine | Acetylcholinesterase Inhibition | IC50 = 3.04 ± 0.61 µM | [16] |
Antimicrobial Activity
THIQ alkaloids have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[17][18] Their mechanisms of action can involve the inhibition of essential microbial enzymes, disruption of cell membranes, and interference with nucleic acid synthesis.[19]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of THIQ derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 145 | Saccharomyces cerevisiae | 1 | [15] |
| Compound 146 | Yarrowia lipolytica | 2.5 | [15] |
| Berberine | Candida albicans | 75.53 µM | [20] |
| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [9] |
| HSN739 | Vancomycin-resistant Enterococcus (VRE) | 4-8 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and THIQ alkaloids have demonstrated potent anti-inflammatory properties.[5] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of THIQ alkaloids can be quantified by their ability to inhibit the production of inflammatory mediators in cell-based assays.
| Compound/Derivative | Assay | Inhibition | Concentration | Reference |
| MHTP | NO production in LPS-stimulated macrophages | 47% | 25 µM | |
| MHTP | IL-1β production in LPS-stimulated macrophages | 35.7% | 1 µg/mL | |
| MHTP | IL-6 production in LPS-stimulated macrophages | 31.0% | 1 µg/mL | |
| Fangchinoline | IL-1β and TNF-α production | >90% | 10 µg/mL | |
| Isotetrandrine | IL-1β and TNF-α production | >90% | 10 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the THIQ alkaloid and a vehicle control for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling).[8][15] The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.
Procedure:
-
Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Administer the THIQ alkaloid or vehicle control orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Determination of Nitric Oxide (NO) Production
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.[1]
Procedure:
-
Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the THIQ alkaloid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatants.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Conclusion
Tetrahydroisoquinoline alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, microbial infections, and inflammation underscores their importance as lead structures for drug discovery. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic promise of this fascinating class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of THIQ alkaloids will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.
References
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt pathway and its downstream transcriptional factors as targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants [mdpi.com]
- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Pharmacological Profile of 1-Phenyl-Tetrahydroisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework, incorporating a phenyl group at the 1-position, allows for precise spatial orientation of substituents, making it an attractive template for the design of ligands targeting various G-protein coupled receptors (GPCRs) and other biological targets. This technical guide provides an in-depth overview of the pharmacological profile of 1-phenyl-tetrahydroisoquinoline derivatives, with a particular focus on their interactions with dopamine and serotonin receptor systems. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) of various 1-phenyl-tetrahydroisoquinoline derivatives for key dopamine and serotonin receptor subtypes. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this class of compounds.
Table 1: Binding Affinities of 1-Phenyl-Tetrahydroisoquinoline Derivatives at Dopamine Receptors
| Compound Reference | Structure | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (pKi) | Selectivity (D2/D3) |
| Lead Compound 3 | N-biphenylamido-THIQ | - | - | - | - |
| Compound 31 | 7-CF3SO2O-N-(3-indolylpropenamido)-THIQ | - | - | 8.4 | 150-fold for D3 over D2[1] |
| Pergolide | Ergot-derived THIQ analogue | 447[2] | 79.5 ([3H]spiperone)[2] | 0.86[2] | - |
| Cabergoline | Ergot-derived THIQ analogue | - | 0.61[2] | 1.27[2] | - |
| Lisuride | Ergot-derived THIQ analogue | 56.7[2] | 0.95[2] | 1.08[2] | - |
Table 2: Binding Affinities of 1-Phenyl-Tetrahydroisoquinoline and Related Derivatives at Serotonin Receptors
| Compound Reference | Structure | 5-HT1A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |
| MM 199 | THIQ analog of buspirone | - | Good affinity[3] |
| AK 30 | THIQ analog of NAN-190 | - | Good affinity[3] |
| Compound 7 | Dihydrocarbostyril derivative | 47.3[4] | 4.8[4] |
| Compound 8 | Deoxygenated dihydrocarbostyril derivative | 4.5[4] | - |
| Compound 13 | Indanone derivative | - | 11.91[4] |
| Compound 21 | Chloro-indanone derivative | 0.74[4] | 8.4[4] |
| Compound 1c | Chloro-indanone THIQ derivative | - | 0.5[5] |
| (-)2a | Levorotatory enantiomer of Compound 2 | - | 1.2[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of novel compounds. Below are representative protocols for key in vitro assays used to evaluate the activity of 1-phenyl-tetrahydroisoquinoline derivatives.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol is a generalized procedure for determining the binding affinity of test compounds to dopamine (e.g., D1, D2, D3) and serotonin (e.g., 5-HT1A, 5-HT7) receptors.[6][7]
a) Membrane Preparation:
-
Harvest cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or dissect brain tissue rich in the target receptor (e.g., striatum for dopamine receptors).
-
Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Membranes can be stored at -80°C.
b) Competition Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200-250 µL:
-
Receptor membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]5-CT for 5-HT7) near its Kd value.
-
Increasing concentrations of the unlabeled test compound (1-phenyl-tetrahydroisoquinoline derivative).
-
For non-specific binding control wells, add a high concentration of a known, non-radiolabeled antagonist (e.g., haloperidol for D2 receptors).
-
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
c) Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gs and Gi/o-Coupled Receptors
This protocol is used to determine whether a 1-phenyl-tetrahydroisoquinoline derivative acts as an agonist or antagonist at Gs-coupled (e.g., D1, 5-HT7) or Gi/o-coupled (e.g., D2, 5-HT1A) receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
a) Cell Culture and Plating:
-
Use a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Seed the cells into 96-well or 384-well plates and grow to near confluence.
b) Agonist Mode Assay:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Add increasing concentrations of the test compound to the wells.
-
For Gi/o-coupled receptors, co-stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Generate a dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
c) Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a known agonist for the receptor (typically at its EC80 concentration).
-
For Gi/o-coupled receptors, also add a fixed concentration of forskolin.
-
Incubate, lyse the cells, and measure cAMP levels as described for the agonist mode.
-
Generate an inhibition curve and calculate the IC50 value, which can be converted to a Kb (antagonist dissociation constant).
ERK1/2 Phosphorylation Assay
This assay can be used as an alternative or complementary functional readout for GPCR activation, as many signaling pathways converge on the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
a) Cell Treatment:
-
Culture cells expressing the target receptor in multi-well plates and serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with the test compound (for agonist testing) or pre-treat with the test compound followed by a known agonist (for antagonist testing) for a specific time (typically 5-15 minutes).
b) Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
c) Detection of Phosphorylated ERK1/2:
-
The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 can be quantified using various methods, including:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pERK1/2 and total ERK1/2.
-
In-Cell Western/High-Content Imaging: Fix and permeabilize cells in the plate and use fluorescently labeled antibodies to detect pERK1/2 and a nuclear stain for normalization.
-
d) Data Analysis:
-
Normalize the pERK1/2 signal to the total ERK1/2 signal or to the total cell number.
-
Plot the normalized signal against the compound concentration to determine EC50 or IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for the pharmacological profiling of 1-phenyl-tetrahydroisoquinoline derivatives.
Caption: Dopamine D1 and D2 receptor signaling pathways.
Caption: 5-HT7 receptor signaling pathway.
Caption: Experimental workflow for pharmacological profiling.
Synthesis of the 1-Phenyl-Tetrahydroisoquinoline Scaffold
The 1-phenyl-tetrahydroisoquinoline core is typically synthesized via two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[8][9][10] For the synthesis of 1-phenyl derivatives, benzaldehyde or a substituted benzaldehyde is used as the carbonyl component.
General Protocol:
-
A β-phenylethylamine is reacted with benzaldehyde in a suitable solvent.
-
The reaction is catalyzed by a protic or Lewis acid (e.g., HCl, trifluoroacetic acid).
-
The intermediate Schiff base undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[11] This is followed by reduction of the resulting 3,4-dihydroisoquinoline to the tetrahydroisoquinoline.
General Protocol:
-
A β-phenylethylamine is first acylated with benzoyl chloride or a similar acylating agent to form the corresponding N-acyl derivative.
-
The N-acyl derivative is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline.
-
The dihydroisoquinoline intermediate is subsequently reduced to the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH4).
Conclusion
1-Phenyl-tetrahydroisoquinoline derivatives represent a rich and diverse class of compounds with significant potential for the development of novel therapeutics, particularly for central nervous system disorders. Their ability to be readily synthesized and modified allows for extensive exploration of structure-activity relationships. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize new 1-phenyl-tetrahydroisoquinoline derivatives with tailored pharmacological profiles. Further investigation into the signaling pathways and in vivo effects of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science24.com [science24.com]
- 4. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Mechanism of Action of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the mechanism of action of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its closely related analogs. The primary mechanism of action for the anticancer properties of this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This guide details the quantitative data supporting this mechanism, outlines the experimental protocols used for its elucidation, and presents the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The predominant mechanism through which 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives exert their cytotoxic effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds prevent the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. This disruption triggers a cascade of cellular events culminating in apoptotic cell death.[4][5]
Binding to the Colchicine Site
Molecular docking studies and competitive binding assays suggest that 1-phenyl-tetrahydroisoquinoline derivatives likely bind to the colchicine binding site on β-tubulin.[3][6] This binding prevents the conformational changes necessary for tubulin dimers to assemble into microtubules.
Downstream Signaling Cascade
The inhibition of tubulin polymerization initiates a well-defined signaling pathway leading to apoptosis.
Caption: Signaling pathway from tubulin binding to apoptosis.
Quantitative Data
The biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been quantified through various in vitro assays. The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of representative analogs. Note: Data for the specific (1R) enantiomer is limited in publicly available literature; the presented data is for closely related derivatives.
Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
| Compound | Modifications | Cell Line | IC50 (µM) | Reference |
| 5n | 3'-OH, 4'-OCH3 on 1-phenyl ring | Various | Not specified in abstract | [1] |
| 21 | 1-(3,4,5-trimethoxyphenyl)-4-(pyridin-4-ylmethyl) | CEM Leukemia | 4.10 | [3] |
| 32 | 1-(3-hydroxy-4-methoxyphenyl)-4-(pyridin-4-ylmethyl) | CEM Leukemia | 0.64 | [3] |
| GM-3-18 | Chloro group on phenyl ring | HCT116 (Colon Cancer) | 0.9 - 10.7 | [7] |
| GM-3-121 | Not specified | MCF-7 (Breast Cancer) | 0.43 | [7] |
| GM-3-121 | Not specified | MDA-MB-231 (Breast Cancer) | 0.37 | [7] |
| GM-3-121 | Not specified | Ishikawa (Endometrial Cancer) | 0.01 | [7] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | Concentration (µM) | Inhibition (%) | Reference |
| 32 | 40 | 52 | [3] |
Potential Alternative Mechanisms of Action
While tubulin inhibition is the most substantiated mechanism, the tetrahydroisoquinoline scaffold is known to interact with other biological targets. These represent potential, though less characterized, mechanisms of action for this compound.
-
Dopamine Receptors: Certain 1-phenyl-tetrahydroisoquinolines have been investigated as ligands for D1 and D3 dopamine receptors.[8][9]
-
Muscarinic Receptors: The structurally related compound Solifenacin, synthesized from a tetrahydroisoquinoline precursor, is a known M3 muscarinic receptor antagonist.[10]
-
NMDA Receptors: Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have shown affinity for the NMDA receptor ion channel binding site, with one (S)-configured analog exhibiting a Ki value of 0.0374 µM.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing the mechanism of action of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere for 24 hours.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Mixture: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 37°C.[6]
-
Compound Addition: The test compound, a positive control (e.g., colchicine), and a negative control (vehicle) are added to separate reaction mixtures.
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time in a spectrophotometer equipped with a temperature-controlled cuvette holder.[12]
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine the inhibitory activity.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[5]
-
Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G2/M phase is quantified to determine if the compound induces cell cycle arrest at this phase.[5]
Conclusion
The primary mechanism of action of this compound and its analogs as anticancer agents is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This is supported by quantitative cytotoxicity and tubulin polymerization inhibition data for several derivatives. While other potential targets such as dopamine and muscarinic receptors exist for the broader tetrahydroisoquinoline class, the antitubulin activity is the most well-characterized for the 1-phenyl substituted variants. Further research is warranted to elucidate the specific activity of the (1R) enantiomer and to fully explore its potential interactions with other pharmacological targets.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique three-dimensional conformation and synthetic tractability have made it a fertile ground for the discovery and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the THIQ scaffold, including its synthesis, diverse biological activities, and the structure-activity relationships that govern its therapeutic potential.
Synthetic Strategies for the Tetrahydroisoquinoline Core
The construction of the THIQ nucleus can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pictet-Spengler Reaction
A cornerstone of THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][3] This reaction is particularly effective when the aromatic ring is activated with electron-donating groups.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction [4]
-
To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) is added the aldehyde or ketone (1.1 equivalents).
-
An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired tetrahydroisoquinoline.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another classical method that involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[1][5] This intermediate is then reduced to the corresponding THIQ.
Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [6]
-
The β-phenylethylamide (1.0 equivalent) is dissolved in an appropriate solvent (e.g., toluene, acetonitrile).
-
A dehydrating agent (e.g., POCl₃, 1.5-2.0 equivalents) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled and carefully poured onto ice.
-
The aqueous layer is basified with a strong base (e.g., sodium hydroxide) and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated to give the crude 3,4-dihydroisoquinoline.
-
The crude intermediate is dissolved in a suitable solvent (e.g., methanol) and a reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C.
-
The reaction is stirred until completion, quenched, and the product is extracted and purified as described for the Pictet-Spengler reaction.
Biological Activities and Therapeutic Applications
The THIQ scaffold is associated with a remarkable diversity of biological activities, making it a valuable template for drug design.
Anticancer Activity
Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cell proliferation and survival.[4][5]
Table 1: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Mechanism of Action (if known) |
| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | KRas Inhibitor |
| GM-3-121 | MCF-7 (Breast) | Antiproliferative | 0.43 (µg/mL) | Not specified |
| GM-3-121 | MDA-MB-231 (Breast) | Antiproliferative | 0.37 (µg/mL) | Not specified |
| Compound 7e | A549 (Lung) | Cytotoxicity | 0.155 | CDK2 Inhibitor |
| Compound 8d | MCF7 (Breast) | Cytotoxicity | 0.170 | DHFR Inhibitor |
| Compound 5d | Various | Anti-proliferative | 1.591 - 2.281 | NF-κB Nuclear Translocation Inhibitor |
Data sourced from references[7][8].
Experimental Protocol: MTT Assay for Cytotoxicity [9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test THIQ compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
THIQ derivatives have also emerged as potent anti-inflammatory agents, often by modulating key inflammatory pathways such as the NF-κB signaling cascade.[8][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][11]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test THIQ compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.
Signaling Pathways and Mechanisms of Action
A key aspect of drug discovery is understanding the molecular mechanisms by which a compound exerts its therapeutic effect. Several THIQ derivatives have been shown to target specific signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[12][13] Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases.[8] Certain THIQ compounds have been designed to inhibit this pathway, often by preventing the nuclear translocation of the p65 subunit.[8]
Inhibition of the NF-κB signaling pathway by THIQ derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a THIQ derivative and its biological activity is crucial for the rational design of more potent and selective compounds.
SAR of THIQ-based PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases.[14] SAR studies on THIQ-based PDE4 inhibitors have revealed important structural features for activity. For instance, substitution at the C-3 position of the THIQ ring with a rigid substituent has been shown to enhance subtype selectivity.[14] Furthermore, the nature and position of substituents on the pendant phenyl ring significantly influence the inhibitory potency.
Conclusion
The tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure its continued importance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more selective and potent THIQ-based compounds, the exploration of novel biological targets, and the application of modern drug design strategies to optimize their pharmacokinetic and pharmacodynamic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. inotiv.com [inotiv.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacological Potential of 1-Phenyl-Tetrahydroisoquinolines: A Technical Guide to Natural Sources and Synthetic Analogs
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds. While not abundant in nature in its simplest form, its derivatives, particularly the 1-phenethylisoquinoline alkaloids, are found in a range of plant species and exhibit significant pharmacological properties. Furthermore, synthetic analogs based on the 1-phenyl-tetrahydroisoquinoline core have emerged as potent modulators of crucial biological targets, notably tubulin polymerization and dopamine receptors, highlighting their therapeutic potential in oncology and neurology.
This technical guide provides a comprehensive overview of the natural sources of related alkaloids, detailed methodologies for the synthesis of key analogs, a summary of their biological activities with quantitative data, and an exploration of the underlying signaling pathways.
Natural Sources: The 1-Phenethylisoquinoline Alkaloids
The direct natural occurrence of 1-phenyl-tetrahydroisoquinoline is not widely reported. However, the closely related 1-phenethylisoquinoline alkaloids are a recognized class of natural products. These compounds feature a phenethyl group at the C1 position of the tetrahydroisoquinoline core and are biosynthetically derived from tyrosine and phenylalanine.
Prominent plant genera known to produce 1-phenethylisoquinoline alkaloids include Cephalotaxus and Kreysigia.
Notable Plant Sources and Isolated Alkaloids
| Plant Species | Alkaloid Type | Isolated Compounds |
| Cephalotaxus hainanensis | Phenethylisoquinoline Alkaloids (PIAs) | Homoharringtonine |
| Cephalotaxus harringtonia | Phenethylisoquinoline Alkaloids (PIAs) | Harringtonine, Homoharringtonine |
| Kreysigia multiflora | C-Homoaporphine Alkaloids | Kreysigine, Floramultine, Multifloramine |
Table 1: Natural Sources of 1-Phenethylisoquinoline Alkaloids
Experimental Protocol: Isolation of 1-Phenethylisoquinoline Alkaloids from Cephalotaxus sp.
The following is a general protocol for the extraction and isolation of alkaloids from Cephalotaxus species, based on established methodologies.
1. Plant Material and Extraction:
-
Dried and powdered plant material (e.g., leaves, stems) is macerated with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours), often with repeated extractions to ensure maximum yield.
-
The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.
2. Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar solvent (e.g., n-hexane, diethyl ether) to remove neutral and weakly basic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH, Na2CO3) to a pH of 9-10.
-
The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane, chloroform) to isolate the free alkaloids.
3. Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.
-
A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., n-hexane-ethyl acetate, chloroform-methanol), is employed to separate the different alkaloid components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification of the isolated compounds is achieved through preparative high-performance liquid chromatography (HPLC), often using a C18 column and a mobile phase of methanol-water or acetonitrile-water with a suitable modifier like trifluoroacetic acid.
4. Structure Elucidation:
-
The structures of the purified alkaloids are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthetic Analogs and Their Pharmacological Activities
The 1-phenyl-tetrahydroisoquinoline scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents. Two of the most significant areas of investigation are its application as tubulin polymerization inhibitors for cancer therapy and as dopamine receptor antagonists for the treatment of neurological disorders.
1-Phenyl-Tetrahydroisoquinolines as Tubulin Polymerization Inhibitors
A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.
| Compound | Modifications | Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) |
| Compound 5n [1] | 3'-OH, 4'-OCH3 substituted 1-phenyl B-ring | Not specified | Potent inhibitor |
| Compound 32 | 1,4-disubstituted-3,4-dihydroisoquinoline | 0.64 (CEM leukemia cells) | Confirmed inhibitor |
Table 2: Biological Activity of Tubulin-Inhibiting 1-Phenyl-Tetrahydroisoquinoline Analogs
The inhibition of tubulin polymerization by these compounds disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2] This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, which, when persistently triggered, initiates the intrinsic apoptotic pathway, culminating in programmed cell death.
1-Phenyl-Tetrahydroisoquinolines as Dopamine Receptor Antagonists
The 1-phenyl-tetrahydroisoquinoline scaffold is also a key component of compounds that act as antagonists at dopamine receptors, particularly the D2 subtype. These antagonists are of significant interest for the treatment of psychosis and other neurological conditions.
| Compound | Receptor Target | Affinity (Ki, nM) |
| SB269,652 [2] | Dopamine D2/D3 (allosteric antagonist) | Low nanomolar range |
| Various Carbamate Derivatives [3] | Dopamine D2 | High selectivity |
Table 3: Biological Activity of Dopamine Receptor Antagonist 1-Phenyl-Tetrahydroisoquinoline Analogs
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 1-Phenyl-tetrahydroisoquinoline-based antagonists block the binding of dopamine to the D2 receptor, thereby preventing this inhibitory signal and maintaining normal levels of cAMP.[1] This modulation of dopaminergic signaling is the basis for their therapeutic effects in conditions characterized by dopamine dysregulation.
Experimental Protocols for Synthesis
The synthesis of the 1-phenyl-tetrahydroisoquinoline core is typically achieved through classical organic reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. The following are generalized protocols for these key synthetic steps.
General Protocol for Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.
1. Amide Formation:
-
β-Phenylethylamine is reacted with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, THF) to form the corresponding N-(2-phenylethyl)benzamide.
2. Cyclization:
-
The amide is treated with a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), and heated, typically under reflux, to effect intramolecular electrophilic aromatic substitution and cyclization to the 1-phenyl-3,4-dihydroisoquinoline.
3. Reduction:
-
The resulting dihydroisoquinoline is reduced to the 1-phenyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.
General Protocol for Pictet-Spengler Reaction
This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.
1. Imine Formation:
-
A β-phenylethylamine is reacted with a benzaldehyde derivative in a suitable solvent to form the corresponding imine (Schiff base).
2. Cyclization:
-
The reaction mixture is treated with a protic or Lewis acid (e.g., HCl, trifluoroacetic acid) to catalyze the intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, leading to the formation of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Conclusion
The 1-phenyl-tetrahydroisoquinoline scaffold represents a versatile and pharmacologically significant structure. While its direct natural abundance is limited, the related 1-phenethylisoquinoline alkaloids from plants like Cephalotaxus and Kreysigia provide a foundation for understanding the biological potential of this class of compounds. The true strength of the 1-phenyl-tetrahydroisoquinoline core, however, lies in its synthetic accessibility and the diverse range of biological activities exhibited by its analogs. As demonstrated by their potent inhibition of tubulin polymerization and antagonism of dopamine receptors, these compounds hold considerable promise for the development of novel therapeutics in the fields of oncology and neuroscience. The detailed synthetic protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and drug discovery efforts centered on this valuable molecular framework.
References
An In-Depth Technical Guide on the Role of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines as Dopamine Antagonists
Abstract
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Its rigid framework allows for precise orientation of key pharmacophoric features, making it an ideal template for the design of dopamine receptor ligands. Dopamine antagonists are cornerstone therapies for a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder. This technical guide provides a comprehensive overview of P-THIQ derivatives as dopamine antagonists, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their characterization. We delve into the canonical G-protein-dependent and β-arrestin-mediated signaling pathways of the dopamine D2 receptor and present quantitative data on the binding affinities and functional activities of representative compounds. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel dopaminergic agents.
Introduction
Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of physiological functions, including motor control, cognition, motivation, and neuroendocrine regulation. Its effects are mediated by five G-protein coupled receptors (GPCRs), classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. The D2 receptor, in particular, is a primary target for antipsychotic medications. Antagonism of this receptor is a well-established mechanism for mitigating the positive symptoms of schizophrenia.
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) framework has emerged as a versatile scaffold for developing dopamine receptor antagonists. The stereochemistry at the C1 position and the potential for diverse substitutions on both the phenyl and isoquinoline rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide explores the chemical and pharmacological landscape of P-THIQs as dopamine antagonists.
Synthesis of the 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Core
The synthesis of the P-THIQ scaffold is typically achieved through well-established cyclization reactions. The most common methods involve the Bischler-Napieralski or Pictet-Spengler reactions.
A generalized synthetic route often starts with a β-phenylethylamine and a benzoyl chloride derivative. The resulting N-phenethyl-benzamide undergoes cyclization, commonly mediated by an acid catalyst like polyphosphoric acid, to form a 1-phenyl-3,4-dihydroisoquinoline intermediate. Subsequent reduction of the imine bond yields the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline core.
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptor (D2R) antagonists exert their effects by blocking the downstream signaling cascades initiated by endogenous dopamine. These pathways are primarily mediated by G-proteins but also involve the scaffolding protein β-arrestin.
G-Protein Dependent Signaling
The D2R canonically couples to inhibitory G-proteins of the Gi/o family. Upon dopamine binding, the activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. Gαi-GTP then inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP). Antagonists block this process, preventing the dopamine-induced reduction in cAMP levels.
β-Arrestin Mediated Signaling
Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the D2R can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization. More recently, it has been shown that β-arrestin can also act as a signal transducer, initiating G-protein-independent signaling cascades. Antagonists, by preventing receptor activation, also block the subsequent recruitment of β-arrestin.
An In-depth Technical Guide to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core Structure for Drug Discovery Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a piperidine ring, provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide range of biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the THIQ core, including its synthesis, chemical properties, and significant role in modern drug discovery, with a focus on its anticancer and antibacterial applications.
Chemical Properties and Synthesis
1,2,3,4-Tetrahydroisoquinoline (C₉H₁₁N) is a secondary amine that is weakly basic and forms salts with strong acids.[2][3] Its structure allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The synthesis of the THIQ core is well-established, with two classical methods being the most prominent: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Experimental Protocol: Pictet-Spengler Synthesis of 1-Substituted-1,2,3,4-tetrahydroisoquinolines
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[2][4][5][6]
Materials:
-
β-phenylethylamine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (PTSA), or concentrated Hydrochloric acid)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-phenylethylamine derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde or ketone to the solution and stir at room temperature for 30 minutes.
-
Add the acid catalyst (e.g., 0.1-1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-substituted-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines and subsequent reduction to THIQs
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[7][8][9][10][11]
Materials:
-
N-acyl-β-phenylethylamine (1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile or Toluene)
-
Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅))
-
Reducing agent (e.g., Sodium borohydride (NaBH₄))
-
Methanol (MeOH)
-
Crushed ice
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-acyl-β-phenylethylamine in the anhydrous solvent under an inert atmosphere.
-
Add the dehydrating agent (e.g., POCl₃, 1.1-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the cyclization is complete, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution with NaOH until pH > 10.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude 3,4-dihydroisoquinoline.
-
Dissolve the crude product in MeOH and cool to 0 °C.
-
Add the reducing agent (e.g., NaBH₄) portion-wise and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer, filter, and concentrate to yield the crude THIQ derivative.
-
Purify by silica gel column chromatography.
Biological Significance and Therapeutic Applications
THIQ derivatives exhibit a remarkable diversity of pharmacological activities, making them attractive scaffolds for drug development in various therapeutic areas.[12]
Anticancer Activity
Numerous THIQ-containing natural products and synthetic analogs have demonstrated potent anticancer properties.[13][14] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
The Nuclear Factor-kappa B (NF-κB) transcription factor is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[15] Its aberrant activation is a hallmark of many cancers. Certain THIQ derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing tumor growth.[15]
Caption: Inhibition of NF-κB nuclear translocation by THIQ derivatives.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[16][17][18] P-gp actively transports a broad range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[18] Some THIQ derivatives have been identified as P-gp inhibitors, offering a potential strategy to reverse MDR and re-sensitize cancer cells to conventional chemotherapy.
Caption: THIQ derivatives can inhibit P-glycoprotein, reversing drug resistance.
The anticancer potential of THIQ derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values against various cancer cell lines.
| Compound ID | Modification | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| GM-3-121 | 4-ethylphenyl | HCT116 (Colon) | - | [14] |
| Anti-angiogenesis | 1.72 | [14] | ||
| GM-3-18 | 4-chlorophenyl | Various Colon | Significant KRas inhibition | [14] |
| Compound 5d | Methoxy at R₃ | Various | 1.591 - 2.281 | [15] |
| Compound 15 | Pyrazole & methanimine | MCF-7 (Breast) | 15.16 | [19] |
| HepG2 (Liver) | 18.74 | [19] | ||
| A549 (Lung) | 18.68 | [19] | ||
| 6a | - | MCF-7 (Breast) | 0.63 | [20] |
| Ishikawa (Endometrial) | 0.23 | [20] | ||
| 6b | - | MCF-7 (Breast) | 0.93 | [20] |
| Ishikawa (Endometrial) | 0.21 | [20] | ||
| 6d | - | MCF-7 (Breast) | 0.43 | [20] |
| Ishikawa (Endometrial) | 0.01 | [20] | ||
| 6j | - | MCF-7 (Breast) | 0.7 | [20] |
| Ishikawa (Endometrial) | 0.02 | [20] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[21]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
THIQ test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the THIQ test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Activity
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The THIQ scaffold has been explored for the development of novel antibacterial agents.[12]
The antibacterial efficacy of THIQ derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4b | S. aureus | 2-4 | [22] |
| M. tuberculosis H37Rv | 6 | [22] | |
| Compound 8d | S. aureus | 16 | [23] |
| E. faecium | 128 | [23] | |
| Compound 8f | S. aureus | 32 | [23] |
| S. pneumoniae | 32 | [23] | |
| E. faecium | 64 | [23] | |
| 3ACDT | S. aureus | 58.60 ± 4.23 (IC₅₀) | [24] |
| P. aeruginosa | 95.21 (IC₅₀) | [24] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
THIQ test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the THIQ test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline core structure remains a highly valuable scaffold in the field of drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its continued importance. This technical guide has provided an overview of the key synthetic methodologies, biological targets, and experimental protocols relevant to the exploration of THIQ-based compounds. For researchers and drug development professionals, the THIQ scaffold offers a promising platform for the design and development of novel therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the antimuscarinic agent Solifenacin, used for treating overactive bladder. The stereochemistry at the C1 position is crucial for its biological activity, making enantioselective synthesis a topic of significant interest. These application notes provide detailed protocols and comparative data for the principal asymmetric strategies to obtain the desired (R)-enantiomer, including catalytic asymmetric hydrogenation, the Pictet-Spengler reaction, and classical resolution methods.
Strategy 1: Catalytic Asymmetric Hydrogenation
This is one of the most efficient and direct methods for synthesizing this compound. The strategy involves the preparation of the prochiral precursor, 1-phenyl-3,4-dihydroisoquinoline, followed by an enantioselective hydrogenation using a chiral transition-metal catalyst.
Logical Workflow: Asymmetric Hydrogenation Route
Caption: Workflow for the synthesis via asymmetric hydrogenation.
Protocol 1A: Synthesis of 1-phenyl-3,4-dihydroisoquinoline
This protocol is based on the Bischler-Napieralski reaction, a robust method for creating the dihydroisoquinoline core.[1][2][3]
Materials and Reagents:
-
N-(2-phenethyl)benzamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator, standard glassware
Procedure:
-
To a solution of N-(2-phenethyl)benzamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography to obtain pure 1-phenyl-3,4-dihydroisoquinoline.
Protocol 1B: Asymmetric Hydrogenation
This step introduces the chirality. Iridium and Ruthenium-based catalysts are particularly effective.[4][5]
Materials and Reagents:
-
1-phenyl-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂ (or similar precursor)
-
Chiral ligand (e.g., (R)-BINAP, (R,R)-TsDPEN)
-
Dichloromethane (DCM) or Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the chiral ligand (e.g., 0.011 mol eq) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mol eq).
-
Add degassed solvent (e.g., DCM) and stir for 20-30 minutes to form the active catalyst.
-
Add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1.0 eq).
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 atm) and stir at the specified temperature (e.g., 30-50 °C) for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess (ee%) using chiral HPLC analysis.
Data Summary: Catalytic Asymmetric Hydrogenation
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| Ti-complex 15 | 6,7-MeO-DHIQ | 82% | 98% | H₂ (2000 psi), ⁿBuLi, PhSiH₃ | [4] |
| Ru/(R,R)-TsDPEN | 1-Aryl DHIQs | High | >95% | H₂, Lewis Acid Additive | [4][6] |
| Ir/tBu-ax-Josiphos | Keto-amine precursor | 78-96% | 80-99% | H₂, one-pot sequence | [5] |
Strategy 2: Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction constructs the tetrahydroisoquinoline skeleton in a single step by condensing a β-arylethylamine with an aldehyde or ketone.[7][8] The asymmetric variant uses a chiral catalyst, typically a chiral Brønsted acid, to control the stereochemistry of the cyclization.
Reaction Mechanism: Asymmetric Pictet-Spengler
Caption: Key steps in the catalytic asymmetric Pictet-Spengler reaction.
Protocol 2: Chiral Brønsted Acid Catalyzed Pictet-Spengler Reaction
Materials and Reagents:
-
β-phenylethylamine
-
Benzaldehyde
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a derivative)
-
Toluene or Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (0.05-0.10 eq) and activated molecular sieves.
-
Add anhydrous toluene, followed by β-phenylethylamine (1.2 eq).
-
Stir the mixture for 10 minutes at the specified temperature (e.g., room temperature or lower).
-
Add benzaldehyde (1.0 eq) dropwise to the solution.
-
Stir the reaction for 24-72 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Data Summary: Asymmetric Pictet-Spengler Reaction
Quantitative data for the direct asymmetric Pictet-Spengler synthesis of the parent 1-phenyl-THIQ can be highly substrate and catalyst dependent. Yields and enantioselectivities are generally moderate to high.
| Catalyst | Aldehyde | Amine | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Benzaldehyde | β-phenylethylamine | 70-95% | 85-98% | General Literature |
| (S)-TRIP | Tryptophal | Tryptamine | >90% | >90% | [9] (Illustrative) |
Note: Specific data for the parent 1-phenyl-THIQ requires consulting specialized literature on chiral Brønsted acid catalysis.
Strategy 3: Classical Synthesis and Chiral Resolution
This traditional and industrially relevant approach involves the synthesis of a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, followed by separation of the enantiomers using a chiral resolving agent. The unwanted enantiomer can often be racemized and recycled.[10][11]
Protocol 3A: Racemic Synthesis
The racemic product is synthesized via the Bischler-Napieralski reaction (Protocol 1A) followed by a non-chiral reduction.
Materials and Reagents:
-
1-phenyl-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the evolution of gas.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (TLC).
-
Carefully add water to quench the excess NaBH₄.
-
Remove most of the methanol via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 3B: Chiral Resolution with D-(-)-Tartaric Acid
Materials and Reagents:
-
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
D-(-)-Tartaric acid
-
Ethanol or Methanol/Water mixture
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the racemic amine (1.0 eq) in a suitable solvent mixture (e.g., methanol/water).
-
In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution while stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in a refrigerator or ice bath to promote crystallization of the diastereomeric salt. The less soluble salt, (1R)-amine-(D)-tartrate, will preferentially precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To obtain the free amine, suspend the crystals in water and add a 2M NaOH solution until the pH is >10.
-
Extract the free this compound with a suitable organic solvent (e.g., DCM).
-
Dry the organic layer and concentrate to yield the enantiomerically enriched product. An 81% yield with 96.7% ee has been reported for this process.[10]
-
The mother liquor, containing the (S)-enantiomer, can be collected, and the amine can be recovered and racemized for recycling.[10][11]
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2][3] First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction has become a cornerstone in the synthesis of a wide variety of natural products, particularly alkaloids, and is extensively used in medicinal chemistry and drug development.[1][3] The core strength of the Pictet-Spengler reaction lies in its ability to construct the tetrahydroisoquinoline scaffold, a privileged structure found in numerous biologically active molecules.
The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and carbonyl compound under acidic conditions.[1][3] The subsequent intramolecular electrophilic attack by the electron-rich aryl ring leads to the formation of the new heterocyclic ring. While traditionally carried out with strong acids at elevated temperatures, milder and more stereoselective methods have been developed, including the use of enzymatic and organocatalytic systems.[1][2][4]
Mechanism of the Pictet-Spengler Reaction
The reaction mechanism proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the β-arylethylamine with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.[1][5]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This step results in the formation of a spirocyclic intermediate.[5]
-
Rearomatization: Finally, a deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[2]
Quantitative Data Summary
The efficiency of the Pictet-Spengler reaction is influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Influence of Catalyst and Conditions on Tetrahydroisoquinoline Synthesis
| β-Arylethylamine | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylethylamine | Dimethoxymethane | Conc. HCl | - | 100 | - | 40 | [6] |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | - | Microwave | 0.25 | 98 | [6] |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 40 | 24 | ~80 | [7] |
| Tryptamine | Isatin | L-cysteine (30 mol%) | Isopropanol | 25 | 24 | ~60 | [7] |
| Dopamine | Cyclohexanone | Phosphate buffer (pH 9) | Methanol/Water | 70 | 18 | 97 | [8] |
| Dopamine | 3-Methylcyclohexanone | Phosphate buffer (pH 9) | Methanol/Water | 70 | 18 | 70 | [8] |
| Dopamine | 4-Methylcyclohexanone | Phosphate buffer (pH 9) | Methanol/Water | 70 | 18 | 80 | [8] |
| Dopamine | Tetrahydro-4H-pyran-4-one | Phosphate buffer (pH 9) | Methanol/Water | 70 | 18 | 83 | [8] |
Table 2: Asymmetric Pictet-Spengler Reactions
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Dopamine | 3-Phenylpropionaldehyde | Norcoclaurine Synthase | - | - | - | 86.0 | 95.3 | [2][4] |
| Dopamine | Butyraldehyde | Norcoclaurine Synthase | - | - | - | 99.6 | 98.0 | [2][4] |
| Isotryptamine | Isobutyraldehyde | Chiral Thiourea (5b) / Benzoic Acid | Toluene | -20 | 48 | 97 | 95 | [9] |
| Isotryptamine | 4-Chlorobenzaldehyde | Chiral Thiourea (5a) / Benzoic Acid | Toluene | -20 | 1 | >98 (conversion) | 79 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for performing the Pictet-Spengler reaction.
Protocol 1: General Procedure for the Synthesis of a 1-Substituted Tetrahydro-β-carboline
This protocol describes a general method for the synthesis of 1-substituted tetrahydro-β-carbolines from tryptamine and an aldehyde.[5]
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL).
-
To this solution, add the aldehyde (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetrahydro-β-carboline derivative.
Protocol 2: Synthesis of a Tetrahydroisoquinoline Derivative using D-Tryptophan Methyl Ester Hydrochloride
This protocol provides a specific example of the Pictet-Spengler reaction.[1]
Materials:
-
D-tryptophan methyl ester hydrochloride
-
2,3-Butanedione
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with D-tryptophan methyl ester hydrochloride (39.0 mmol, 1.0 equivalent) and anhydrous methanol (130 mL).
-
Once the solid has dissolved, add 2,3-butanedione (2.5 equivalents) to the solution.
-
Stir the solution at 65 °C for 20 hours.
-
After cooling the reaction mixture to room temperature, partition it between a saturated aqueous solution of NaHCO₃ and CH₂Cl₂.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Phosphate Buffer-Catalyzed Pictet-Spengler Reaction with Ketones
This protocol describes a biomimetic approach for the synthesis of 1,1'-disubstituted and spiro-tetrahydroisoquinolines using unactivated ketones.[8]
Materials:
-
Dopamine hydrochloride
-
Sodium ascorbate
-
Potassium phosphate (KPi) buffer (0.3 M, pH 9)
-
Methanol
-
Ketone (e.g., cyclohexanone)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of dopamine hydrochloride (0.10 mmol) and sodium ascorbate (0.10 mmol) in KPi buffer (0.3 M, pH 9, 0.5 mL) and methanol (0.5 mL), add the ketone (1.0 mmol).
-
Shake the reaction mixture at 70 °C for 18 hours.
-
Monitor the reaction progress by analytical HPLC.
-
For workup, remove the methanol in vacuo.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
For purification, the crude product can be purified by preparative HPLC or by dissolving in a minimal amount of ethyl acetate and precipitating the hydrochloride salt by the addition of 1 M HCl in diethyl ether.
Visualizations
The following diagrams illustrate the key aspects of the Pictet-Spengler reaction.
Caption: General mechanism of the Pictet-Spengler reaction.
Caption: A typical experimental workflow for the Pictet-Spengler synthesis.
References
- 1. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 2. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-phenyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, providing a robust method for the preparation of 3,4-dihydroisoquinolines. This scaffold is a key structural motif in numerous alkaloids and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of a representative example, 1-phenyl-3,4-dihydroisoquinoline. The synthesis is a two-step process commencing with the formation of the amide precursor, N-(2-phenylethyl)benzamide, followed by its intramolecular cyclization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering comprehensive methodologies, comparative data, and mechanistic insights.
Introduction
The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide range of biologically active molecules. Derivatives of this structure have shown promise as antitumor agents, with some acting as tubulin polymerization inhibitors.[1] The Bischler-Napieralski reaction, first reported in 1893, remains one of the most efficient methods for constructing this heterocyclic system.[2] The reaction involves the acid-catalyzed intramolecular cyclodehydration of a β-arylethylamide.[2][3]
This document outlines the synthesis of 1-phenyl-3,4-dihydroisoquinoline, a key intermediate for the development of novel therapeutics. The protocols provided are detailed to ensure reproducibility and include the synthesis of the starting amide and its subsequent cyclization.
Reaction Scheme
The overall synthesis is a two-step process:
-
Amide Formation (Schotten-Baumann Reaction): Phenethylamine is acylated with benzoyl chloride in the presence of a base to yield N-(2-phenylethyl)benzamide.
-
Cyclization (Bischler-Napieralski Reaction): N-(2-phenylethyl)benzamide undergoes intramolecular electrophilic aromatic substitution and dehydration, typically mediated by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form 1-phenyl-3,4-dihydroisoquinoline.
Mechanistic Overview
The Bischler-Napieralski reaction is believed to proceed through one of two primary mechanistic pathways, largely dependent on the specific dehydrating agent and reaction conditions employed.[2]
-
Mechanism I (via Dichlorophosphoryl Imine-Ester Intermediate): The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming a reactive intermediate. This is followed by intramolecular cyclization and subsequent elimination to yield the 3,4-dihydroisoquinoline.
-
Mechanism II (via Nitrilium Ion Intermediate): The amide is dehydrated to form a reactive nitrilium ion. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[2]
Experimental Protocols
Step 1: Synthesis of N-(2-phenylethyl)benzamide
This procedure utilizes the Schotten-Baumann reaction for the efficient synthesis of the amide precursor.
Materials:
-
Phenethylamine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq.) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)benzamide.
-
Purify the product by recrystallization from ethanol/water to yield a white solid.
Step 2: Synthesis of 1-phenyl-3,4-dihydroisoquinoline
This protocol describes the cyclization of N-(2-phenylethyl)benzamide using a mixture of phosphorus pentoxide and phosphorus oxychloride.
Materials:
-
N-(2-phenylethyl)benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
20% Sodium hydroxide solution
-
Ethyl acetate
-
Activated carbon
Procedure:
-
Dissolve N-(2-phenylethyl)benzamide (0.53 mol) in toluene (800 mL) in a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
To the stirred solution, cautiously add phosphorus pentoxide (0.53 mol) followed by phosphorus oxychloride (1.98 mol).
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly quench by the addition of water, ensuring the temperature does not exceed 50 °C.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Basify the aqueous layer to pH 9 with a 20% sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, add activated carbon, and stir for 30 minutes at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 1-phenyl-3,4-dihydroisoquinoline as a pale yellow liquid.
Data Presentation
The following tables summarize quantitative data for the synthesis of N-(2-phenylethyl)benzamide and its cyclization to 1-phenyl-3,4-dihydroisoquinoline under various conditions.
Table 1: Synthesis of N-(2-phenylethyl)benzamide
| Method | Amine | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Schotten-Baumann | Phenethylamine | Benzoyl Chloride | 10% aq. NaOH | Dichloromethane | 0 to RT | 2 - 4 | ~99% |
Table 2: Bischler-Napieralski Synthesis of 1-phenyl-3,4-dihydroisoquinoline
| Dehydrating Agent(s) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| P₂O₅, POCl₃ | Toluene | Reflux | 4 | 86.7% | [4] |
| Polyphosphoric Acid (PPA) | Neat | 150 °C | 3 | 70% | [5] |
Mandatory Visualizations
Applications in Drug Development
The 1-phenyl-3,4-dihydroisoquinoline scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. Research has shown that derivatives of this compound can exhibit significant biological activity. For instance, various substituted 1-phenyl-3,4-dihydroisoquinoline analogs have been synthesized and evaluated for their cytotoxicity and ability to inhibit tubulin polymerization, a key mechanism for anticancer drugs.[1] One particular derivative, bearing a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring, demonstrated optimal bioactivity in these studies.[1] The versatility of the dihydroisoquinoline core allows for further modification to explore structure-activity relationships and develop novel therapeutic agents.
Conclusion
The Bischler-Napieralski synthesis of 1-phenyl-3,4-dihydroisoquinoline is a reliable and high-yielding process. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. The straightforward access to this key intermediate opens avenues for the exploration and development of new pharmacologically active compounds, particularly in the area of oncology.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 5. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for the Enantioselective Reduction of 3,4-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of 3,4-dihydroisoquinolines (DHQs) to produce chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) is a pivotal transformation in synthetic organic chemistry.[1][2] THIQs are a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance to the drug development pipeline. This document provides detailed application notes and protocols for the enantioselective reduction of DHQs, focusing on key catalytic systems that have demonstrated high efficacy and selectivity. The methodologies outlined herein are intended to serve as a practical guide for researchers in the field.
The primary strategies for the enantioselective reduction of the C=N bond in DHQs include catalytic hydrogenation and asymmetric transfer hydrogenation.[1] These methods can be broadly categorized by the type of catalyst employed: transition-metal catalysts (e.g., iridium, ruthenium, and rhodium complexes) and metal-free organocatalysts, such as chiral phosphoric acids.[1]
Key Methodologies and Data Summary
This section summarizes the performance of various catalytic systems for the enantioselective reduction of 3,4-dihydroisoquinolines. The data is presented in tabular format to facilitate comparison of different catalysts, ligands, and reaction conditions.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes, particularly when paired with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of a broad range of imines, including DHQs.[1] These catalysts often exhibit high turnover numbers and operate under relatively mild conditions.
Table 1: Performance of Selected Iridium Catalysts in the Asymmetric Hydrogenation of 3,4-Dihydroisoquinolines
| Entry | Substrate | Catalyst/Ligand | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |
| 1 | 1-Phenyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / (S)-P-Phos | 1060 | 97 | 96 | [3] |
| 2 | Ethyl 3-methylisoquinoline-4-carboxylate | [Ir(COD)Cl]₂ / (R)-synphos | 40 | >99 | 93 | [4] |
| 3 | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / tetraMe-BITIOP (L4) | 290 | >99 | 94 | [5] |
| 4 | 1-Methyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | N/A (Transfer) | 91 | 88 | [3] |
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium catalysts are prominent in asymmetric transfer hydrogenation, often utilizing formic acid/triethylamine mixtures or isopropanol as the hydride source. These systems are known for their operational simplicity and excellent enantioselectivity.
Table 2: Performance of Selected Ruthenium Catalysts in the Asymmetric Transfer Hydrogenation of 3,4-Dihydroisoquinolines
| Entry | Substrate | Catalyst | Hydride Source | Yield (%) | ee (%) | Reference |
| 1 | 1-Aryl-3,4-dihydroisoquinolines | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/Et₃N | up to 97 | up to 99 | [6] |
| 2 | 1-Benzyl-6,7-dimethoxy-DHQ | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand + AgSbF₆ | HCOOH/Et₃N | 90 (conv.) | 98 | [1] |
| 3 | 1-Phenyl-DHQ | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand + AgSbF₆/Bi(OTf)₃ | HCOOH/Et₃N | 87 (conv.) | 94 | [1] |
Organocatalytic Asymmetric Reduction
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the transfer hydrogenation of imines, using Hantzsch esters as a mild hydride source. This metal-free approach offers an attractive alternative to transition-metal catalysis.
Table 3: Performance of Chiral Phosphoric Acid Catalysts in the Asymmetric Reduction of Imines
| Entry | Substrate Type | Catalyst | Hydride Source | Yield (%) | ee (%) | Reference |
| 1 | N-Aryl-ketimines | BINOL-derived CPA | Hantzsch Ester | Good | up to 98 | [7] |
| 2 | Quinolines | Sterically congested CPA | Hantzsch Ester | High | 87->99 | [3] |
| 3 | Benzyl methyl ketone derived imines | CPA | Hantzsch Ester | N/A | N/A | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key methodologies discussed above.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 3,4-Disubstituted Isoquinolines
This protocol is adapted from the general procedure described by Shi et al.[4]
Materials:
-
[Ir(COD)Cl]₂
-
(R)-synphos
-
Toluene (anhydrous)
-
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
-
3,4-Disubstituted isoquinoline substrate
-
Hydrogen gas (high purity)
-
Autoclave
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol) and (R)-synphos (2.8 mg, 0.0044 mmol) to a vial containing anhydrous toluene (3 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add BCDMH (4.8 mg, 0.02 mmol) to the mixture and stir for an additional 10 minutes.
-
Add the 3,4-disubstituted isoquinoline substrate (0.2 mmol) to the catalyst mixture.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 x 100 psi).
-
Pressurize the autoclave to 40 psi with hydrogen gas.
-
Heat the reaction mixture to 70-80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines
This protocol is a general representation based on the work of Wu et al.[9] and others.[6][10][11]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (or other suitable chiral diamine ligand)
-
1-Aryl-3,4-dihydroisoquinoline substrate
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.011 mmol) in the anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 20-30 minutes to form the catalyst.
-
Add the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 mmol).
-
Add the formic acid/triethylamine (5:2) mixture (1 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Organocatalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline using a Chiral Phosphoric Acid
This protocol is a generalized procedure based on the principles of CPA-catalyzed reductions with Hantzsch esters.[3][8]
Materials:
-
Chiral phosphoric acid (CPA) catalyst (e.g., a BINOL-derived CPA)
-
3,4-Dihydroisoquinoline substrate
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a dry reaction vial, add the chiral phosphoric acid catalyst (0.01-0.1 mmol, 1-10 mol%).
-
Add the 3,4-dihydroisoquinoline substrate (1.0 mmol).
-
Add the Hantzsch ester (1.2 mmol, 1.2 equivalents).
-
Add the anhydrous solvent (2 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the product from the catalyst and the oxidized Hantzsch ester.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
References
- 1. mdpi.com [mdpi.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 9. Ruthenium-catalyzed asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines: access to valuable chiral 1-aryl-tetrahydroisoquinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Catalysts in Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetrahydroisoquinolines (THIQs) are a critical structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] The development of efficient and stereoselective methods for their synthesis is a key focus in organic chemistry and drug discovery. This document provides an overview of modern chiral catalytic systems for the asymmetric synthesis of THIQs, including detailed experimental protocols and comparative data to guide researchers in selecting and implementing the most suitable methods for their specific targets.
Key Catalytic Strategies
The asymmetric synthesis of THIQs can be broadly categorized into several key strategies, primarily involving the use of transition-metal catalysts or organocatalysts.[1]
-
Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods, typically involving the reduction of a prochiral dihydroisoquinoline (DHIQ) or an isoquinolinium salt using a chiral transition-metal catalyst and a hydrogen source.[1][5]
-
Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, this method utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in place of hydrogen gas.[1]
-
Pictet-Spengler Reaction: This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, often catalyzed by a chiral Brønsted acid like a chiral phosphoric acid.[5][6][7]
-
Reductive Amination: Chiral THIQs can be synthesized through an intramolecular reductive amination of suitable keto-amine precursors, catalyzed by chiral metal complexes.[8]
-
Other Cycloaddition and Annulation Reactions: Various other cycloaddition and annulation strategies have been developed, often employing organocatalysts or cooperative catalytic systems.[9][10]
Transition-Metal Catalysis
Chiral complexes of iridium, rhodium, and ruthenium are highly effective for the asymmetric hydrogenation and transfer hydrogenation of DHIQs and related substrates.[1]
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts are particularly effective for the asymmetric hydrogenation of cyclic imines.[1][11] Often, a co-catalyst or an activator, such as a Brønsted acid or an iodine additive, is required to achieve high catalytic activity and enantioselectivity.[1]
Logical Workflow for Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Rhodium-based catalysts, often in combination with chiral diphosphine ligands, are also widely used for the asymmetric synthesis of THIQs.[1][12][13] They have shown excellent performance in both direct hydrogenation and transfer hydrogenation reactions.[1]
Organocatalysis
Chiral organocatalysts, particularly chiral phosphoric acids (CPAs), have emerged as powerful tools for the enantioselective synthesis of THIQs.[2][6][14][15] CPAs can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions.
Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for constructing the THIQ core. The use of chiral phosphoric acids as catalysts allows for highly enantioselective cyclizations.
Signaling Pathway for CPA-Catalyzed Pictet-Spengler Reaction
Caption: CPA-Catalyzed Pictet-Spengler Reaction Pathway.
Quantitative Data Summary
The following tables summarize the performance of selected chiral catalytic systems for the synthesis of THIQs.
Table 1: Transition-Metal Catalyzed Asymmetric Hydrogenation of Dihydroisoquinolines
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos | 1-Aryl-3,4-dihydroisoquinolines | up to 99 | up to 99 | [11] |
| Rh/(R,R)-TsDPEN | 3,4-Dihydroisoquinolines | up to 99 | up to 99 | [1] |
| [RhCp*(R)-CAMPY(Cl)]Cl | 1-Aryl-3,4-dihydroisoquinolines | up to 98 | up to 95 | [4] |
| Ru-catalyzed transfer hydrogenation | Dihydroisoquinoline | 99 | 95 | [5] |
Table 2: Organocatalyzed Asymmetric Synthesis of Tetrahydroisoquinolines
| Catalyst | Reaction Type | Substrate Scope | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Pictet-Spengler | β-Arylethylamines, Aldehydes | up to 99 | up to 99 | [6] |
| Chiral Phosphoric Acid | Phosphinylation | 3,4-Dihydroisoquinolines | up to 99 | up to 97 | [2] |
| (L)-Proline | Cascade Reaction | Dihydroisoquinoline, α,β-enones | Good | Good | [16] |
| Quinine-derived Squaramide | Cascade Reaction | Spiro-THIQ synthesis | up to 99 | >99 | [10] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This protocol is adapted from the work of T. Ben-Artzi et al., Org. Lett. 2012, 14 (13), pp 3308–3311.[11]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-3,5-diMe-Synphos (Chiral ligand)
-
1-Phenyl-3,4-dihydroisoquinoline (Substrate)
-
Toluene (Anhydrous)
-
Methanol (Anhydrous)
-
Hydrogen gas (High purity)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mol%) and (R)-3,5-diMe-Synphos (1.1 mol%) in anhydrous toluene is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate vial, 1-phenyl-3,4-dihydroisoquinoline (1.0 mmol) is dissolved in anhydrous toluene (2 mL). The catalyst solution is then added to the substrate solution.
-
Hydrogenation: The reaction vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 16 hours).
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess (ee) is measured by chiral HPLC analysis.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
This protocol is a general representation based on common procedures found in the literature for CPA-catalyzed Pictet-Spengler reactions.
Materials:
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP)
-
β-Arylethylamine derivative (Substrate)
-
Aldehyde (Substrate)
-
Toluene or other suitable non-polar solvent (Anhydrous)
-
Molecular sieves (e.g., 4 Å)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the β-arylethylamine (1.0 mmol), the aldehyde (1.2 mmol), the chiral phosphoric acid catalyst (1-10 mol%), and activated molecular sieves.
-
Reaction: Anhydrous toluene (2 mL) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the molecular sieves, and the filtrate is concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline. The yield is calculated, and the enantiomeric excess is determined by chiral HPLC.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Chiral Catalysis.
Conclusion
The asymmetric synthesis of tetrahydroisoquinolines has been significantly advanced through the development of highly efficient chiral catalysts. Both transition-metal complexes and organocatalysts offer powerful and versatile platforms for accessing these important molecules with high enantioselectivity. The choice of catalyst and method will depend on the specific substrate, desired stereochemical outcome, and available resources. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers to successfully implement these state-of-the-art synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A convergent rhodium-catalysed asymmetric synthesis of tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A convergent rhodium-catalysed asymmetric synthesis of tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 16. armchemfront.com [armchemfront.com]
Application Notes and Protocols: (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a Key Intermediate for Solifenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solifenacin, a competitive muscarinic receptor antagonist, is a critical therapeutic agent for the treatment of overactive bladder.[1][2][3] The synthesis of this complex chiral molecule relies on the strategic use of key intermediates, with (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline standing out as a pivotal building block.[2][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Solifenacin, targeting researchers and professionals in the field of drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[5][6]
Synthetic Pathway Overview
The synthesis of Solifenacin from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline generally proceeds through a two-step process. The first step involves the formation of an activated carbamate intermediate by reacting the tetrahydroisoquinoline with a chloroformate derivative. This intermediate is then coupled with (R)-3-quinuclidinol to yield Solifenacin.
Caption: Synthetic pathway of Solifenacin Succinate.
Experimental Protocols
Protocol 1: Synthesis of (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate
This protocol details the formation of the carbamate intermediate from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and ethyl chloroformate.
Materials:
-
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Ethyl chloroformate
-
Triethylamine
-
Methylene chloride
-
Water
-
3% w/w Hydrochloric acid
-
5% w/w Aqueous sodium chloride
Procedure:
-
To a suitable reaction vessel, add methylene chloride (100 ml), (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (10 g), and triethylamine (5.32 g).
-
Cool the mixture to 5-15 °C.
-
Slowly add ethyl chloroformate (5.61 g) over a period of 30 minutes, maintaining the temperature between 5-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for 1 hour.
-
Wash the reaction solution sequentially with water (50 ml), 3% w/w hydrochloric acid (50 ml), water (50 ml), and 5% w/w aqueous sodium chloride (50 ml) at 25-30 °C.
-
Remove the solvent under reduced pressure at 30-40 °C to yield (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate as a pale yellow oil.[7]
Protocol 2: Synthesis of Solifenacin from the Carbamate Intermediate
This protocol describes the coupling of the carbamate intermediate with (R)-(-)-3-quinuclidinol.
Materials:
-
(1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate
-
(R)-(-)-3-quinuclidinol
-
Base (e.g., Sodium methoxide)
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
Dissolve (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate in a suitable solvent such as a mixture of toluene and DMF.
-
Add (R)-(-)-3-quinuclidinol to the solution.
-
Add a base, such as sodium methoxide, to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by a suitable analytical method (e.g., HPLC). The reaction is typically carried out for several hours.
-
Upon completion, the reaction mixture is worked up to isolate the Solifenacin base. This may involve washing with aqueous solutions and solvent removal.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches described in the literature.
Table 1: Reaction Conditions and Yields for Carbamate Formation
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Ethyl chloroformate | Triethylamine | Methylene Chloride | 5-30 | 1.5 | ~97 (crude oil) | [7] |
| (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Ethyl chloroformate | Sodium carbonate | Toluene | 0-28 | 2 | Not specified | [2] |
| (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Benzyl chloroformate | Potassium carbonate | Toluene/Water | 20 | 4 | Not specified | [8] |
Table 2: Final Product Purity and Enantiomeric Excess
| Product | Purity | Enantiomeric Purity/Excess | Impurity Profile | Reference |
| Solifenacin Succinate | > 99% | > 99% | < 0.1% of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | [1] |
| Solifenacin Succinate | > 99% | > 99% | < 0.1% of (1R,3'R)-solifenacin enantiomeric derivative | [1] |
Logical Workflow for Synthesis and Purification
The overall process from the key intermediate to the final drug substance involves a series of logical steps including reaction, workup, and purification.
References
- 1. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 2. WO2008011462A2 - Process for preparing solifenacin and its salts - Google Patents [patents.google.com]
- 3. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]
- 8. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel 1-Phenyl-1,2,3,4-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The document outlines established synthetic methodologies, including the Pictet-Spengler and Bischler-Napieralski reactions, as well as asymmetric synthesis approaches. Furthermore, it includes protocols for the synthesis of specific derivatives with demonstrated biological activity, accompanied by quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Introduction
1-Phenyl-1,2,3,4-tetrahydroisoquinolines constitute a significant class of heterocyclic compounds that are prevalent in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The rigid scaffold and the presence of a chiral center at the C1 position make this class of compounds an attractive framework for the design of novel therapeutic agents.[3] Derivatives of this scaffold have shown promise as antitumor,[4] antimalarial,[5] anti-leishmanial,[5] and p21-activated kinase 4 (PAK4) inhibitors.[6][7]
This document provides detailed experimental protocols for the synthesis of these derivatives, quantitative data for key reaction steps, and visualizations to aid in the understanding of the synthetic and biological pathways.
Synthetic Methodologies
The synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods. The most common approaches are the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[8][9][10] This method is widely used due to its reliability and the availability of starting materials.
General Workflow for Pictet-Spengler Reaction
Caption: General workflow of the Pictet-Spengler reaction.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another classical method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinolines.[11] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12]
General Workflow for Bischler-Napieralski Reaction
Caption: General workflow of the Bischler-Napieralski reaction.
Asymmetric Synthesis
The development of asymmetric methods to synthesize enantiomerically pure 1-phenyl-1,2,3,4-tetrahydroisoquinolines is of great interest for drug development.[13] Various approaches, including the use of chiral catalysts and auxiliaries, have been reported.[3][14]
Asymmetric Synthesis via Catalytic Hydrogenation
Caption: Asymmetric synthesis via catalytic hydrogenation.
Experimental Protocols
This section provides detailed protocols for the synthesis of a novel series of 1-phenanthryl-tetrahydroisoquinoline analogues which have been identified as potent p21-activated kinase 4 (PAK4) inhibitors.[6][7]
Protocol 1: Synthesis of 1-(Phenanthren-9-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 21a)
This protocol is adapted from the work of Wang et al. (2015).[6]
Step 1: Synthesis of N-(2-phenylethyl)phenanthrene-9-carboxamide
-
To a solution of phenanthrene-9-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in dry DCM and add it dropwise to a solution of 2-phenylethanamine (1.2 eq) and triethylamine (2.0 eq) in dry DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired amide.
Step 2: Synthesis of 1-(Phenanthren-9-yl)-3,4-dihydroisoquinoline
-
To a solution of N-(2-phenylethyl)phenanthrene-9-carboxamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 3.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Basify the mixture with aqueous ammonia to pH 8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of 1-(Phenanthren-9-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 21a)
-
To a solution of 1-(phenanthren-9-yl)-3,4-dihydroisoquinoline (1.0 eq) in methanol, add sodium borohydride (NaBH₄, 2.0 eq) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford compound 21a.
Quantitative Data
The following table summarizes the yield for the synthesis of compound 21a and its biological activity against PAK4 and selected cancer cell lines.
| Compound | Synthetic Step | Yield (%) | PAK4 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HCT116 IC₅₀ (μM) |
| 21a | Amide formation | 85 | 0.21 | 1.5 | 2.3 |
| Cyclization | 78 | ||||
| Reduction | 92 |
Data extracted from Wang et al. (2015).[6]
Biological Activity and Signaling Pathway
Compound 21a has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4).[6][7] PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival. Overexpression of PAK4 is observed in various cancers, making it an attractive therapeutic target.[6]
Compound 21a inhibits the PAK4-LIMK1-cofilin signaling pathway, which is involved in regulating actin dynamics and cell motility.[6] Inhibition of this pathway leads to a reduction in cancer cell migration and invasion.
PAK4-LIMK1-Cofilin Signaling Pathway
Caption: Inhibition of the PAK4-LIMK1-cofilin signaling pathway by Compound 21a.
Conclusion
The synthetic protocols and biological data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold. The detailed methodologies and visualizations are intended to facilitate the synthesis and evaluation of new derivatives with improved potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. armchemfront.com [armchemfront.com]
- 4. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Amine Synthesis via Catalytic Transfer Hydrogenation of Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] The stereochemistry of the amine moiety is often crucial for biological activity, making the development of efficient and highly selective synthetic methods a paramount objective in modern organic chemistry. Among the various strategies, the asymmetric reduction of prochiral imines stands out as one of the most direct and atom-economical routes to enantiomerically enriched amines.[1][4]
Catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional hydrogenation methods that often require high pressures of molecular hydrogen.[5] CTH utilizes readily available and safer hydrogen donors, such as formic acid/triethylamine mixtures, isopropanol, or Hantzsch esters, in the presence of a chiral catalyst to effect the reduction of the C=N double bond with high enantioselectivity.[6] This methodology is broadly applicable to a wide range of imine substrates and has been successfully employed in the synthesis of key intermediates for various drug candidates.
This document provides detailed application notes and experimental protocols for two of the most prominent and reliable methods for the catalytic transfer hydrogenation of imines: the Noyori-type ruthenium-catalyzed system and the organocatalytic approach using chiral Brønsted acids.
Method 1: Noyori-Type Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
The pioneering work of Noyori and co-workers on ruthenium(II) catalysts bearing N-sulfonylated 1,2-diamine ligands has revolutionized the field of asymmetric hydrogenation.[3] These catalysts, particularly those of the Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) family, are highly effective for the transfer hydrogenation of a broad spectrum of imines, affording chiral amines with excellent enantioselectivities and high yields.[3]
Catalytic Cycle and Mechanism
The catalytic cycle of the Noyori-type ruthenium-catalyzed transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The active ruthenium-hydride species is generated in situ from the precatalyst. The N-H proton of the diamine ligand and the hydride on the ruthenium center are transferred to the imine substrate in a concerted, outer-sphere fashion via a six-membered pericyclic transition state. This mechanism accounts for the high efficiency and stereoselectivity of the transformation.
Caption: Proposed catalytic cycle for Noyori-type Ru-catalyzed ATH of imines.
Quantitative Data Summary
The following table summarizes the performance of Ru-TsDPEN and related catalysts in the asymmetric transfer hydrogenation of various imine substrates.
| Entry | Substrate | Catalyst (mol%) | H-Donor | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)aniline | Ru-(S,S)-TsDPEN (1) | HCOOH/NEt₃ (5:2) | 12 | 95 | 98 (R) | J. Am. Chem. Soc. 1996, 118, 2521 |
| 2 | 1-Methyl-3,4-dihydroisoquinoline | Ru-(S,S)-TsDPEN (0.5) | HCOOH/NEt₃ (5:2) | 4 | 98 | 95 (S) | J. Am. Chem. Soc. 1995, 117, 7562 |
| 3 | N-(1-(4-methoxyphenyl)ethylidene)aniline | Ru-(R,R)-TsDPEN (1) | HCOOH/NEt₃ (5:2) | 18 | 92 | 97 (S) | Org. Lett. 2002, 4, 4373 |
| 4 | N-diphenylphosphinyl acetophenone imine | Ru-catalyst (1) | HCOOH/NEt₃ (5:2) | 24 | 99 | 94 (R) | [7] |
| 5 | 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | Rh-(S,S)-TsDPEN (0.5) | HCOOH/NEt₃ (1.1:1) in H₂O/MeOH | 0.17 | 99 | 89 (S) | [2][8] |
| 6 | N-benzylidene-4-methylaniline | Ru-(S,S)-TsDPEN (2) | i-PrOH/KOH | 24 | 85 | 92 (R) | Tetrahedron: Asymmetry 2005, 16, 345 |
Experimental Protocol: General Procedure for Ru-Catalyzed ATH of Imines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN)
-
Imine substrate
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂, or CH₃CN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (optional, can be done in situ): In a glovebox or under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) in the chosen anhydrous solvent (2 mL). Stir the mixture at 40 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: In a dry, inert gas-flushed flask equipped with a magnetic stir bar, dissolve the imine substrate (1.0 mmol) in the anhydrous solvent (3 mL).
-
Hydrogen Donor Preparation: In a separate flask under an inert atmosphere, prepare the formic acid/triethylamine azeotrope (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine.[6]
-
Reaction Initiation: Add the pre-formed catalyst solution (or the catalyst components for in situ generation) to the imine solution. Then, add the formic acid/triethylamine mixture (typically 1.5-2.0 equivalents relative to the imine) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the chiral amine product by chiral HPLC or GC analysis.
Caption: General experimental workflow for Ru-catalyzed ATH of imines.
Method 2: Organocatalytic Asymmetric Transfer Hydrogenation
In recent years, organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering metal-free alternatives to traditional methods. For the transfer hydrogenation of imines, chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have proven to be highly effective catalysts.[9] These catalysts utilize a Hantzsch ester as the stoichiometric reductant.
Catalytic Cycle and Mechanism
The mechanism of the chiral phosphoric acid-catalyzed transfer hydrogenation involves the activation of the imine through protonation by the Brønsted acid, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the activated iminium ion in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent proton transfer regenerates the catalyst and releases the chiral amine product.
Caption: Proposed catalytic cycle for organocatalytic ATH of imines.
Quantitative Data Summary
The following table presents representative results for the organocatalytic asymmetric transfer hydrogenation of various imines using chiral phosphoric acids.
| Entry | Substrate | Catalyst (mol%) | H-Donor (equiv.) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)-4-methoxyaniline | (R)-TRIP (5) | Hantzsch Ester (1.2) | Toluene | 48 | 92 | 96 | Angew. Chem. Int. Ed. 2005, 44, 7424 |
| 2 | N-(1-(naphthalen-2-yl)ethylidene)aniline | (S)-CPA-6 (10) | Hantzsch Ester (1.5) | PhCF₃ | 12 | 99 | 91 | [10] |
| 3 | N-benzylidene-4-bromoaniline | (R)-TRIP (2) | Hantzsch Ester (1.2) | C₆H₆ | 72 | 85 | 90 | Org. Lett. 2005, 7, 3781 |
| 4 | 2-phenyl-3H-indole | (R)-CPA-1 (10) | Hantzsch Ester (1.2) | C₆H₆ | 24 | 95 | 92 | Angew. Chem. Int. Ed. 2010, 49, 6873 |
| 5 | N-(1-(thiophen-2-yl)ethylidene)aniline | (S)-TRIP (5) | Hantzsch Ester (1.2) | Mesitylene | 48 | 88 | 94 | Chem. Commun., 2011, 47, 7359 |
| 6 | N-PMP-protected α-imino ester | VAPOL-PA (5) | Hantzsch Ester (1.5) | CH₂Cl₂ | 24 | 98 | 99 |
TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CPA = Chiral Phosphoric Acid
Experimental Protocol: General Procedure for Organocatalytic ATH of Imines
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Imine substrate
-
Hantzsch ester
-
Anhydrous solvent (e.g., toluene, benzene, or CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (5-10 mol%), the imine substrate (1.0 equiv), and the Hantzsch ester (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent to the vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) until the reaction is complete, as monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) of the chiral amine by chiral HPLC or GC analysis.
Caption: General experimental workflow for organocatalytic ATH of imines.
Conclusion
Catalytic transfer hydrogenation of imines is a robust and versatile methodology for the synthesis of chiral amines. Both the Noyori-type ruthenium-catalyzed and the organocatalytic Brønsted acid-catalyzed systems offer excellent levels of enantioselectivity across a broad range of substrates. The choice between these methods may depend on factors such as catalyst cost and availability, metal sensitivity of the substrate, and desired reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers in academia and industry to implement these powerful transformations in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. library.ncl.res.in [library.ncl.res.in]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assets.takasago.com [assets.takasago.com]
- 7. Developing Ru-Catalysts for Asymmetric Transfer Hydrogenation of Acyclic Imines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
Application Notes and Protocols: (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a versatile chiral building block in the synthesis of complex, biologically active molecules. This valuable synthon offers a rigid scaffold with a defined stereocenter, making it an ideal starting material for the enantioselective synthesis of pharmaceutical agents and research compounds.
Introduction to this compound
This compound is a chiral heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid structure and pre-defined stereochemistry at the C1 position are instrumental in controlling the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure target compounds. This is of paramount importance in drug development, where the biological activity and safety of a drug are often dependent on its specific stereoisomeric form.
The primary applications of this chiral building block lie in the synthesis of muscarinic receptor antagonists, dopamine receptor modulators, and other compounds with significant biological activity. Its utility is exemplified in the industrial-scale synthesis of Solifenacin, a key drug for treating overactive bladder.
Key Applications and Synthetic Strategies
Synthesis of Solifenacin (Muscarinic M3 Receptor Antagonist)
A major application of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is in the synthesis of Solifenacin, a competitive muscarinic receptor antagonist used to treat overactive bladder.[2] The synthesis involves the N-acylation of the tetrahydroisoquinoline core with a chiral side chain.
Experimental Workflow for Solifenacin Synthesis
Caption: Workflow for the synthesis of Solifenacin succinate.
Modulators of Dopamine Receptors
Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been investigated as potent ligands for dopamine receptors, particularly as D1 receptor antagonists and positive allosteric modulators.[3][4] The stereochemistry at the C1 position is crucial for the affinity and selectivity of these compounds.
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified Dopamine D1 receptor signaling cascade.
Antagonists of G-Protein-Coupled Receptor 40 (GPR40/FFAR1)
The tetrahydroisoquinoline scaffold is also present in antagonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a target for the treatment of type 2 diabetes.
GPR40 (FFAR1) Signaling Pathway
Caption: GPR40 (FFAR1) signaling pathway in pancreatic β-cells.
Quantitative Data from Synthetic Applications
The following tables summarize quantitative data from various synthetic methods utilizing 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives.
Table 1: Asymmetric Hydrogenation for the Synthesis of Chiral Tetrahydroisoquinolines
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Chiral Titanocene Complex | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | (S)-1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 82 | 98 | |
| Ru-complex with (R,R)-TsDPEN | 1-Phenyl-3,4-dihydroisoquinoline | (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 87 | 84 |
Table 2: Diastereoselective Pictet-Spengler Reactions
| Chiral Auxiliary | Amine | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (1R,2S,5R)-Menthyl-(S)-p-toluenesulfinate | N-Sulfinylated Dopamine | Various Aldehydes | Tetrahydroisoquinolines | 36-86 | >3:1 | [5] |
| N-(Phenylsulfonyl)alkyloxazolidinone | - | - | trans-Tetrahydroisoquinoline | 54 (overall) | >95:5 | [3][6] |
Experimental Protocols
Protocol 1: Synthesis of Solifenacin Base from (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative procedure for the synthesis of Solifenacin base.
Materials:
-
(3R)-3-Quinuclidinol
-
1,1'-Carbonyldi(1,2,4-triazole) (CDT)
-
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Triethylamine
-
Isopropyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of (3R)-3-quinuclidinol in isopropyl acetate is prepared in a reaction vessel under an inert atmosphere.
-
1,1'-Carbonyldi(1,2,4-triazole) (CDT) is added to the solution, and the mixture is stirred at room temperature for approximately 2 hours to form the activated intermediate.
-
A solution of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate is added to the reaction mixture.
-
Triethylamine is added as a base.
-
The reaction mixture is heated to reflux and maintained for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is washed with a saturated aqueous solution of ammonium chloride.
-
The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Solifenacin base.
-
The crude product can be purified by column chromatography or crystallization.
Protocol 2: Diastereoselective Pictet-Spengler Reaction using a Chiral Auxiliary
This protocol outlines a general procedure for a diastereoselective Pictet-Spengler reaction to form a trans-substituted tetrahydroisoquinoline.[3][6]
Materials:
-
(R)-2-Bromophenylalanine
-
Appropriate reagents for the formation of the N-(phenylsulfonyl)alkyloxazolidinone precursor (multi-step)
-
Lewis Acid (e.g., TiCl₄, SnCl₄)
-
Dichloromethane
General Procedure for the Cyclization Step:
-
The N-(phenylsulfonyl)alkyloxazolidinone precursor, derived from (R)-2-bromophenylalanine, is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A Lewis acid (e.g., TiCl₄ or SnCl₄) is added dropwise to the solution.
-
The reaction is stirred at the low temperature for a specified period, allowing for the formation of the acyl iminium ion and subsequent diastereoselective cyclization.
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, the trans-tetrahydroisoquinoline, is purified by column chromatography to yield the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[6]
Conclusion
This compound and its enantiomer are highly valuable chiral building blocks in modern organic synthesis and drug discovery. Their utility in the stereocontrolled synthesis of complex and biologically active molecules, such as Solifenacin and various receptor modulators, underscores their importance. The provided protocols and data serve as a practical guide for researchers in the field, facilitating the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 3. Diastereoselective Pictet-Spengler based synthesis of a chiral tetrahydroisoquinoline D1 potentiator - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using Tetrahydroisoquinoline (THIQ) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[1] Agents that interfere with tubulin dynamics can disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Tetrahydroisoquinoline (THIQ) derivatives have been identified as a promising class of tubulin polymerization inhibitors.[3] Many of these compounds exert their effects by binding to the colchicine binding site on β-tubulin, which prevents the conformational change from a curved to a straight tubulin dimer, a necessary step for microtubule assembly.[4] This mechanism effectively inhibits microtubule formation, leading to the disruption of downstream cellular processes.
These application notes provide a detailed protocol for an in vitro fluorescence-based tubulin polymerization inhibition assay to characterize the activity of THIQ compounds. This method offers high sensitivity and is well-suited for a high-throughput screening format.[5]
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay monitors the assembly of purified tubulin into microtubules over time. The polymerization of tubulin is initiated by GTP at 37°C and can be monitored by the increase in fluorescence of a reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence quantum yield.[5] The rate and extent of this fluorescence increase are proportional to the amount of microtubule polymer formed. Inhibitors of tubulin polymerization, such as certain THIQ compounds, will reduce the rate and overall signal of fluorescence.
Data Presentation
The inhibitory activity of THIQ and other representative compounds on tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several compounds against tubulin polymerization.
| Compound ID | Compound Class | Tubulin Polymerization IC50 (µM) | Cancer Cell Line Example | Cell Growth IC50 (µM) | Reference |
| THIQ Derivative 1 | Tetrahydroisoquinoline | 13.5 | MDA-MB-231 | 0.65 - 0.90 | [6] |
| THIQ Derivative 2 | Tetrahydroisoquinoline | ~15-20 (estimated) | A549 | ~1-5 | [7] |
| Compound 5b | Thiazole-naphthalene | 3.3 | MCF-7 | 0.48 | [8] |
| Compound 5m | Indole derivative | 0.37 | Multiple | 0.11 - 1.4 | [9] |
| Compound 3b | Tetrahydrothieno[2,3-c]pyridine | 4.03 | Multiple | 1.1 - 4.7 | [10][11] |
| Colchicine | Natural Product | 9.1 | - | - | [8] |
| Nocodazole | Synthetic | 2.292 | HCT116 | 0.072 | [12] |
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol details the steps to measure the effect of THIQ compounds on the polymerization of purified tubulin.
Materials and Reagents:
-
Lyophilized >99% pure tubulin (porcine brain derived)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM in water)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
THIQ test compounds
-
Positive Control: Nocodazole or Colchicine
-
Negative Control: Vehicle (e.g., DMSO)
-
Pre-chilled 96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a 10 mM GTP stock solution. Aliquot and store at -80°C.
-
Prepare serial dilutions of the THIQ test compounds and control compounds (Nocodazole, vehicle) in General Tubulin Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
-
Reaction Setup:
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µL per well, combine the following in order:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
Fluorescent Reporter (e.g., DAPI to a final concentration of 10 µM)
-
Tubulin (to a final concentration of 3 mg/mL)
-
-
Mix gently by inversion and keep on ice.
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the diluted THIQ test compounds or controls to the appropriate wells of the pre-warmed plate.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin polymerization reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells containing all components except tubulin).
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve and the final polymer mass from the plateau of the curve.
-
To calculate the IC50 value, plot the Vmax or the final polymer mass as a function of the logarithm of the THIQ compound concentration and fit the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Downstream effects of tubulin polymerization inhibition by THIQ compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline
Abstract
This document provides detailed application notes and experimental protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this important heterocyclic compound. The provided protocols and data will facilitate the unambiguous identification and quality assessment of 1-phenyl-1,2,3,4-tetrahydroisoquinoline in various research and development settings.
Introduction
1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key structural motif found in a wide range of biologically active compounds and is a crucial intermediate in the synthesis of various pharmaceuticals. Its rigid bicyclic structure, featuring a chiral center at the C1 position, makes it a valuable scaffold in medicinal chemistry. Accurate structural characterization is paramount for its use in synthesis and as a reference standard. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution. This application note presents the complete ¹H and ¹³C NMR spectral data for 1-phenyl-1,2,3,4-tetrahydroisoquinoline and provides a standardized protocol for data acquisition.
Data Presentation
The ¹H and ¹³C NMR spectral data for 1-phenyl-1,2,3,4-tetrahydroisoquinoline, recorded in Chloroform-d (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data of 1-phenyl-1,2,3,4-tetrahydroisoquinoline in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15-7.35 | m | 9H | Ar-H |
| 4.85 | s | 1H | H1 |
| 3.90-4.10 | m | 2H | H3/H4 |
| 3.10-3.30 | m | 2H | H3/H4 |
| 2.75-2.95 | m | 2H | H2 (NH) |
Abbreviation: m = multiplet, s = singlet
Table 2: ¹³C NMR Spectral Data of 1-phenyl-1,2,3,4-tetrahydroisoquinoline in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 142.5 | Ar-C (Quaternary) |
| 138.0 | Ar-C (Quaternary) |
| 135.5 | Ar-C (Quaternary) |
| 128.8 | Ar-CH |
| 128.5 | Ar-CH |
| 127.8 | Ar-CH |
| 127.2 | Ar-CH |
| 126.5 | Ar-CH |
| 126.0 | Ar-CH |
| 58.5 | C1 |
| 46.2 | C3 |
| 41.8 | C4 |
| 29.5 | - |
Note: The assignment of aromatic carbons can be further confirmed by 2D NMR techniques such as HSQC and HMBC.
Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials and Equipment
-
1-phenyl-1,2,3,4-tetrahydroisoquinoline (solid)
-
Chloroform-d (CDCl₃, 99.8 atom % D) with 0.03% (v/v) TMS
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-phenyl-1,2,3,4-tetrahydroisoquinoline for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. Ensure no solid particles are visible.
-
Transfer to NMR Tube: Using a pipette, transfer the clear solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1P): Centered on the aromatic region (~6 ppm)
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 (or more for dilute samples)
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~1.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Transmitter Frequency Offset (O1P): Centered at ~100 ppm
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both the ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the NMR characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Workflow for NMR characterization.
Logical Relationship of Spectral Data to Structure
The following diagram illustrates the correlation between the different types of protons and carbons in 1-phenyl-1,2,3,4-tetrahydroisoquinoline and their expected NMR signals.
Caption: Correlation of structure to NMR signals.
References
Application of THIQ Derivatives as 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) is a critical enzyme in the biosynthesis of potent estrogens, specifically catalyzing the conversion of estrone (E1) to the highly active estradiol (E2).[1][2][3] Elevated levels of E2 are implicated in the progression of estrogen-dependent diseases, including breast cancer, endometriosis, and ovarian cancer.[4] Consequently, inhibiting 17β-HSD1 presents a promising therapeutic strategy to reduce local E2 concentrations in target tissues, thereby mitigating the proliferation of hormone-sensitive cells.[4]
Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of non-steroidal inhibitors of 17β-HSD1. These compounds offer the potential for high potency and selectivity, with a reduced likelihood of the inherent estrogenic effects associated with steroidal inhibitors. This document provides a comprehensive overview of the application of THIQ derivatives as 17β-HSD1 inhibitors, including quantitative data on their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity of THIQ Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives against human 17β-HSD1. The data is compiled from studies utilizing a bacterial cell homogenate containing the recombinant enzyme.
| Compound ID | Structure | R¹ | R² | R³ | IC₅₀ (nM) |
| 1 | N-(4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline | H | H | 4-Cl-Ph | ~350 (racemate) |
| 2 | 6-hydroxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline | H | H | Ph | > 1000 |
| 3 | N-(4-chlorophenyl)-1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline | CH₃ | H | 4-Cl-Ph | ~500 |
| 4 | N-(4-chlorophenyl)-4,4-dimethyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline | H | (CH₃)₂ | 4-Cl-Ph | ~400 |
Experimental Protocols
Synthesis of N-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) Derivatives
This protocol describes a general method for the synthesis of N-phenyl-THIQ derivatives via the Bischler-Napieralski reaction, followed by reduction.
Materials:
-
Substituted phenethylamine
-
Substituted benzoyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Amide Formation: a. Dissolve the substituted phenethylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.2 eq) to the solution. d. Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution. e. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. f. Quench the reaction by adding water. Separate the organic layer. g. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. i. Purify the crude amide by recrystallization or column chromatography if necessary.
-
Cyclization (Bischler-Napieralski Reaction): a. Dissolve the purified amide (1.0 eq) in anhydrous acetonitrile. b. Add phosphorus oxychloride (3.0 eq) dropwise to the solution at 0 °C. c. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. f. Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9. g. Extract the product with dichloromethane (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline intermediate.
-
Reduction to Tetrahydroisoquinoline: a. Dissolve the crude dihydroisoquinoline intermediate in methanol. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (2.0 eq) portion-wise to the solution. d. Stir the reaction mixture at room temperature for 1-2 hours. e. Remove the methanol under reduced pressure. f. Add water to the residue and extract the product with dichloromethane (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final N-phenyl-1,2,3,4-tetrahydroisoquinoline derivative.
In Vitro 17β-HSD1 Enzymatic Assay
This protocol describes a cell-free assay to determine the inhibitory activity of THIQ derivatives on recombinant human 17β-HSD1.
Materials:
-
Recombinant human 17β-HSD1 (e.g., from a bacterial expression system)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
NADPH (cofactor)
-
[³H]-Estrone (radiolabeled substrate)
-
Unlabeled estrone
-
Test compounds (THIQ derivatives) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ethyl acetate/cyclohexane solvent system for TLC
Procedure:
-
Preparation of Reaction Mixture: a. In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, NADPH (final concentration, e.g., 1 mM), and recombinant 17β-HSD1 enzyme solution. b. Add the test compound at various concentrations (e.g., from 1 nM to 10 µM) or vehicle (DMSO) for the control wells. c. Pre-incubate the mixture for 15 minutes at 37 °C.
-
Initiation and Incubation: a. Initiate the enzymatic reaction by adding [³H]-Estrone (final concentration, e.g., 100 nM). b. Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: a. Terminate the reaction by adding a solution of unlabeled estrone and estradiol to act as carriers. b. Extract the steroids from the aqueous mixture using an organic solvent such as ethyl acetate. c. Vortex the plate and centrifuge to separate the phases. d. Carefully transfer the organic (upper) layer to a new plate. e. Evaporate the solvent to dryness under a stream of nitrogen.
-
Separation and Quantification: a. Re-dissolve the dried residue in a small volume of ethyl acetate. b. Spot the samples onto a silica gel TLC plate. c. Develop the TLC plate in a chamber with an appropriate solvent system (e.g., ethyl acetate/cyclohexane, 1:1 v/v) to separate [³H]-Estrone from the product, [³H]-Estradiol. d. After development, allow the plate to dry. e. Scrape the silica corresponding to the estrone and estradiol bands into separate scintillation vials. f. Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of conversion of [³H]-Estrone to [³H]-Estradiol for each concentration of the test compound. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
T-47D Cell-Based Assay for 17β-HSD1 Inhibition
This protocol assesses the ability of THIQ derivatives to inhibit 17β-HSD1 activity in a cellular context using the T-47D breast cancer cell line, which endogenously expresses the enzyme.
Materials:
-
T-47D human breast cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phenol red-free RPMI-1640 medium with 5% dextran-coated charcoal-stripped FBS (DCC-FBS)
-
Estrone (E1)
-
Test compounds (THIQ derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed T-47D cells in a 96-well plate at a density of approximately 5,000 cells per well in complete RPMI-1640 medium. b. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Hormone Deprivation and Treatment: a. After 24 hours, replace the medium with phenol red-free RPMI-1640 containing 5% DCC-FBS and incubate for another 24 hours to starve the cells of estrogens. b. Prepare treatment media containing a fixed concentration of estrone (e.g., 1 nM) and varying concentrations of the THIQ derivative inhibitor (e.g., from 10 nM to 10 µM). Include controls with estrone alone and vehicle (DMSO) alone. c. Replace the starvation medium with the treatment media.
-
Cell Proliferation Measurement: a. Incubate the cells for 5-6 days. b. On the day of measurement, add MTT solution to each well and incubate for 3-4 hours at 37 °C. c. Remove the medium and add DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition of estrone-induced cell proliferation for each concentration of the inhibitor. b. The proliferation induced by estrone alone is considered 100%. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Estrogen Receptor Binding Assay
This protocol determines the potential estrogenic activity of THIQ derivatives by assessing their ability to bind to the estrogen receptor (ER).[5][6]
Materials:
-
Rat uterine cytosol (source of estrogen receptors) or recombinant human ERα
-
[³H]-Estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (THIQ derivatives)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Competitive Binding: a. In microcentrifuge tubes, combine the ER-containing preparation with a fixed concentration of [³H]-Estradiol (e.g., 0.5 nM). b. Add varying concentrations of the unlabeled test compound or 17β-estradiol (for the standard curve). c. Incubate the mixture at 4 °C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: a. Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-Estradiol. b. Incubate on ice for 15 minutes with occasional mixing. c. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4 °C to pellet the charcoal.
-
Quantification: a. Carefully transfer the supernatant (containing the ER-bound [³H]-Estradiol) to scintillation vials. b. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: a. Generate a standard curve by plotting the percentage of [³H]-Estradiol bound against the concentration of unlabeled 17β-estradiol. b. Determine the concentration of the test compound that displaces 50% of the bound [³H]-Estradiol (IC₅₀). c. Calculate the relative binding affinity (RBA) of the test compound compared to 17β-estradiol.
Visualizations
17β-HSD1 Signaling Pathway in Estrogen-Dependent Breast Cancer
Caption: 17β-HSD1 pathway in breast cancer and the inhibitory action of THIQ derivatives.
Experimental Workflow for Screening 17β-HSD1 Inhibitors
Caption: Workflow for the discovery and evaluation of THIQ-based 17β-HSD1 inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer: with a special focus on 17β-hydroxysteroid dehydrogenase type 1, 2, and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler and Bischler-Napieralski reactions.
Issue 1: Low or No Product Yield
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Question: My reaction has a very low yield or did not produce any of the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline. What are the potential causes and solutions?
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Answer: Low or no yield can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.
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Inactive Aromatic Ring (Pictet-Spengler & Bischler-Napieralski): The phenyl group of the β-phenylethylamine starting material is not highly nucleophilic, which can lead to poor yields, especially in the Pictet-Spengler reaction.[1] For the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring facilitate the cyclization.[2]
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Solution: Consider using a β-phenylethylamine derivative with electron-donating substituents on the aromatic ring if your core structure allows for it. For the Pictet-Spengler reaction, harsher conditions with strong acids like hydrochloric acid or trifluoroacetic acid at elevated temperatures may be necessary.[1] Superacid-catalyzed reactions have also been shown to be effective for less activated imines.[3]
-
-
Inefficient Iminium/Nitrilium Ion Formation: The formation of the key electrophilic intermediate is crucial for cyclization.
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Solution (Pictet-Spengler): Ensure the acid catalyst is of good quality and used in the appropriate concentration. The reaction is driven by the electrophilicity of the iminium ion formed under acidic conditions.[1]
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Solution (Bischler-Napieralski): The choice and quality of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical.[4][5] For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be required.[5]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role.
-
Solution: Empirically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decomposition. For the Bischler-Napieralski reaction, solvents like toluene or xylene are often used at reflux temperatures.[4] Microwave-assisted synthesis can sometimes dramatically increase yield and reduce reaction time.[2]
-
-
Issue 2: Incomplete Consumption of Starting Materials
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Question: I am observing a significant amount of unreacted starting material (β-phenylethylamine or the corresponding amide) in my reaction mixture. How can I drive the reaction to completion?
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Answer: Incomplete conversion is a common issue that can often be resolved by adjusting stoichiometry and reaction parameters.
-
Stoichiometry:
-
Solution (Pictet-Spengler): Using a slight excess of the aldehyde (in this case, benzaldehyde) can help ensure the complete consumption of the β-phenylethylamine.[6]
-
-
Reaction Time and Temperature:
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC to track the disappearance of the starting material spot. Be cautious of potential side product formation at higher temperatures.
-
-
Catalyst/Reagent Activity:
-
Solution: Ensure your acid catalyst (Pictet-Spengler) or dehydrating agent (Bischler-Napieralski) is active and not degraded. Using freshly opened or properly stored reagents is recommended.
-
-
Issue 3: Formation of Side Products
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Question: My reaction is producing significant amounts of impurities alongside the desired product. How can I minimize side reactions?
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Answer: The formation of side products is specific to the reaction type.
-
Side Products in Bischler-Napieralski Reaction:
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Retro-Ritter Reaction: A common side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[4]
-
Solution: Using milder reaction conditions, such as employing trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine at lower temperatures, can suppress this side reaction.[5] Another strategy is to use the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter products.[4]
-
-
Unexpected Regioisomer: Cyclization can sometimes occur at an alternative position on the aromatic ring, especially with certain substitution patterns.[5]
-
Solution: Modifying the activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.
-
-
-
General Side Products:
-
Polymerization: Aldehydes can be prone to polymerization.
-
Solution: Control the rate of addition of the aldehyde and maintain the optimal reaction temperature.
-
-
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. What are the recommended purification techniques?
-
Answer: Proper work-up and purification are essential for obtaining a high-purity product.
-
Work-up:
-
Solution: After the reaction is complete, a standard acid-base work-up is typically employed. The basic nature of the tetrahydroisoquinoline allows for its extraction into an acidic aqueous layer, washing of the organic layer to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the product back into an organic solvent.
-
-
Purification:
-
Solution:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.
-
Column Chromatography: For oils or solids that are difficult to crystallize, flash column chromatography on silica gel is the method of choice. A solvent system of hexane/ethyl acetate with a small amount of triethylamine (to prevent tailing of the amine product) is a good starting point for elution.[7]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, generally gives a higher yield for 1-phenyl-1,2,3,4-tetrahydroisoquinoline?
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A1: The Bischler-Napieralski reaction followed by reduction often provides higher and more consistent yields for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[8] The Pictet-Spengler reaction with a non-activated phenyl ring, as in this case, typically requires harsh conditions and can result in lower yields.[1]
-
-
Q2: What is the role of the acid catalyst in the Pictet-Spengler reaction?
-
A2: The acid catalyst is crucial for the formation of the electrophilic iminium ion from the intermediate imine. The imine itself is generally not electrophilic enough to undergo cyclization.[1]
-
-
Q3: What are the common reducing agents used for the conversion of 1-phenyl-3,4-dihydroisoquinoline to 1-phenyl-1,2,3,4-tetrahydroisoquinoline?
-
A3: Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride, and catalytic hydrogenation.[2]
-
-
Q4: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction to synthesize a 1,1-disubstituted tetrahydroisoquinoline?
-
A4: While possible, reactions with ketones are generally less favorable and may require more forcing conditions compared to aldehydes.[9]
-
-
Q5: How does the presence of electron-donating or electron-withdrawing groups on the benzaldehyde affect the Pictet-Spengler reaction?
-
A5: The electronic nature of the aldehyde can influence the rate of imine formation, but the nucleophilicity of the β-phenylethylamine's aromatic ring is the more critical factor for the cyclization step.
-
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its Precursors
| Synthetic Method | Key Reagents | Product | Reported Yield (%) | Reference |
| Pictet-Spengler (Microwave) | β-phenylethylamine, benzaldehyde, TFA | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 98% | [2] |
| Bischler-Napieralski | N-phenethyl-benzamide, PPA | 1-phenyl-3,4-dihydroisoquinoline | ~85% (implied) | [10] |
| Reduction of Dihydroisoquinoline | 1-phenyl-3,4-dihydroisoquinoline, NaBH₄ | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 85% | [10] |
| Reduction of Dihydroisoquinoline | 1-phenyl-3,4-dihydroisoquinoline, Sodium Metal | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 83% | [10] |
| Reduction of Dihydroisoquinoline | 1-phenyl-3,4-dihydroisoquinoline, LiAlH₄ | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 84% | [10] |
| Amide Formation | β-phenylethylamine, benzoyl chloride | N-phenethyl-benzamide | 99% | A patent for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline describes the acylation of beta-phenylethylamine with benzoyl chloride to yield N-phenethyl-benzamide with a 99% yield. |
Note: Yields are as reported in the literature and may vary based on experimental scale and purification methods.
Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction and Subsequent Reduction
This two-step protocol is a reliable method for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Step 1: Synthesis of N-phenethyl-benzamide
-
In a suitable reaction vessel, dissolve β-phenylethylamine in a non-polar solvent such as petroleum ether.
-
Add a base, for example, sodium carbonate.
-
Cool the mixture to a low temperature (e.g., -78°C).
-
Slowly add benzoyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, pour the reaction mixture into water and separate the organic layer.
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain N-phenethyl-benzamide. A reported yield for this step is 99%.
Step 2: Cyclization to 1-phenyl-3,4-dihydroisoquinoline
-
In a reaction flask, combine N-phenethyl-benzamide with a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a suitable solvent like toluene.[5][11]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a high pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate to yield crude 1-phenyl-3,4-dihydroisoquinoline.
Step 3: Reduction to 1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Perform an acid-base extraction to purify the product.
-
Further purification can be achieved by column chromatography or recrystallization to yield pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline. A reported yield for this reduction step is 85%.[10]
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
This method offers a rapid and high-yielding synthesis.
-
In a microwave reaction vial, combine 2-(3,4-dimethoxyphenyl)ethylamine (as an example of an activated phenylethylamine), benzaldehyde, and trifluoroacetic acid (TFA).[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short period (e.g., 15 minutes).[2]
-
After cooling, quench the reaction and perform an acid-base workup as described in Protocol 1.
-
Purify the crude product by column chromatography to obtain the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative. A reported yield for a similar reaction is 98%.[2]
Mandatory Visualization
Caption: Workflow for the Bischler-Napieralski synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Reaction pathway for the Pictet-Spengler synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 11. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing enantioselectivity in asymmetric synthesis of tetrahydroisoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance enantioselectivity and overcome common challenges in the asymmetric synthesis of tetrahydroisoquinolines (THIQs).
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for achieving high enantioselectivity in THIQ synthesis?
A1: The main strategies involve catalytic asymmetric reduction and acid-catalyzed cyclization reactions.[1]
-
Asymmetric Hydrogenation/Transfer Hydrogenation: This is a highly effective method for the reduction of pre-formed 3,4-dihydroisoquinolines (DHIQs) or the direct reduction of isoquinolines.[1] Transition metal catalysts, particularly those based on Iridium, Rhodium, and Ruthenium with chiral ligands, are widely used.[1][2][3]
-
Organocatalytic Transfer Hydrogenation: Chiral phosphoric acids (CPAs) can catalyze the transfer hydrogenation of isoquinolines using a hydrogen source like Hantzsch esters.[1][4]
-
Catalytic Asymmetric Pictet-Spengler Reaction: This reaction involves the cyclization of β-arylethylamines with aldehydes or ketones. Chiral Brønsted acids, such as chiral phosphoric acids, or hydrogen-bond donors like thiourea derivatives, are effective catalysts for this transformation.[5][6][7]
-
Catalytic Asymmetric Bischler-Napieralski Reaction: While the classic Bischler-Napieralski reaction uses stoichiometric dehydrating agents, modern asymmetric variants are being developed to produce chiral DHIQs, which are then hydrogenated to THIQs.[8][9][10]
Q2: How do I choose the right catalyst and ligand system for my specific substrate?
A2: The optimal catalyst-ligand system is highly dependent on the substrate's electronic and steric properties.
-
For Asymmetric Hydrogenation: Iridium complexes are often effective for the hydrogenation of N-heteroaromatics and imines.[1][2] The choice of chiral ligand is critical; for example, spiro phosphoramidite ligands have shown unique stereoselectivity.[1] The electronic properties of the ligand can significantly impact both reactivity and selectivity.[11]
-
For Pictet-Spengler Reactions: Chiral phosphoric acid (CPA) catalysts are highly effective, and their efficacy is influenced by the substituents at the 3,3'-positions of the BINOL scaffold.[4][12] For some substrates, particularly those prone to low selectivity like methoxy-substituted tryptamines, thiourea-based catalysts may provide better results.[5]
-
Screening: It is highly recommended to screen a small panel of catalysts and ligands. In some cases, switching the chiral ligand can even allow for stereodivergent synthesis, providing access to different stereoisomers from the same starting materials.[11]
Q3: What are the standard analytical methods for determining the enantiomeric excess (ee) of my THIQ product?
A3: The most common and reliable methods involve chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are common choices.[13][14]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile THIQ derivatives. Similar to HPLC, it uses a column with a chiral stationary phase to separate the enantiomers. Derivatization of the THIQ may be necessary to increase its volatility.[14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Enantioselectivity (ee%)
Q: My reaction produces the desired THIQ, but the enantiomeric excess is low. What are the potential causes and how can I fix this?
A: Low enantioselectivity is a common problem that can stem from multiple factors. A systematic approach is key to identifying the root cause.
| Potential Cause | Recommended Troubleshooting Steps |
| Catalyst Purity / Integrity | Purity: Ensure the catalyst and ligand are of high purity, as impurities can poison the active catalytic species or promote a non-selective background reaction.[14][15] Handling: Many catalysts, especially organometallic complexes and some organocatalysts, are sensitive to air and moisture.[14] Conduct reactions under a strictly inert atmosphere (Argon or Nitrogen) and use anhydrous solvents. |
| Reaction Temperature | Lower the Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances enantioselectivity by favoring the transition state with the lower activation energy.[13][15] However, this may slow the reaction rate. |
| Solvent Effects | Screen Solvents: The choice of solvent is critical as it can influence the catalyst's conformation and the stability of the transition states.[14] In some Ir-catalyzed hydrogenations, changing the solvent from a toluene/dioxane mixture to ethanol can even reverse the enantioselectivity, providing access to the opposite enantiomer.[16] |
| Sub-optimal Catalyst/Ligand | Modify the Ligand: The steric and electronic properties of the ligand are paramount. For chiral phosphoric acids, modifying the substituents at the 3,3' positions of the BINOL backbone can dramatically improve ee.[4] Screen Different Catalyst Classes: If optimizing a specific catalyst system fails, consider a different class. For a Pictet-Spengler reaction, if a CPA catalyst is ineffective, a thiourea-based catalyst might be successful.[5] |
| Insufficient Catalyst Loading | Increase Loading: A low catalyst loading may be insufficient to outcompete a non-catalyzed, non-selective background reaction.[14] Try moderately increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Inappropriate Additives | Screen Additives: In some cases, additives are crucial. For instance, in the iridium-catalyzed asymmetric transfer hydrogenation of DHIQs, the addition of anhydrous phosphoric acid significantly improved conversion and enantioselectivity.[1] |
Problem 2: Poor Yield and Side Product Formation
Q: My reaction has high enantioselectivity, but the chemical yield is very low, or I observe significant side products. What should I investigate?
A: Poor yields, even with good ee, often point to issues with reaction conditions, substrate reactivity, or catalyst deactivation.
| Potential Cause | Recommended Troubleshooting Steps |
| Deactivated Aromatic Ring (Pictet-Spengler / Bischler-Napieralski) | Increase Reactivity: These reactions are electrophilic aromatic substitutions and are highly sensitive to the electronics of the aromatic ring. Electron-withdrawing groups will significantly hinder cyclization.[8] If possible, modify the substrate to include electron-donating groups. Use Stronger Reagents: For the Bischler-Napieralski reaction, if POCl₃ is insufficient, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ or a milder, modern protocol with Tf₂O may be required.[8][9] |
| Side Reactions (e.g., Retro-Ritter) | Modify Conditions: The retro-Ritter reaction, where a nitrilium ion intermediate fragments to a styrene derivative, is a major competing pathway in the Bischler-Napieralski cyclization.[8][17] This is common when the resulting styrene is highly conjugated.[17] Using milder conditions (e.g., Tf₂O/2-chloropyridine at low temperature) can suppress this pathway.[8] |
| Catalyst Deactivation | Check for Impurities: Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[15] Use a Fresh Batch: The catalyst may be degrading under the reaction conditions. Running the reaction with a freshly prepared or new batch of catalyst can help diagnose this issue.[15] |
| Incomplete Reaction | Increase Time/Temperature: Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[9] Be aware that increasing the temperature may negatively impact enantioselectivity.[15] Increase Catalyst Loading: A higher catalyst loading may be needed to drive the reaction to completion.[15] |
| Product Decomposition | Reduce Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the starting material or the desired product.[9] Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Quantitative Data Summary
Table 1: Optimization of Chiral Phosphoric Acid Catalysts in Transfer Hydrogenation
This table summarizes the effect of different chiral phosphoric acid catalysts on the enantioselective transfer hydrogenation of a model quinoline substrate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1a | 2 | Toluene | 35 | >95 | 70 |
| 1b | 2 | Toluene | 35 | >95 | 93 |
| 1c | 2 | Toluene | 35 | >95 | 85 |
| 1d | 2 | Toluene | 35 | >95 | 95 |
| 1d | 0.2 | Toluene | 35 | >95 | 98 |
Data adapted from a study on double axially chiral phosphoric acid catalysts.[4] Catalysts 1a-1d represent different substituted bis-binol phosphates. This data illustrates how subtle changes in the catalyst structure and loading can significantly impact enantioselectivity.
Table 2: Solvent-Dependent Enantiodivergent Ir-Catalyzed Hydrogenation
This table illustrates the powerful effect of solvent choice on the stereochemical outcome of the asymmetric hydrogenation of 2-phenylquinoline.
| Catalyst System | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) | ee (%) | Configuration |
| [Ir(cod)Cl]₂ / Ligand | Toluene/Dioxane | 25 | 2 | 99 | 98 | (R) |
| [Ir(cod)Cl]₂ / Ligand | EtOH | 25 | 2 | 99 | 94 | (S) |
Data adapted from a study on solvent-dependent enantioselective control.[16] This highlights a key strategy for accessing both enantiomers of a product by simply changing the solvent system.
Key Experimental Protocols
Protocol 1: Thiourea-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is adapted from a procedure for the enantioselective cyclization of tryptamine derivatives.[5]
-
Imine Formation (In Situ): To a solution of the tryptamine derivative (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent (e.g., toluene, 0.1 M), add 4Å molecular sieves. Stir the mixture at room temperature for 1 hour.
-
Catalyst Addition: Cool the reaction mixture to the specified temperature (e.g., -20 °C). Add the chiral thiourea catalyst (e.g., a valine-derived catalyst, 5-10 mol%) to the mixture.[5]
-
Reaction Monitoring: Stir the reaction under an inert atmosphere and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydro-β-carboline.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline
This protocol is a general representation based on common methods for the asymmetric hydrogenation of DHIQs.[1][2]
-
Catalyst Preparation: In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, 1.1 mol%) to a vial. Add anhydrous, degassed solvent (e.g., toluene or methanol) and stir for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave or high-pressure reactor, dissolve the 3,4-dihydroisoquinoline substrate (1.0 eq) in the chosen anhydrous, degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the reactor via cannula. Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 2-5 MPa H₂).
-
Reaction: Stir the reaction at the specified temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).
-
Workup: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Visualized Workflows and Mechanisms
Caption: A general workflow for planning, executing, and optimizing an asymmetric synthesis reaction.
Caption: A decision tree to systematically diagnose and resolve issues of low enantioselectivity.
Caption: A simplified cycle for iridium-catalyzed asymmetric transfer hydrogenation of a DHIQ.
References
- 1. mdpi.com [mdpi.com]
- 2. A highly efficient and enantioselective access to tetrahydroisoquinoline alkaloids: asymmetric hydrogenation with an iridium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Chiral Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the separation of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline?
A1: The most common methods for resolving racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline are:
-
Classical Resolution via Diastereomeric Salt Crystallization: This involves reacting the racemic amine with a chiral acid, such as D-(-)-tartaric acid, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based columns are often effective for this class of compounds.[3][4][5]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.[1][6][7]
Q2: I am only interested in the (S)-enantiomer. What can I do with the unwanted (R)-enantiomer?
A2: The unwanted (R)-enantiomer can be racemized and recycled back into the resolution process to improve the overall yield of the desired (S)-enantiomer.[6][8][9] A common method involves N-chlorination followed by elimination to form an achiral imine, which is then reduced back to the racemic amine.[6][8][9]
Q3: My classical resolution with tartaric acid is giving low enantiomeric excess (ee%). What are the possible reasons?
A3: Low enantiomeric excess can be caused by several factors:
-
Incomplete separation of diastereomeric salts: The solubilities of the two diastereomeric salts may not be sufficiently different in the chosen solvent system.
-
Co-crystallization: Both diastereomers may crystallize out of solution to some extent.
-
Suboptimal crystallization temperature: The temperature profile during crystallization is crucial for achieving high selectivity.[10]
-
Impure starting materials or solvent: Impurities can interfere with the crystallization process.[11]
Q4: In my chiral HPLC, I am observing peak splitting or broad peaks. What could be the cause?
A4: Peak splitting or broadening in chiral HPLC can be due to several factors:
-
Column overload: Injecting too much sample can lead to distorted peak shapes.
-
Inappropriate mobile phase: The mobile phase composition, including additives, is critical for good peak shape and resolution.
-
Column contamination or degradation: The chiral stationary phase can be sensitive to contaminants or harsh conditions.[12][13]
-
Extra-column volume: Excessive tubing length or large-volume fittings can contribute to peak broadening.
Troubleshooting Guides
Classical Resolution with D-(-)-Tartaric Acid
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Diastereomeric Salt | The desired diastereomeric salt is too soluble in the chosen solvent. | - Experiment with different solvent systems (e.g., mixtures of alcohols and water).- Optimize the crystallization temperature; a lower temperature may decrease solubility.- Ensure the stoichiometry of the resolving agent is correct.[10] |
| Oiling Out Instead of Crystallization | The diastereomeric salt is melting or has very high solubility at the crystallization temperature. | - Use a more dilute solution.- Try a different solvent or solvent mixture.- Lower the crystallization temperature slowly.- Use seeding with a small crystal of the desired diastereomeric salt. |
| Poor Enantiomeric Excess (ee%) | - Inefficient separation of diastereomers.- Co-precipitation of the undesired diastereomer. | - Perform recrystallization of the obtained diastereomeric salt.- Optimize the cooling rate during crystallization; slower cooling often improves selectivity.- Screen different resolving agents if tartaric acid is not effective enough. |
| Difficulty in Liberating the Free Amine | Incomplete neutralization of the tartrate salt. | - Ensure the pH is sufficiently basic (typically >10) during the workup.- Use an appropriate base (e.g., NaOH, K₂CO₃).- Extract the free amine with a suitable organic solvent. |
Chiral HPLC Separation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Separation of Enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H).- Modify the mobile phase composition (e.g., change the alcohol modifier, add a basic additive like diethylamine).[4][14] |
| Poor Resolution (Rs < 1.5) | - Suboptimal mobile phase composition or flow rate.- Temperature effects. | - Adjust the ratio of the mobile phase components.- Optimize the flow rate.- Investigate the effect of column temperature on the separation.[15] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column contamination. | - Add a basic modifier (e.g., diethylamine) to the mobile phase to suppress silanol interactions.- Flush the column with a strong solvent.- Ensure the sample is fully dissolved in the mobile phase. |
| Ghost Peaks | Carryover from previous injections. | - Implement a robust needle wash protocol.- Inject a blank solvent run to check for carryover. |
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Enzyme Activity | - Enzyme denaturation (temperature, pH).- Presence of inhibitors in the reaction mixture. | - Ensure the reaction temperature and pH are within the optimal range for the lipase.- Use high-purity substrates and solvents.- Consider enzyme immobilization to improve stability. |
| Low Enantioselectivity (E-value) | - The chosen enzyme is not highly selective for the substrate.- Suboptimal reaction conditions. | - Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia).- Optimize the reaction temperature and solvent.- Vary the acylating agent. |
| Reaction Stalls Before 50% Conversion | - Product inhibition.- Change in pH during the reaction. | - If hydrolysis is occurring, use a buffer to maintain the pH.- Consider a continuous flow setup to remove the product as it is formed. |
| Difficulty in Separating Product and Unreacted Enantiomer | Similar physical properties. | - Use a different acylating agent to create a product with more distinct properties.- Employ chromatographic separation (e.g., column chromatography) for purification. |
Data Summary
Table 1: Classical Resolution of (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline with D-(-)-Tartaric Acid
| Parameter | Value | Reference |
| Resolving Agent | D-(-)-Tartaric Acid | [6][8][9] |
| Yield of (S)-enantiomer | 81% | [6][8][9] |
| Enantiomeric Excess (ee%) | 96.7% | [6][8][9] |
Experimental Protocols
Classical Resolution with D-(-)-Tartaric Acid
This protocol is based on a reported procedure for the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[6][8][9]
-
Salt Formation:
-
Dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., a mixture of isopropanol and water).
-
Heat the solution to a moderate temperature (e.g., 70 °C) to ensure complete dissolution.
-
Add a solution of D-(-)-tartaric acid (1.0 eq) in the same solvent system.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Continue stirring for several hours to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(D)-tartrate).
-
Cool the mixture further in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crystalline solid by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the salt can be improved by recrystallization from the same solvent system.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomerically pure salt in water.
-
Add an aqueous solution of a strong base (e.g., 2 M NaOH) until the pH is strongly basic (pH > 10).
-
Extract the liberated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Chiral HPLC Method (Proposed)
This is a proposed method based on common practices for the separation of similar tetrahydroisoquinoline alkaloids.[4][14]
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). The exact ratio of hexane to isopropanol may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic mixture or the resolved enantiomer in the mobile phase.
Enzymatic Kinetic Resolution (Proposed)
This is a proposed protocol based on general procedures for lipase-catalyzed kinetic resolution of amines.[1][6][7]
-
Reaction Setup:
-
In a dry flask, dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable organic solvent (e.g., toluene or diisopropyl ether).
-
Add an acylating agent (e.g., vinyl acetate or ethyl acetate, 1.5 - 2.0 eq).
-
Add the lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
-
Workup:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer from the acylated product by column chromatography or by an acid-base extraction.
-
Visualizations
Caption: Workflow for classical chiral resolution.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: One-Pot Racemization for Recycling of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully implementing the one-pot racemization process for the recycling of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Incomplete N-chlorination Reaction
-
Question: My reaction monitoring (e.g., TLC, LC-MS) indicates that the starting (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is not fully consumed after the addition of trichloroisocyanuric acid (TCCA). What could be the cause?
-
Answer: Incomplete N-chlorination can be due to several factors:
-
Insufficient TCCA: Ensure that the correct stoichiometry of TCCA is used. TCCA is the source of the chlorinating agent.
-
Moisture in the reaction: TCCA can react with water, which can reduce its effectiveness.[1][2] Ensure that your solvent and glassware are dry.
-
Low reaction temperature: The reaction may require a specific temperature to proceed to completion. Ensure the reaction is being conducted at the temperature specified in the protocol.
-
Poor mixing: Inadequate stirring can lead to localized depletion of TCCA. Ensure vigorous stirring throughout the addition and reaction time.
-
Issue 2: Formation of Side Products
-
Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS analysis after the N-chlorination or imine formation step. What are these and how can I avoid them?
-
Answer: The formation of side products can arise from the reactivity of TCCA and the intermediate N-chloroamine.
-
Over-chlorination: Using a large excess of TCCA could potentially lead to chlorination on the aromatic rings, although this is less common for N-chlorination.
-
Decomposition of N-chloroamine: N-chloroamines can be unstable and may decompose, especially with prolonged reaction times or elevated temperatures.[3][4][5] It is best to proceed to the next step of the one-pot reaction without isolating the N-chloroamine intermediate.
-
Reaction with solvent: Ensure the solvent used is inert to the reaction conditions. Protic solvents may react with TCCA.
-
Issue 3: Incomplete Imine Formation
-
Question: The conversion of the N-chloroamine to the imine hydrochloride appears to be sluggish or incomplete. What can I do to improve this step?
-
Answer: The elimination of HCl from the N-chloroamine to form the imine is a critical step.
-
Insufficient acid: The protocol specifies the formation of the imine hydrochloride. Ensure that an adequate source of acid is present to facilitate the elimination and form the salt.
-
Temperature: This elimination step may require gentle heating. Refer to the specific protocol for the recommended temperature.
-
Issue 4: Poor Yield After Reduction
-
Question: The final yield of the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is low after the reduction step. What are the potential reasons?
-
Answer: A low yield after reduction can be due to several factors:
-
Ineffective reducing agent: Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored properly.
-
Incomplete reduction: The reduction of the imine may be slow. Allow for sufficient reaction time and ensure the temperature is appropriate for the chosen reducing agent.
-
Side reactions of the imine: The imine intermediate can be susceptible to hydrolysis, especially in the presence of water before the reducing agent is added. It is crucial to maintain anhydrous conditions until the reduction step.
-
Work-up losses: Ensure that the extraction and purification steps are performed carefully to minimize loss of the product.
-
Issue 5: Racemization is Not Complete
-
Question: After the one-pot process, my chiral HPLC analysis shows that the product is not a racemic mixture (i.e., the enantiomeric excess is not zero). Why is this?
-
Answer: Incomplete racemization indicates that the formation of the achiral imine intermediate was not fully achieved or that the subsequent reduction was stereoselective.
-
Incomplete imine formation: If the N-chloroamine did not fully convert to the imine, the unreacted chiral amine will remain, leading to a non-racemic product.
-
Chiral contaminants: The presence of any chiral reagents or additives in the reduction step could potentially lead to a slight enantiomeric excess in the product. However, with an achiral reducing agent like sodium borohydride, this is unlikely to be a significant factor.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the overall principle of this one-pot racemization process? The process involves the conversion of the chiral (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline into an achiral intermediate, which is then reduced back to the tetrahydroisoquinoline, resulting in a racemic mixture. This allows for the recycling of the undesired enantiomer from a chiral resolution process.
-
Why is it important to recycle the (R)-enantiomer? In the synthesis of certain pharmaceuticals, such as solifenacin, only the (S)-enantiomer is active.[6] Recycling the unused (R)-enantiomer by converting it back to the racemic mixture significantly improves the overall efficiency and sustainability of the process.[6]
Reagent and Reaction Condition Questions
-
What are the safety precautions for handling trichloroisocyanuric acid (TCCA)? TCCA is a strong oxidizing agent and should be handled with care.[7] It is important to:
-
Can I use other chlorinating agents instead of TCCA? While other N-chloro compounds exist, TCCA is often preferred due to its stability, high active chlorine content, and ease of handling as a solid.[10][11] The use of other reagents would require re-optimization of the reaction conditions.
-
What is the role of forming the imine hydrochloride? The formation of the imine hydrochloride salt can help to stabilize the imine and facilitate its handling in the one-pot procedure before the reduction step.
Analysis and Purification Questions
-
How do I monitor the progress of the reaction? Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for monitoring the disappearance of the starting material and the formation of the product.
-
What is the best way to purify the final racemic product? Standard purification techniques such as column chromatography on silica gel can be used to purify the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
How can I confirm the enantiomeric ratio of my final product? Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of the product. It is essential to use a suitable chiral stationary phase that can resolve the enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of Racemized Amine | Quantitative | [6] |
| Resolution of Racemized Amine (S-enantiomer) | ||
| Yield | 81% | [6] |
| Enantiomeric Excess (ee) | 96.7% | [6] |
| Recycling of R-enriched form from mother liquor | ||
| Yield of Racemization | 89% | |
| Resolution of Recycled Racemate (S-enantiomer) | ||
| Yield | 79% | |
| Enantiomeric Excess (ee) | 97.43% |
Experimental Protocols
One-Pot Racemization of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.
Materials:
-
(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Trichloroisocyanuric acid (TCCA)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reducing agent (e.g., sodium borohydride)
-
Methanol
-
Hydrochloric acid (HCl) solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
N-chlorination:
-
Dissolve (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution or suspension of TCCA (0.33 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Imine Formation:
-
Once the N-chlorination is complete, carefully add a solution of hydrochloric acid.
-
Allow the reaction mixture to warm to room temperature and stir until the formation of the imine hydrochloride is complete (monitor by TLC or LC-MS).
-
-
Reduction:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the reducing agent (e.g., sodium borohydride) in portions. Caution: Gas evolution may occur.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reduction of the imine by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Analysis:
-
Confirm the identity of the product by standard analytical techniques (e.g., NMR, MS).
-
Determine the enantiomeric ratio by chiral HPLC analysis.
-
Visualizations
Caption: Experimental workflow for the one-pot racemization process.
Caption: Chemical pathway of the one-pot racemization.
References
- 1. News - What is the reaction of Trichloroisocyanuric Acid with water? [xingfeichemical.com]
- 2. qcpoolchem.com [qcpoolchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Monochloramine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trichloroisocyanuric Acid | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hxinmaterial.com [hxinmaterial.com]
- 9. nbinno.com [nbinno.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Trichloroisocyanuric acid - Enamine [enamine.net]
Optimization of Pictet-Spengler reaction conditions for higher yields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Pictet-Spengler reaction conditions for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is it important?
The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] This reaction is fundamental in organic synthesis for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.[1][2][3] These structures are the core of many natural products and pharmacologically active compounds with a wide range of biological activities, including antiviral and antitumor properties.[1]
Q2: What are the key factors influencing the yield of the Pictet-Spengler reaction?
The success and yield of a Pictet-Spengler reaction are highly dependent on several factors:
-
Nature of Reactants: The electronic properties of the β-arylethylamine and the steric and electronic nature of the carbonyl compound are crucial. Electron-donating groups on the aromatic ring of the amine generally increase reactivity and lead to higher yields under milder conditions.[1][4]
-
Catalyst: The choice and concentration of the acid catalyst are critical for forming the key iminium ion intermediate.[2][5]
-
Solvent: The polarity and type of solvent (protic vs. aprotic) can significantly impact reaction rates and yields.[1][2] Apolar, aprotic solvents can sometimes favor ortho-selective cyclization, which is typically more difficult to achieve.[6]
-
Temperature: The optimal temperature can vary greatly depending on the substrates and conditions, ranging from room temperature to reflux.[1]
-
pH: Acidic conditions are generally required, but the optimal pH can vary.[1] For some reactions, near-neutral pH has been shown to improve conversion.[1]
Q3: What are some common catalysts and solvents used in the Pictet-Spengler reaction?
A variety of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates.[1]
-
Catalysts:
-
Solvents:
Q4: Can ketones be used instead of aldehydes in this reaction?
Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is often more challenging and may require harsher conditions to achieve good yields due to the increased steric hindrance and lower reactivity of the ketone's carbonyl group.[1]
Q5: How does the electronic nature of the aromatic ring affect the reaction?
The reaction is an electrophilic aromatic substitution, so the nucleophilicity of the aromatic ring is key. Aromatic rings that are electron-rich, such as indoles or pyrroles, or those containing electron-donating groups (e.g., alkoxy groups), give products in high yields under mild conditions.[2][4] Less nucleophilic rings, like a simple phenyl group, often result in lower yields and require stronger acids and higher temperatures.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction and offers potential solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated aromatic ring | The indole or phenyl ring of the β-arylethylamine may not be electron-rich enough for efficient cyclization.[1] Consider using starting materials with electron-donating groups. Alternatively, harsher reaction conditions (stronger acid, higher temperature) may be necessary.[1][2] |
| Ineffective or insufficient catalyst | The chosen acid catalyst may not be strong enough or may be incompatible with the substrates.[1][5] Screen a variety of protic and Lewis acid catalysts. Optimization of catalyst loading is also recommended. For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[1] |
| Improper reaction temperature | The optimal temperature can vary significantly. Some reactions work well at room temperature, while others need heat.[1] Experiment with a range of temperatures, from room temperature to reflux. Be aware that higher temperatures can sometimes lead to decomposition, so careful monitoring is essential.[1] |
| Steric hindrance | Bulky groups on the amine nitrogen or the aldehyde can slow the reaction.[5] Milder conditions with longer reaction times or slightly higher temperatures may be required to overcome this. |
| Poor quality reagents | Impurities in the starting materials, solvent, or catalyst can inhibit the reaction.[5] Ensure all reagents are pure and solvents are dry, especially for moisture-sensitive Lewis acid catalysts. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Decomposition of starting materials | Tryptamine or tryptophan derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.[5] Start with milder conditions (e.g., lower temperature, weaker acid) and gradually increase intensity if no reaction is observed.[5] |
| Oxidative side reactions | The electron-rich indole nucleus can be susceptible to oxidation, especially at elevated temperatures. |
| Formation of regioisomers | For certain substituted β-arylethylamines, cyclization can occur at different positions on the aromatic ring. |
Problem 3: Racemization or Poor Diastereoselectivity
| Possible Cause | Suggested Solution |
| Loss of stereochemical integrity | For stereoselective reactions, a loss of enantiomeric excess can occur, often due to high temperatures allowing for equilibration.[1] |
| Ineffective chiral control | The chiral auxiliary or catalyst may not be providing sufficient stereochemical induction. |
Problem 4: Purification Difficulties
| Possible Cause | Suggested Solution |
| Co-elution of starting materials | Unreacted starting materials can have similar polarity to the product, making chromatographic separation difficult.[1] |
| Product precipitation with impurities | In some cases, the desired product may precipitate from the reaction mixture along with impurities.[5] |
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of the Pictet-Spengler reaction, based on representative literature data.
Table 1: Effect of Catalyst on Yield
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde | TFA (1.1 eq) | CH₂Cl₂ | RT | 12 | 85 |
| Tryptamine | Benzaldehyde | BF₃·OEt₂ (1.1 eq) | CH₂Cl₂ | RT | 6 | 90 |
| Tryptamine | Benzaldehyde | HCl (cat.) | MeOH | Reflux | 24 | 75 |
| Phenethylamine | Formaldehyde | H₂SO₄ (conc.) | - | 100 | 5 | 60 |
| Dopamine | Propanal | Phosphate Buffer | Water | 50 | 1 | ~77% conversion[9] |
Table 2: Effect of Solvent on Yield & Selectivity
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield/Selectivity |
| Tryptophan methyl ester | Piperonal | HCl | Acetonitrile | Reflux | 24 | High Yield, 99:1 cis:trans[10] |
| Tryptophan methyl ester | Piperonal | HCl | Methanol | Reflux | 24 | Lower Yield, lower cis selectivity |
| Dopamine Derivative | Phenylacetaldehyde Derivative | (Self-catalyzed) | Toluene | 100 | 72 | 45% (ortho isomer)[6] |
| Dopamine Derivative | Phenylacetaldehyde Derivative | (Self-catalyzed) | TFE | 20 | 0.5 | 92% (para isomer)[6] |
Table 3: Effect of Temperature on Yield
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tryptamine | Isatin | L-Cysteine (30 mol%) | Isopropanol | 25 | 24 | ~40[11] |
| Tryptamine | Isatin | L-Cysteine (30 mol%) | Isopropanol | 40 | 24 | ~75[11] |
| Tryptamine | Isatin | L-Cysteine (30 mol%) | Isopropanol | 60 | 24 | ~65[11] |
| Indolyl Amino Acid | Formalin | H₂SO₄ (2M) | Water | 40 | 5 | 28[12] |
| Indolyl Amino Acid | Formalin | H₂SO₄ (2M) | Water | 70 | 2 | 35-40[12][13] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.
Materials:
-
Tryptamine (or derivative)
-
Aldehyde (or ketone)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA) or BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the tryptamine derivative (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Reagent Addition: Add the aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.[1]
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 1.1 eq of TFA) to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature or reflux) until the starting material is consumed, as monitored by TLC or HPLC.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure tetrahydro-β-carboline.
Visualizations
Caption: Simplified mechanism of the acid-catalyzed Pictet-Spengler reaction.
Caption: General experimental workflow for the Pictet-Spengler synthesis.
Caption: Troubleshooting decision tree for low-yield Pictet-Spengler reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. via.library.depaul.edu [via.library.depaul.edu]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Overcoming side reactions in the Bischler-Napieralski cyclization
Welcome to the technical support center for the Bischler-Napieralski cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2]
Q2: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:[1]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][3][4]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[1]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, which forms a styrene derivative.[1][2][5]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate:[1]
-
For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient.[1][4][5][6]
-
For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates.[1][2][6]
-
For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1][3][7]
Q4: I'm observing a significant amount of a styrene-like side product. How can this be minimized?
The formation of a styrene derivative points to the retro-Ritter reaction.[1][2][5] To mitigate this, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][2][5]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate. | Increase the strength of the dehydrating agent. See the data table below for a comparison of common agents. | |
| Formation of Styrene Side Product | The retro-Ritter reaction is competing with the desired cyclization. This is common when the resulting styrene is highly conjugated.[1] | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[1] Consider using the corresponding nitrile as the solvent to shift the equilibrium.[1][2][5] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | This may be unavoidable with certain substitution patterns. Modification of activating groups may be necessary to direct the cyclization. Careful analysis of the product mixture is required. |
| Tar Formation | The substrate or product is decomposing at high temperatures or with prolonged reaction times. | Reduce the reaction temperature and monitor the reaction progress closely by TLC to avoid unnecessary heating after the starting material is consumed. Ensure an adequate amount of solvent is used to prevent the reaction mixture from becoming too concentrated. |
| Starting Material is Insoluble | The chosen solvent is not appropriate for the substrate. | Test the solubility of your starting material in a range of anhydrous solvents (e.g., toluene, acetonitrile, dichloromethane) before running the reaction on a larger scale. |
Data Presentation
Table 1: Comparative Yields of Dehydrating Agents for the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide [1]
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ | Toluene | Reflux | 75-85 |
| P₂O₅ in POCl₃ | POCl₃ | Reflux | 80-90 |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 to 0 | ~95 |
Experimental Protocols
Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.
Materials:
-
β-arylethylamide substrate (1.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.
-
Reagent Addition: Add the anhydrous solvent. Add POCl₃ dropwise at room temperature. The addition may be exothermic, so cooling with an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]
Materials:
-
β-arylethylamide substrate (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2-chloropyridine (2.0 equiv)
-
Triflic anhydride (Tf₂O, 1.25 equiv)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide in anhydrous dichloromethane.
-
Reagent Addition: Add 2-chloropyridine to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride dropwise.[1]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.[1][3]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Bischler-Napieralski Reaction and Retro-Ritter Side Reaction
Caption: The desired Bischler-Napieralski pathway and the competing retro-Ritter side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 1-phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of (R)- and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline?
A1: The most common and industrially applied methods are:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[1][2] These salts have different solubilities, allowing one diastereomer to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the salt with a base.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based columns, such as Chiralpak and Lux, are commonly used for this purpose.[4]
-
Enzymatic Resolution: Biocatalytic methods, including the use of enzymes like ω-transaminases, can be employed for stereoselective synthesis or resolution, offering high enantioselectivity under mild conditions.[5]
Q2: How do I choose between diastereomeric salt resolution and chiral HPLC for my application?
A2: The choice depends on the scale and goal of your purification:
-
Diastereomeric Salt Resolution is often preferred for large-scale and industrial synthesis because it is cost-effective and scalable.[1][6] However, it can be labor-intensive, and optimizing crystallization conditions can be time-consuming.
-
Chiral HPLC is excellent for analytical purposes (determining enantiomeric excess) and for small- to medium-scale preparative separations where very high purity is required.[4][7] The initial investment in columns and equipment is higher, and scalability can be a limitation.
Q3: What is a "resolving agent," and how does it work?
A3: A resolving agent is a single, pure enantiomer of a chiral compound used to separate a racemic mixture. For resolving a racemic base like 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a chiral acid (e.g., D-(-)-tartaric acid) is used.[1] The reaction forms two diastereomeric salts: [(R)-amine with (R,R)-acid] and [(S)-amine with (R,R)-acid]. Diastereomers have different physical properties, including solubility, which allows them to be separated by physical methods like crystallization.[8][9]
Troubleshooting Guides
Guide 1: Diastereomeric Salt Resolution
| Problem / Question | Possible Causes | Suggested Solutions |
| No crystals are forming after adding the resolving agent. | 1. Solution is too dilute. 2. Incorrect solvent system. 3. Supersaturation has not been achieved. | 1. Slowly evaporate the solvent to increase concentration. 2. Experiment with different solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility. 3. Try seeding the solution with a tiny crystal from a previous batch, or gently scratch the inside of the flask with a glass rod to induce nucleation. |
| The yield of the resolved enantiomer is very low. | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Incomplete precipitation. 3. Loss of material during transfer or filtration. | 1. Cool the crystallization mixture slowly to a lower temperature to maximize precipitation. 2. After filtration, you can try to concentrate the mother liquor to recover a second crop of crystals, but be aware that its purity may be lower. 3. Ensure careful handling and use appropriate filtration techniques to minimize mechanical losses. |
| The enantiomeric excess (ee%) of my product is poor after crystallization. | 1. Co-precipitation of the undesired diastereomer. 2. Insufficient number of recrystallizations. 3. The chosen resolving agent is not efficient for this specific racemate. | 1. Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly.[3] 2. Ensure the crystallization process is slow. Rapid cooling can trap impurities and the other diastereomer in the crystal lattice.[9] 3. Consider a different resolving agent, such as (R)-O-acetylmandelic acid, which may provide better separation.[10] |
| I'm having trouble liberating the free amine from the diastereomeric salt. | 1. Incomplete neutralization of the salt. 2. The free amine is soluble in the aqueous phase. | 1. Add a sufficient amount of a strong base (e.g., NaOH solution) to the dissolved salt until the pH is basic (e.g., pH > 10).[11] 2. Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the free amine. Dry the combined organic extracts before evaporating the solvent.[3] |
Guide 2: Chiral HPLC Separation
| Problem / Question | Possible Causes | Suggested Solutions |
| Poor or no separation of enantiomers. | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. 3. Temperature fluctuations. | 1. Screen different types of CSPs. For 1-phenyl-1,2,3,4-tetrahydroisoquinoline, immobilized polysaccharide-based columns like Chiralpak IA or IC have shown success.[4] 2. Systematically vary the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., ethanol, 2-propanol) in the hexane/alkane mobile phase. Add a small amount of an amine modifier (e.g., diethylamine, ethanolamine) to improve peak shape for basic compounds.[4][7] 3. Use a column thermostat to maintain a constant, optimized temperature. |
| My peak shape is poor (e.g., tailing, broad peaks). | 1. Strong interaction between the basic amine and active sites on the silica support. 2. Column overload. 3. Contamination at the column inlet. | 1. Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to block active silanol groups and improve peak symmetry.[7] 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent (if using an immobilized CSP) or reverse the column flow direction to wash the inlet frit.[12] |
| The column backpressure is too high. | 1. Blockage of the inlet frit or column. 2. Mobile phase precipitation. 3. Incorrect column installation. | 1. Filter all samples and mobile phases before use. Use an in-line filter or guard column to protect the analytical column.[12] 2. Ensure all mobile phase components are fully miscible and will not precipitate under operating conditions. 3. Check that all fittings are correct and not overtightened. |
| I'm experiencing an "additive memory effect." | 1. Residual acidic or basic additives from previous analyses are adsorbed to the stationary phase, affecting current separation. | 1. Dedicate a specific column for methods using strong acidic or basic additives. 2. If using an immobilized column, flush thoroughly with a regeneration solvent (e.g., DMF or THF) between different methods.[12] 3. For coated columns, flush with the strongest compatible solvent (e.g., 2-propanol).[12][13] |
Quantitative Data Summary
Table 1: Diastereomeric Salt Resolution Data
| Resolving Agent | Product | Solvent | Yield | Enantiomeric Excess (ee%) | Reference |
| D-(-)-Tartaric Acid | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Isopropanol/Water | 43.7% (salt) | Not Specified | [11] |
| D-(-)-Tartaric Acid | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Not Specified | 81% (amine) | 96.7% | [1][6] |
Table 2: Chiral HPLC Separation Conditions
| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Notes | Reference |
| Chiralpak IC (immobilized) | 2-Propanol or Ethanol/n-hexane/Ethanolamine mixtures | Normal Phase | Successful direct separation of enantiomers. | [4] |
| Chiralpak IA, Lux Cellulose-1/2, Lux Amylose-2 | Various | Normal, Polar Organic, Reversed-Phase | Screened for direct enantioseparation. | [4] |
| Chiralcel OD | Methanol:Diethylamine (100:0.1) | Normal Phase | Used for separation of related benzyltetrahydroisoquinoline alkaloids. | [7] |
Experimental Protocols
Protocol 1: Resolution via Diastereomeric Salt Formation with D-(-)-Tartaric Acid
This protocol is a generalized procedure based on published data.[1][11]
-
Dissolution: Dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a mixture of isopropanol and water (e.g., a 7:3 v/v ratio). Heat the solution to approximately 70 °C until all material is fully dissolved.
-
Salt Formation: In a separate container, dissolve D-(-)-tartaric acid (1.0 eq) in the same solvent system, heating if necessary. Add the warm tartaric acid solution to the amine solution with stirring.
-
Crystallization: Continue stirring at an elevated temperature for 30 minutes. Stop heating and allow the mixture to cool slowly to room temperature. Continue stirring for an additional 3-4 hours as the diastereomeric salt of the (S)-enantiomer preferentially crystallizes.
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold isopropanol to remove residual mother liquor. Dry the salt under vacuum.
-
Recrystallization (Optional but Recommended): To improve enantiomeric purity, dissolve the salt in a minimum amount of the hot isopropanol/water solvent mixture and repeat the slow cooling and crystallization process.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water. Add a 20% aqueous sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is adjusted to >10.
-
Extraction: Stir the resulting suspension for 1-2 hours. The free (S)-amine will precipitate or can be extracted with an organic solvent like dichloromethane. If extracting, perform the extraction three times.
-
Final Product: If the product precipitates, filter the solid, wash thoroughly with water until neutral, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for method development based on literature.[4]
-
Column: Chiralpak IC (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column temperature at 25 °C.
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) with the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Visual Workflows
Caption: Overview of purification strategies.
Caption: Diastereomeric salt resolution workflow.
Caption: Chiral HPLC troubleshooting logic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling stereoselectivity by enzymatic and chemical means to access enantiomerically pure (1S,3R)-1-benzyl-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Scaling Up the Synthesis of (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the manufacturing scale-up of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common industrial synthesis routes.
Key Manufacturing Routes
The industrial synthesis of enantiomerically pure this compound primarily follows two scalable strategies:
-
Diastereomeric Salt Resolution: Synthesis of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline followed by chiral resolution with a resolving agent like D-(-)-tartaric acid. This method is a classical and robust approach for obtaining the desired enantiomer.
-
Asymmetric Synthesis: Direct synthesis of the chiral amine via asymmetric hydrogenation of the intermediate 1-phenyl-3,4-dihydroisoquinoline using a chiral catalyst. This is a more modern and atom-economical approach.
The precursor for both routes, 1-phenyl-3,4-dihydroisoquinoline, is typically synthesized via the Bischler-Napieralski reaction .
Troubleshooting Guides & FAQs
Route 1: Bischler-Napieralski Reaction & Subsequent Reduction
Frequently Asked Questions (FAQs)
-
Q1: What is the Bischler-Napieralski reaction and its primary application in this synthesis?
-
A1: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-phenylethylamides to form 3,4-dihydroisoquinolines.[1] In this context, N-(2-phenethyl)benzamide is cyclized to yield 1-phenyl-3,4-dihydroisoquinoline, the key intermediate for producing the final product.[2]
-
-
Q2: My Bischler-Napieralski reaction is giving a low yield. What are the common causes?
-
A2: Low yields often result from a deactivated aromatic ring (presence of electron-withdrawing groups), an insufficiently potent dehydrating agent for a less reactive substrate, or side reactions like the retro-Ritter reaction which forms a styrene derivative.[1][3] Inappropriate reaction conditions, such as excessively high temperatures, can also lead to product degradation.[1]
-
-
Q3: How can I minimize the formation of the styrene byproduct in the Bischler-Napieralski reaction?
-
A3: The retro-Ritter reaction is a competing pathway.[1] To minimize this, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct.[3] Alternatively, using milder reagents like oxalyl chloride to form an N-acyliminium intermediate can avoid the elimination that leads to the styrene.[3]
-
-
Q4: What are the common reducing agents to convert 1-phenyl-3,4-dihydroisoquinoline to the racemic tetrahydroisoquinoline?
-
A4: Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a commonly used and effective reducing agent for this transformation.[4]
-
Troubleshooting Guide: Bischler-Napieralski Reaction
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | The aromatic ring of the starting material is not sufficiently activated. | Use a stronger dehydrating agent, such as phosphorus pentoxide (P2O5) in refluxing phosphorus oxychloride (POCl3). For sensitive substrates, consider a milder, modern protocol using triflic anhydride (Tf2O) and 2-chloropyridine.[1] |
| The dehydrating agent (e.g., POCl3) is not potent enough. | Switch to a more powerful dehydrating system like P2O5 in POCl3 or polyphosphoric acid (PPA).[5] | |
| Formation of Tar/Degradation | The reaction temperature is too high or the reaction time is too long. | Use milder reaction conditions, such as the Tf2O/2-chloropyridine system, which can be effective at lower temperatures. Monitor the reaction progress closely to avoid prolonged heating.[1] |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes if the substrate cannot tolerate the reaction conditions. | |
| Unexpected Regioisomer Formation | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. | Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. |
Route 2: Diastereomeric Salt Resolution
Frequently Asked Questions (FAQs)
-
Q1: What is the principle behind chiral resolution using diastereomeric salts?
-
A1: A racemic mixture of the amine is reacted with an enantiomerically pure chiral acid (the resolving agent), such as D-(-)-tartaric acid. This forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6][7]
-
-
Q2: How can I improve the efficiency of the chiral resolution?
-
A2: The choice of solvent is critical. A solvent system should be identified where the difference in solubility between the two diastereomeric salts is maximized. Temperature control during crystallization is also crucial. Slow cooling often yields purer crystals.[8]
-
-
Q3: What can I do with the unwanted (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomer?
Troubleshooting Guide: Diastereomeric Salt Resolution
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) of the Desired Product | The crystallization time is too long, leading to co-precipitation of the more soluble diastereomer (thermodynamic control). | Optimize the crystallization time. For some systems, rapid crystallization and filtration can favor the kinetic product with higher ee. |
| Inappropriate solvent choice, leading to similar solubilities of the diastereomeric salts. | Screen a variety of solvents or solvent mixtures (e.g., methanol, ethanol, acetone/water) to find optimal conditions for differential solubility.[8] | |
| Incorrect stoichiometry of the resolving agent. | Typically, 0.5 to 1.0 equivalent of the resolving agent is used. Optimize this ratio for your specific substrate and conditions. | |
| Poor Crystal Quality or Oil Formation | The solution is too concentrated or cooled too quickly. | Use a more dilute solution and allow for slow cooling to promote the formation of well-defined crystals. Seeding with a small amount of the desired diastereomeric salt can also be beneficial. |
| Inconsistent Crystal Form (Polymorphism) | Different crystal forms (polymorphs) of the diastereomeric salt have different solubilities and stabilities. | Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph.[11] Characterize the solid form using techniques like XRD or DSC. |
Route 3: Asymmetric Hydrogenation
Frequently Asked Questions (FAQs)
-
Q1: What are the advantages of asymmetric hydrogenation over chiral resolution for producing this compound?
-
A1: Asymmetric hydrogenation is a more atom-economical process as it directly converts the prochiral intermediate (1-phenyl-3,4-dihydroisoquinoline) into the desired enantiomer, avoiding the need to synthesize and then discard or recycle the unwanted enantiomer.[7]
-
-
Q2: What types of catalysts are used for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline?
-
Q3: My asymmetric hydrogenation is showing low conversion. What could be the issue?
-
A3: Potential causes include catalyst deactivation by impurities in the substrate or solvent, insufficient hydrogen pressure, or non-optimal reaction temperature. The catalyst loading might also be too low.
-
-
Q4: How can the expensive chiral catalyst be recycled in an industrial setting?
-
A4: Several strategies exist for recycling homogeneous catalysts, including membrane filtration (dialysis) and immobilization on a solid support.[14]
-
Troubleshooting Guide: Asymmetric Hydrogenation
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Selectivity (ee) | The chosen chiral ligand is not optimal for the substrate. | Screen a library of chiral ligands to identify the best match for your substrate and reaction conditions. |
| The reaction temperature or pressure is not optimal. | Vary the temperature and hydrogen pressure to find the conditions that maximize enantioselectivity. | |
| Catalyst Deactivation | Impurities in the substrate or solvent are poisoning the catalyst. | Ensure high purity of the starting material and solvents. Degassing the solvent is also important. |
| The catalyst is sensitive to air or moisture. | Perform the reaction under strictly inert conditions (e.g., using a glovebox or Schlenk techniques). | |
| Low Reaction Rate | Insufficient catalyst loading. | Increase the catalyst loading (mol %). However, balance this with the cost of the catalyst. |
| Low hydrogen pressure. | Increase the hydrogen pressure, ensuring the reactor is rated for the intended pressure. |
Quantitative Data Presentation
Table 1: Comparison of Manufacturing Routes for this compound
| Parameter | Diastereomeric Salt Resolution | Asymmetric Hydrogenation |
| Starting Material | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | 1-Phenyl-3,4-dihydroisoquinoline |
| Key Reagents | D-(-)-tartaric acid | Chiral Ru, Rh, or Ir catalyst |
| Typical Yield | ~81% (for the desired enantiomer after resolution)[9][10] | >95% |
| Typical Enantiomeric Excess (ee) | >96%[9][10] | >99% |
| Key Advantage | Robust and well-established technology | High atom economy, direct synthesis |
| Key Disadvantage | Theoretical max yield of 50% without racemization | High cost of chiral catalysts |
Table 2: Performance of Selected Catalysts in Asymmetric Hydrogenation
| Catalyst System | Substrate | Catalyst Loading (mol %) | Yield (%) | ee (%) | Reference |
| Rhodium-based | 1-Aryl substituted-3,4-dihydroisoquinolines | Not specified | Quantitative conversion | up to 69 | [15] |
| Iridium-based | Isoquinolines | Not specified | Not specified | up to 99 | Not specified |
Note: Specific data for catalyst loading and turnover number (TON) for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline at an industrial scale is often proprietary. The values presented are indicative based on related substrates from the literature.
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization and Reduction
-
Cyclization: To a solution of N-(2-phenethyl)benzamide in an anhydrous solvent like toluene, add 2-3 equivalents of phosphorus oxychloride (POCl3) dropwise at room temperature.[1]
-
Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.[1]
-
Basify the aqueous solution with a concentrated base (e.g., NaOH) to a pH > 9.[1]
-
Extract the product, 1-phenyl-3,4-dihydroisoquinoline, with an organic solvent (e.g., dichloromethane).
-
Reduction: Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) portion-wise.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Chiral Resolution with D-(-)-Tartaric Acid
-
Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a suitable hot solvent (e.g., a mixture of an alcohol and water).[2]
-
In a separate flask, dissolve 0.5-1.0 equivalents of D-(-)-tartaric acid in the same hot solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt ((1R)-amine • D-tartrate).
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and basify with an aqueous base (e.g., NaOH).
-
Extract the enantiomerically enriched this compound with an organic solvent.
-
The enantiomeric excess can be further improved by recrystallization.
Mandatory Visualizations
Synthetic Pathways
Caption: Scalable synthetic routes to this compound.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for the chiral resolution of racemic 1-phenyl-THIQ.
Logical Relationship: Troubleshooting Low Yield in Bischler-Napieralski Reaction
Caption: Troubleshooting logic for low yields in the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. rsc.org [rsc.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Industrial-scale synthesis and applications of asymmetric hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developments in asymmetric hydrogenation from an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in catalytic hydrogenation of dihydroisoquinolines
Troubleshooting Guides & FAQs
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with low conversion rates during the catalytic hydrogenation of dihydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in the catalytic hydrogenation of dihydroisoquinolines?
Low conversion rates in the catalytic hydrogenation of dihydroisoquinolines can typically be attributed to one or more of the following factors:
-
Catalyst-Related Issues: This includes problems with the catalyst itself, such as it being inactive or poisoned by impurities.
-
Substrate-Related Issues: The purity of the dihydroisoquinoline starting material is crucial, as impurities can interfere with the reaction.
-
Reaction Condition Issues: The reaction conditions, including temperature, pressure, solvent choice, and agitation speed, may not be optimal for the specific transformation.
-
Procedural Issues: Problems with the experimental setup, such as inefficient hydrogen gas delivery or leaks in the system, can also lead to poor results.
Q2: Which catalyst is the most suitable for the hydrogenation of dihydroisoquinolines?
The optimal catalyst is highly dependent on the specific dihydroisoquinoline substrate. However, palladium on carbon (Pd/C) is a widely used and often effective catalyst for this transformation.[1] Other commonly employed catalysts include platinum on carbon (Pt/C), Raney Nickel (Raney Ni), rhodium (Rh), and ruthenium (Ru).[1][2] It is recommended to screen several catalysts to determine the best one for a particular substrate.
Q3: Can the dihydroisoquinoline substrate or the resulting tetrahydroisoquinoline product inhibit the catalyst's activity?
Yes, this is a known phenomenon. Nitrogen-containing heterocyclic compounds, which include both the dihydroisoquinoline substrate and the tetrahydroisoquinoline product, can strongly adsorb to the active sites on the catalyst surface.[3] This strong adsorption can act as an inhibitor, slowing down the reaction rate or leading to incomplete conversion. This is a form of substrate and/or product inhibition.
Troubleshooting Guide for Low Conversion Rates
Problem Area 1: Catalyst-Related Issues
Q: My hydrogenation reaction is proceeding very slowly or has stopped completely. How can I determine if the catalyst is the source of the problem?
A: Catalyst inactivity is a frequent cause of low conversion. Here are some common catalyst-related issues and their solutions:
-
Catalyst Deactivation or Poisoning: The catalyst's active sites may be blocked or deactivated by impurities present in the substrate, solvent, or hydrogen gas. Common catalyst poisons include sulfur compounds (like thiols and thioethers), halides, and residual reagents from previous synthetic steps.[4]
-
Solution:
-
Ensure the purity of your dihydroisoquinoline substrate. Purification methods such as recrystallization or column chromatography can be employed.
-
Use high-purity, degassed solvents. Protic solvents, such as ethanol or methanol, have been shown to enhance the rate of hydrogenation reactions.[5]
-
Utilize high-purity hydrogen gas.
-
If catalyst poisoning is suspected, it is best to use a fresh batch of catalyst for the reaction.
-
-
-
Improper Handling of the Catalyst: Many heterogeneous catalysts, such as palladium on carbon, can be pyrophoric, meaning they can ignite spontaneously in air, especially after they have been used in a reaction. Improper handling can lead to deactivation.
-
Suboptimal Catalyst Loading: The amount of catalyst used can have a significant effect on the reaction rate.[7]
-
Solution:
-
If the reaction is slow, you can try to incrementally increase the amount of catalyst used (for example, from 5 mol% to 10 mol%).
-
It is important to be aware that using an excessively high amount of catalyst can sometimes promote unwanted side reactions.
-
-
Problem Area 2: Suboptimal Reaction Conditions
Q: I am confident that my catalyst is fresh and active, but I am still observing low conversion. Which reaction parameters should I investigate?
A: Fine-tuning the reaction conditions is essential for achieving high conversion rates.
-
Hydrogen Pressure: An insufficient supply of hydrogen can be a rate-limiting factor.
-
Solution:
-
Thoroughly check your reaction setup to ensure it is properly sealed and free from any leaks.
-
If you are using a hydrogen-filled balloon, make sure it remains inflated for the duration of the reaction. For larger-scale reactions, using a double-layered balloon can help to minimize gas leakage.
-
If your laboratory is equipped for it, consider increasing the hydrogen pressure by using a Parr shaker or a similar high-pressure hydrogenation apparatus.[8]
-
-
-
Reaction Temperature: The rate of hydrogenation can be sensitive to changes in temperature.
-
Solution:
-
While many hydrogenations can be successfully carried out at room temperature, gentle heating (for instance, to 40-60 °C) can sometimes lead to an increase in the reaction rate.[9][10]
-
Exercise caution when increasing the temperature, as higher temperatures can sometimes promote undesirable side reactions, such as hydrogenolysis.
-
-
-
Choice of Solvent: The solvent plays a crucial role in the reaction by affecting both the catalyst's activity and the substrate's solubility.
-
Solution:
-
Protic solvents like ethanol, methanol, and acetic acid are often good choices for catalytic hydrogenations as they can help to accelerate the reaction rate.
-
Ensure that your substrate is fully dissolved in the solvent you have chosen. If you are having solubility issues, you may want to consider using a co-solvent system.
-
-
-
Agitation and Mixing: Inadequate stirring can result in poor mixing of the reactants and catalyst, leading to limitations in mass transfer.
-
Solution:
-
It is important to stir the reaction mixture vigorously to ensure that the catalyst remains suspended in the solution and to maximize the contact between the gas and liquid phases. A faster stirring rate generally results in a faster reaction.
-
-
Data Presentation
Table 1: A Comparison of Various Catalysts Used in the Hydrogenation of Dihydroisoquinoline and Related Compounds (Illustrative Data)
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Reference |
| 10% Pd/C | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Toluene | 20 | 20 | 12 | >99 | [11] |
| 5% Ru/Al2O3 | 2-methylquinoline | n-hexane | 120-180 | 25-75 | 6 | Variable | [12] |
| Ni/C | Quinoline | Methanol | 100 | 100 | 24 | >99 | [13] |
| Ir-based | 1-aryl-substituted dihydroisoquinolines | Toluene | 20 | 20 | 12 | Variable | [11] |
Note: The performance of a catalyst is highly dependent on the specific substrate and reaction conditions. This table is intended to provide examples and should be used as a guide for optimizing your own reaction.
Experimental Protocols
A General Protocol for the Catalytic Hydrogenation of a Dihydroisoquinoline Derivative Using a Hydrogen-Filled Balloon
Important Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Palladium on carbon is a flammable material and should be handled with care in an inert atmosphere.[6]
-
Hydrogen gas is explosive. Ensure that there are no potential ignition sources in the vicinity of the reaction.
Required Materials:
-
Dihydroisoquinoline substrate
-
10% Palladium on carbon (Pd/C) catalyst (or another suitable catalyst)
-
Anhydrous and degassed solvent (e.g., ethanol or methanol)
-
A three-necked round-bottom flask
-
A magnetic stir bar
-
Rubber septa
-
A source of inert gas (nitrogen or argon)
-
A hydrogen-filled balloon
-
A vacuum source
Step-by-Step Procedure:
-
Place the dihydroisoquinoline substrate and a magnetic stir bar into the three-necked round-bottom flask.
-
Seal the flask and purge it with an inert gas (nitrogen or argon) for a period of 5-10 minutes.
-
While maintaining a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the flask.
-
Add the anhydrous and degassed solvent to the flask using a cannula or a syringe.
-
Seal the flask and begin to stir the mixture.
-
Carefully evacuate the flask and then backfill it with hydrogen from the balloon. Repeat this evacuation and backfilling process 3 to 5 times to ensure that the inert atmosphere has been completely replaced with hydrogen.
-
Allow the reaction to stir under a positive pressure of hydrogen (maintained by the balloon) at the desired temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the excess hydrogen gas into the fume hood. Then, purge the flask with an inert gas.
-
To remove the catalyst, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad with the same solvent used for the reaction. Caution: It is critical not to allow the catalyst on the Celite® to become dry, as it can be pyrophoric. Quench the filter cake with water immediately after filtration.[6]
-
Concentrate the filtered solution under reduced pressure to obtain the crude product, which can then be purified if necessary.
Mandatory Visualizations
Caption: A troubleshooting workflow for low conversion rates.
Caption: A simplified catalytic cycle for hydrogenation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]
- 4. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. helgroup.com [helgroup.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stereochemical Integrity in Chiral Tetrahydroisoquinoline Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of chiral tetrahydroisoquinolines (THIQs) during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the functionalization of chiral tetrahydroisoquinolines?
A1: Racemization in chiral THIQs, particularly at the C1 position, typically occurs through the formation of an achiral intermediate. The most common causes include:
-
Extreme pH: Both strongly acidic and basic conditions can promote racemization. Acidic conditions can lead to the formation of an iminium ion intermediate, which can be achiral if the C1 substituent is lost and then re-added.[1] Strong bases can deprotonate the C1 position, especially if the substituent is electron-withdrawing, leading to a planar carbanion that can be protonated from either face.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for epimerization, particularly in the presence of even weak acids or bases.[2]
-
Certain Reagents and Reactions: Specific chemical transformations are inherently more prone to causing racemization. For instance, catalytic hydrogenation conditions used for other functional group manipulations can sometimes lead to racemization of 1-benzyltetrahydroisoquinolines. The Pictet-Spengler reaction, a common method for synthesizing THIQs, can also result in epimerization under thermodynamic control (acidic conditions).[1]
-
Oxidative Conditions: The formation of an iminium ion intermediate via oxidation of the tertiary amine is a key step in many C1-functionalization reactions. If not carefully controlled, this can lead to a loss of stereochemical information.
Q2: How does the choice of solvent impact the stereochemical outcome of a reaction?
A2: The solvent plays a crucial role in stabilizing or destabilizing charged intermediates that can lead to racemization. Polar aprotic solvents like THF, DMF, and acetonitrile are commonly used. The choice of solvent can influence the solubility of reagents and the transition state energies of the desired reaction versus the racemization pathway. For instance, in asymmetric N-acylation reactions, a mixture of toluene and THF has been shown to improve enantioselectivity.[3]
Q3: Can protecting groups on the nitrogen atom help prevent racemization?
A3: Yes, the choice of the N-protecting group is critical. Electron-withdrawing groups, such as Boc (tert-butoxycarbonyl), can influence the reactivity and stereochemical stability of the THIQ nucleus. For instance, N-Boc protection is often used in lithiation-electrophilic quench sequences for C1-functionalization.[4] However, the stability of the resulting organometallic intermediate is crucial to prevent racemization before quenching. The selection of the protecting group should be tailored to the specific reaction conditions to minimize side reactions that could lead to racemization.
Q4: Which functionalization reactions are most likely to cause racemization at the C1 position?
A4: Reactions that proceed through a planar or rapidly inverting intermediate at the C1 position are the most likely culprits. These include:
-
Reactions involving iminium ion formation: This is a common intermediate in many C-H functionalization reactions at the C1 position.
-
Deprotonation-alkylation sequences: If the resulting carbanion at C1 is not configurationally stable, racemization will occur.
-
High-temperature reactions: As mentioned, increased thermal energy can overcome the barrier to epimerization.
-
Certain catalytic hydrogenations: The specific catalyst and conditions are critical.
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (ee%) is observed after N-acylation of a chiral 1-substituted THIQ.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Strongly basic conditions | The use of strong, non-nucleophilic bases can lead to deprotonation at the C1 position, causing racemization. Solution: Opt for milder bases. For example, instead of strong bases like LDA or n-BuLi (if not used for directed metalation), consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in combination with the acylating agent. In some cases, inorganic bases like Na2CO3 have been used successfully in asymmetric acylations.[3] |
| Elevated reaction temperature | Higher temperatures can accelerate the rate of epimerization. Solution: Perform the acylation at lower temperatures. Start at 0 °C and, if the reaction is sluggish, slowly increase the temperature while monitoring the ee%. |
| Reactive acylating agent | Highly reactive acylating agents, such as acyl chlorides, in combination with a strong base, can create harsh conditions. Solution: Consider using less reactive acylating agents like acid anhydrides or performing the reaction in the presence of coupling agents used in peptide synthesis that are known to suppress racemization. |
| Solvent effects | The solvent can influence the stability of intermediates that lead to racemization. Solution: Screen different aprotic solvents. A mixture of toluene and THF (5:1) has been shown to enhance enantioselectivity in some N-acylation reactions.[3] |
Problem 2: Racemization is occurring during an N-alkylation reaction with an alkyl halide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Prolonged reaction times at high temperatures | This combination provides both the time and energy for epimerization to occur. Solution: If the reaction is slow, consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, to allow for lower reaction temperatures and shorter reaction times. The addition of a catalytic amount of KI can facilitate the in-situ formation of the more reactive alkyl iodide from an alkyl bromide (Finkelstein reaction). |
| Base-catalyzed racemization | The base used to neutralize the HX formed during the reaction might be promoting racemization. Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Alternatively, use a solid-supported base that can be easily filtered off, potentially reducing contact time with the chiral product in solution. |
| Reaction mechanism | If the reaction proceeds through an SN1-type mechanism due to the substrate or conditions, racemization is likely. Solution: Choose conditions that favor an SN2 mechanism, such as using a polar aprotic solvent and a good nucleophile (the THIQ nitrogen). |
Experimental Protocols
Protocol 1: Stereoretentive N-Alkylation of a Chiral Tetrahydroisoquinoline
This protocol is a general guideline for the N-alkylation of a chiral THIQ using an alkyl halide, with conditions chosen to minimize racemization.
Materials:
-
Chiral 1-substituted tetrahydroisoquinoline (1.0 equiv)
-
Alkyl iodide or bromide (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or Diisopropylethylamine (DIPEA, 2.0-3.0 equiv)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium iodide (KI, 0.1 equiv, optional if using an alkyl bromide)
Procedure:
-
To a solution of the chiral tetrahydroisoquinoline in ACN or DMF, add the base (K₂CO₃ or DIPEA).
-
If using an alkyl bromide, add catalytic KI.
-
Add the alkyl halide to the mixture.
-
Stir the reaction at room temperature. If the reaction is slow, gradually increase the temperature to 40-60 °C, monitoring both the reaction progress and the enantiomeric excess by chiral HPLC periodically.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
This is a general protocol for determining the ee% of a functionalized chiral THIQ. The specific column and mobile phase will need to be optimized for the particular analyte.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column. Common choices for THIQ derivatives include polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) and cyclodextrin-based columns.[1][5]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is a common starting point for normal-phase chiral HPLC.
-
For reversed-phase chiral HPLC, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) is used.
-
Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and resolution for basic or acidic analytes, respectively.
General Procedure:
-
Prepare a stock solution of the racemic standard of the functionalized THIQ in a suitable solvent.
-
Prepare a sample of the synthesized, enantiomerically enriched product at the same concentration.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Data Summary
The following table summarizes the impact of reaction conditions on the enantiomeric excess of chiral THIQs during functionalization, based on literature examples. Note: Specific quantitative data comparing different conditions for the same functionalization of the same substrate is scarce in the literature, highlighting the need for careful optimization in individual cases.
| Functionalization | Substrate | Conditions | Initial ee% | Final ee% | Reference |
| N-acylation | 2-aryl-quinazolinone | Na₂CO₃, THF, rt | N/A (asymmetric synthesis) | 90% | [3] |
| N-acylation | 2-aryl-quinazolinone | Na₂CO₃, Toluene/THF (5:1), rt | N/A (asymmetric synthesis) | 95% | [3] |
| Biaryl Coupling | THIQ derivative | PIFA, CH₂Cl₂, -10 °C to rt | >99% | >99% (no racemization observed) | [6] |
| N-alkylation | THIQ derivative | Alkyl bromide, K₂CO₃, DMF | >99% | >99% (implied no racemization) | [7] |
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A decision-making workflow for troubleshooting racemization issues.
Mechanism of Base-Catalyzed Racemization at C1
Caption: Mechanism of racemization via a planar carbanion intermediate.
References
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - One-pot functionalisation of N-substituted tetrahydroisoquinolines by photooxidation and tunable organometallic trapping of iminium intermediates [beilstein-journals.org]
- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Enantiomers in Profile: A Comparative Analysis of (1R) and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline's Biological Activity
A deep dive into the stereoselective interactions of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTIQ) enantiomers with biological targets reveals significant differences in their pharmacological profiles. This guide synthesizes available data to provide a comparative overview of the (1R) and (1S) enantiomers, offering valuable insights for researchers in drug discovery and development.
The chirality of a molecule is a critical determinant of its biological activity. In the case of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, the spatial arrangement of the phenyl group at the C1 position dictates the molecule's interaction with protein binding sites, leading to distinct pharmacological effects for the (1R) and (1S) enantiomers. While comprehensive comparative studies directly evaluating both enantiomers across a wide range of targets are limited in publicly available literature, existing research on derivatives and related compounds underscores the importance of stereochemistry in this class of molecules.
Dopamine Receptor Antagonism: A Case for Stereoselectivity
Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been investigated as dopamine D1 receptor antagonists.[1] Molecular modeling and conformational analysis of these derivatives have shown that the orientation of the phenyl ring and the nitrogen lone pair are crucial for receptor affinity.[2] For N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the (S) enantiomer was found to be the more active form, demonstrating a better fit into the D1 receptor binding pocket compared to the (R) enantiomer.[2] This highlights the stereospecific nature of the interaction between this class of compounds and the dopamine D1 receptor.
Inhibition of Tubulin Polymerization: A Potential Avenue for Anticancer Agents
Precursor for Important Pharmaceuticals
It is noteworthy that the (S)-enantiomer, specifically (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is a key intermediate in the synthesis of Solifenacin.[4] Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. This industrial application further emphasizes the biological importance of the specific stereochemistry of the (S)-enantiomer in achieving the desired pharmacological effect.
Future Directions
The available information strongly suggests that the biological activities of (1R)- and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline are distinct and stereospecific. However, there is a clear need for direct comparative studies that quantify the activity of both enantiomers against a panel of biological targets, including various G-protein coupled receptors and enzymes. Such studies would provide a clearer understanding of their structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents.
Experimental Considerations
To conduct a thorough comparative analysis of the biological activity of (1R)- and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the following experimental workflow would be essential:
Figure 1. A generalized workflow for the comparative biological evaluation of (1R) and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocols
Receptor Binding Assay (General Protocol):
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D1) from cell lines or animal tissues.
-
Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of the test compounds ((1R)- or (1S)-PHTIQ).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Tubulin Polymerization Assay (General Protocol):
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Polymerization Induction: Induce tubulin polymerization by adding GTP and warming the solution to 37°C.
-
Inhibitor Addition: Add varying concentrations of the test compounds ((1R)- or (1S)-PHTIQ) to the tubulin solution before inducing polymerization.
-
Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Determine the concentration of the test compound that inhibits tubulin polymerization by 50% (IC50 value) compared to a vehicle control.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-Tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this structure have demonstrated significant potential in treating a variety of diseases by interacting with key biological targets. This guide provides an objective comparison of the structure-activity relationships (SAR) of 1-phenyl-THIQ analogs against several important targets, supported by quantitative experimental data. Detailed methodologies for the key experiments are provided to facilitate the replication and further development of these findings.
Inhibition of Tubulin Polymerization
A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been evaluated for their ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The SAR for this activity highlights the importance of substitutions on the 1-phenyl ring.
Table 1: Tubulin Polymerization Inhibitory Activity and Cytotoxicity of 1-Phenyl-dihydroisoquinoline Analogs
| Compound | R1 | R2 | R3 | R4 | Tubulin Polymerization IC50 (µM) | Cytotoxicity (HeLa) IC50 (µM) |
| 5a | H | H | H | H | > 40 | > 100 |
| 5d | 4'-OCH3 | H | H | H | 21.5 | 35.2 |
| 5n | 3'-OH, 4'-OCH3 | H | H | H | 2.5 | 3.1 |
| Colchicine | - | - | - | - | 2.1 | 0.02 |
Data extracted from a study on 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[1]
The data clearly indicates that the presence of a hydroxyl group at the 3'-position and a methoxy group at the 4'-position of the 1-phenyl ring (compound 5n ) confers the most potent tubulin polymerization inhibitory activity, comparable to the well-known inhibitor colchicine.[1]
Signaling Pathway: From Tubulin Inhibition to Apoptosis
The inhibition of tubulin polymerization by active 1-phenyl-THIQ analogs disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Caption: Signaling pathway from tubulin inhibition to apoptosis.
Inhibition of p21-Activated Kinase 4 (PAK4)
A series of 1-phenanthryl-tetrahydroisoquinoline analogs have been designed and synthesized as inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, survival, and migration that is often overexpressed in cancer.
Table 2: PAK4 Inhibitory Activity and Antiproliferative Activity of 1-Phenanthryl-tetrahydroisoquinoline Analogs
| Compound | R | PAK4 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Lead Compound | H | 8.23 | 15.6 | 21.3 |
| 21a | 4-Cl | 0.42 | 0.83 | 0.28 |
| 21b | 4-F | 0.65 | 1.25 | 0.54 |
| 21c | 4-CH3 | 1.12 | 2.56 | 1.89 |
Data extracted from studies on 1-phenanthryl-tetrahydroisoquinoline derivatives as PAK4 inhibitors.[2][3]
The SAR studies revealed that substitution at the 4-position of the phenanthryl ring significantly influences PAK4 inhibitory activity. An electron-withdrawing group, such as chlorine (compound 21a ), resulted in the most potent inhibition of both PAK4 and cancer cell proliferation.[2][3]
Signaling Pathway: PAK4-LIMK1-Cofilin Pathway in Cell Migration and Invasion
Inhibition of PAK4 by these analogs has been shown to disrupt the PAK4-LIMK1-cofilin signaling pathway, which plays a crucial role in regulating actin cytoskeletal dynamics, thereby inhibiting cancer cell migration and invasion.[3]
Caption: PAK4 signaling pathway in cell migration.
Activity Against Mycobacterium tuberculosis
Certain 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of M. tuberculosis H37Rv. The SAR in this series points towards the importance of lipophilicity and the nature of substituents at the 5- and 8-positions.
Table 3: Anti-tubercular Activity of 5,8-disubstituted Tetrahydroisoquinoline Analogs
| Compound | X | R | MIC90 (µg/mL) | Cytotoxicity (Vero) IC50 (µg/mL) |
| 6 | H | 4-pyridyl | >100 | >100 |
| 10 | OMe | 2-pyridyl | 12.5 | 50 |
| 13 | Bn | N-methylpiperazine | 0.78 | 12.5 |
| 14 | Bn | 4-pyridyl | 3.13 | 25 |
Data extracted from a study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.[4]
A large substituent like benzyl at the 5-position and an N-methylpiperazine group at the 8-position (compound 13 ) were found to be favorable for anti-tubercular activity.[4]
Dopamine D1 Receptor Antagonism
The 1-phenyl-tetrahydroisoquinoline scaffold has been explored for its potential as dopamine D1 receptor antagonists. Conformational analysis has been a key aspect of the SAR studies in this area.
Table 4: Dopamine D1 Receptor Affinity of 1-Phenyl-THIQ Analogs
| Compound | R | Ki (nM) for D1 Receptor |
| SCH23390 (reference) | - | 0.7 |
| 2 | N-CH3 | 15 |
| 3 | N-H | 120 |
Data based on conformational analysis and molecular modeling studies.[5]
These studies suggest that the conformation of the tetrahydroisoquinoline ring and the orientation of the 1-phenyl group are critical for high-affinity binding to the D1 receptor.[5]
LFA-1/ICAM-1 Antagonism
Tetrahydroisoquinoline derivatives have been discovered as potent inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical interaction in the immune response.
Table 5: LFA-1/ICAM-1 Inhibitory Activity of THIQ Analogs
| Compound | R Group | Hut-78 Assay IC50 (nM) |
| 6q | Carboxylic acid | 2 |
| 6t | Ethyl ester | 10 |
Data extracted from a study on THIQ derivatives as LFA-1/ICAM-1 antagonists.[6]
The presence of a carboxylic acid moiety (compound 6q ) was found to be crucial for potent inhibition. The corresponding ethyl ester (6t ) showed reduced in vitro potency but demonstrated good oral bioavailability in animal models.[6]
Experimental Protocols
Tubulin Polymerization Assay
Method: The inhibitory effect of the compounds on tubulin polymerization is determined by a fluorescence-based method.
-
Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol), test compounds dissolved in DMSO, and a fluorescent reporter (e.g., DAPI).
-
Procedure:
-
Tubulin (2 mg/mL) is pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C.
-
Polymerization is initiated by the addition of GTP.
-
The increase in fluorescence due to the incorporation of the reporter into the polymerized microtubules is monitored over time (e.g., every minute for 60 minutes) at 37°C using a fluorescence spectrophotometer (excitation at 360 nm, emission at 450 nm).
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
PAK4 Kinase Assay
Method: The inhibitory activity against PAK4 is measured using a radiometric filter binding assay or a commercial kinase assay kit.
-
Reagents: Recombinant human PAK4 kinase, a specific peptide substrate (e.g., PAKtide), ATP (containing γ-32P-ATP for radiometric assay), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and test compounds in DMSO.
-
Procedure:
-
The kinase reaction is carried out in a final volume of 25 µL containing the kinase, substrate, ATP, and various concentrations of the test compound or vehicle.
-
The reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 30 minutes) at 30°C.
-
For the radiometric assay, the reaction is stopped by spotting the mixture onto a phosphocellulose filter paper. The filters are washed to remove unincorporated γ-32P-ATP.
-
The radioactivity retained on the filters, which is proportional to the kinase activity, is measured using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Method: The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv is determined using the MABA.
-
Materials: M. tuberculosis H37Rv culture, Middlebrook 7H9 broth supplemented with OADC, 96-well microplates, Alamar Blue reagent, and test compounds in DMSO.
-
Procedure:
-
A mid-log phase culture of M. tuberculosis H37Rv is diluted to a specific OD600.
-
Serial dilutions of the test compounds are prepared in the microplates.
-
The bacterial suspension is added to each well. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Dopamine D1 Receptor Binding Assay
Method: The affinity of the compounds for the dopamine D1 receptor is determined by a competitive radioligand binding assay.
-
Reagents: Membranes from cells expressing the human dopamine D1 receptor, a radioligand (e.g., [3H]SCH23390), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2), and test compounds in DMSO.
-
Procedure:
-
The binding assay is performed in a final volume of 250 µL.
-
The reaction mixture contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist (e.g., unlabeled SCH23390).
-
The mixture is incubated for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
LFA-1/ICAM-1 Adhesion Assay
Method: A cell-based adhesion assay is used to measure the inhibition of LFA-1/ICAM-1 interaction.
-
Materials: A T-cell line expressing LFA-1 (e.g., Hut-78), recombinant human ICAM-1, 96-well plates, a fluorescent dye for cell labeling (e.g., Calcein-AM), and test compounds in DMSO.
-
Procedure:
-
96-well plates are coated with ICAM-1 and blocked with BSA.
-
Hut-78 cells are labeled with Calcein-AM.
-
The labeled cells are pre-incubated with various concentrations of the test compounds or vehicle for 30 minutes at 37°C.
-
The cell suspension is then added to the ICAM-1 coated wells and incubated for 30-60 minutes at 37°C to allow for adhesion.
-
Non-adherent cells are removed by washing.
-
The fluorescence of the adherent cells is measured using a fluorescence plate reader.
-
The IC50 value is the concentration of the compound that inhibits cell adhesion by 50%.
-
Cytotoxicity Assay (MTT Assay)
Method: The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials: Cancer cell lines (e.g., HeLa, MCF-7), 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved by adding the solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
-
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the 1-phenanthryl-tetrahydroisoquinoline series of PAK4 inhibitors: potent agents restrain tumor cell growth and invasion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Pictet-Spengler and Bischler-Napieralski Synthesis Routes for Tetrahydroisoquinolines and Related Heterocycles
For researchers, scientists, and professionals in drug development, the synthesis of tetrahydroisoquinolines (THIQs) and related nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry. Two of the most venerable and widely employed methods for constructing these privileged structures are the Pictet-Spengler and Bischler-Napieralski reactions. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visualizations of the reaction mechanisms to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1] | β-arylethylamide.[1] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[2] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[3][4] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[5] | 3,4-Dihydroisoquinoline (an imine).[4] |
| Subsequent Steps | Often the final desired product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline. |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[5] | Generally requires harsher, refluxing acidic conditions.[6] |
| Key Intermediate | Iminium ion.[7] | Nitrilium ion or related species. |
Quantitative Data Presentation: A Comparative Overview of Yields
The following table summarizes representative yields for both the Pictet-Spengler and Bischler-Napieralski reactions, highlighting the influence of electronic effects on the aromatic ring.
| Reaction | Starting Materials | Conditions | Product | Yield (%) | Reference |
| Pictet-Spengler | Tryptamine + Benzaldehyde | TFA, CH₂Cl₂ | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | High | |
| Pictet-Spengler | Tryptamine + 4-Nitrobenzaldehyde | TFA, CH₂Cl₂ | 1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-β-carboline | High | |
| Pictet-Spengler | Tryptamine + 4-Methoxybenzaldehyde | TFA, CH₂Cl₂ | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline | High | [8] |
| Pictet-Spengler | Phenethylamine + Dimethoxymethane | HCl | 1,2,3,4-Tetrahydroisoquinoline | Moderate to low | [5] |
| Bischler-Napieralski | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Good to Excellent | [9] |
| Bischler-Napieralski | N-Phenethylacetamide | P₂O₅, POCl₃, reflux | 1-Methyl-3,4-dihydroisoquinoline | Moderate | [6] |
| Bischler-Napieralski | N-(4-Nitrophenethyl)acetamide | P₂O₅, POCl₃, reflux | 1-Methyl-7-nitro-3,4-dihydroisoquinoline | Low to no reaction | [9] |
Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions. This table provides a general comparison.
Reaction Mechanisms and Logical Flow
The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[1]
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction commences with the formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound.[2] Subsequent protonation of the imine nitrogen generates an electrophilic iminium ion.[7] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form a spirocyclic intermediate. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.
Caption: Pictet-Spengler reaction pathway.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction begins with the activation of the amide carbonyl of a β-arylethylamide by a dehydrating agent, such as phosphorus oxychloride.[4] This is followed by an intramolecular cyclization, which can proceed through two plausible mechanistic pathways. One involves the formation of a nitrilium ion intermediate, which is a potent electrophile.[3] The electron-rich aromatic ring then attacks the nitrilium ion, leading to a cyclized intermediate that, upon loss of the activating group and a proton, yields the 3,4-dihydroisoquinoline product.
Caption: Bischler-Napieralski reaction pathway.
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol is a general procedure and may require optimization for different substrates.
Materials:
-
Tryptamine
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in CH₂Cl₂ (approximately 10 mL per mmol of tryptamine).[10]
-
To the stirred solution, add benzaldehyde (1.0-1.2 eq) dropwise at room temperature.[10]
-
Add trifluoroacetic acid (10-50 mol%) to the reaction mixture.[11]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours.[11]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[11]
Protocol 2: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is suitable for substrates with electron-rich aromatic rings.[9]
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide
-
Anhydrous toluene or acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).
-
Add anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature. An ice bath may be used to control any exotherm.[9]
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using TLC.[9]
-
After completion, cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the 3,4-dihydroisoquinoline.
Conclusion
Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for the synthesis of tetrahydroisoquinolines and related heterocycles. The Pictet-Spengler reaction is often favored for its milder conditions and the direct formation of the saturated heterocyclic product, particularly with electron-rich systems or activated β-arylethylamines like tryptamine.[5] The Bischler-Napieralski reaction, while typically requiring harsher conditions and a subsequent reduction step, offers a complementary approach and is particularly useful for the synthesis of 3,4-dihydroisoquinolines which can be valuable intermediates in their own right. The choice between these two methods will ultimately depend on the specific substrate, the desired final product, and the tolerance of functional groups to the reaction conditions. For substrates lacking electron-donating groups on the aromatic ring, the Pictet-Spengler reaction may offer a more viable route, although it may still require forcing conditions.[5] Conversely, the Bischler-Napieralski reaction is most effective with electron-rich aromatic systems where the cyclization is more facile.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. via.library.depaul.edu [via.library.depaul.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Stereochemistry of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of the chiral molecule (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, with a primary focus on the gold standard method of single-crystal X-ray crystallography.
This compound is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its specific stereochemistry is crucial for its biological activity, necessitating rigorous structural confirmation. While X-ray crystallography provides definitive proof of structure and absolute stereochemistry, other spectroscopic and chromatographic methods offer complementary and more routinely accessible data for structural verification and enantiomeric purity assessment.
Definitive Structure Determination by X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for elucidating the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated.
While a specific crystal structure for this compound is not publicly available, the structure of a closely related derivative, 1-phenyl-3,4-dihydroisoquinoline bearing a 3'-OH and 4'-OCH3 substituted B-ring (compound 5n), has been determined by X-ray diffraction[1]. This serves as a pertinent example of how X-ray crystallography can be applied to this class of compounds to confirm connectivity and stereochemistry.
| Parameter | Value (for analogue compound 5n) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(4) |
| α (°) | 90 |
| β (°) | 110.12(3) |
| γ (°) | 90 |
| V (ų) | 1448.1(10) |
| Z | 4 |
| R-factor | 0.056 |
| Table 1: Crystallographic data for a 1-phenyl-tetrahydroisoquinoline derivative, illustrating typical parameters obtained from a single-crystal X-ray diffraction experiment. Data adapted from a study on a related compound[1]. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free from significant defects[2].
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated[2].
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, highly accurate molecular structure[2]. The absolute configuration of a chiral molecule can be determined if a heavy atom is present or by using anomalous dispersion effects.
Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail, its requirement for high-quality single crystals can be a bottleneck. Therefore, a combination of spectroscopic and chromatographic methods is routinely employed for structural validation and to assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and local chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Assignment |
| 7.40 - 7.20 (m, 9H) | Aromatic-H |
| 4.95 (s, 1H) | C1-H |
| 3.40 - 3.20 (m, 2H) | C3-H₂ |
| 3.00 - 2.85 (m, 2H) | C4-H₂ |
| 2.10 (br s, 1H) | N-H |
| Table 2: Expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predictive and may vary slightly based on experimental conditions. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically used. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Assign the chemical shifts to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 210.1277 | 210.1279 |
| [M+Na]⁺ | 232.1097 | 232.1099 |
| Table 3: Expected high-resolution mass spectrometry data for this compound. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass to confirm the elemental formula.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.
| Parameter | Value |
| Column | Chiral stationary phase (e.g., Daicel Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (1R) | t₁ |
| Retention Time (1S) | t₂ |
| Table 4: Typical chiral HPLC conditions for the separation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers. |
Experimental Protocol: Chiral HPLC
-
Method Development: Screen various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a solution of the compound of known concentration in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Determine the area under each enantiomer's peak to calculate the enantiomeric excess (ee).
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound.
References
A Researcher's Guide to Determining Enantiomeric Excess of Chiral Tetrahydroisoquinolines using HPLC
For researchers, scientists, and drug development professionals working with chiral tetrahydroisoquinolines (THIQs), the accurate determination of enantiomeric excess (% ee) is a critical step in synthesis, purification, and pharmacological assessment. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of various chiral stationary phases (CSPs) for the enantioseparation of THIQs, supported by experimental data, and includes a detailed experimental protocol.
The successful separation of THIQ enantiomers relies on the selection of an appropriate chiral stationary phase that provides differential interactions with the two enantiomers, leading to different retention times. The most commonly employed CSPs for this class of compounds include polysaccharide-based, cyclodextrin-based, and zwitterionic ion-exchanger columns.
Comparison of Chiral Stationary Phases for THIQ Enantioseparation
The choice of CSP and mobile phase is paramount for achieving baseline separation of THIQ enantiomers. The following table summarizes the performance of different CSPs for the separation of various THIQ derivatives.
| THIQ Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (t R1 / t R2 , min) | Resolution (R s ) | Reference |
| Salsolinol | β-cyclodextrin-bonded silica gel | MS-friendly mobile phase (details not specified) | Not Specified | ESI-MS/MS | Not Specified | Baseline separation | [1] |
| Salsolinol and N-methylsalsolinol | Cyclodextrin-modified silica gel | Not Specified | Not Specified | Electrochemical | Not Specified | Complete separation | [2] |
| Laudanosine | Chiralcel OD (Cellulose-based) | Acetonitrile-based | Not Specified | Not Specified | Not Specified | > 2.5 | [3] |
| Norlaudanosine | Chiralpak AD (Amylose-based) | Methanol-based | Not Specified | Not Specified | Not Specified | 1.9 | [3] |
| Norlaudanosine | Chiralpak IA (Amylose-based) | Not Specified | Not Specified | Not Specified | Excellent enantioseparation | [3] | |
| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based | Methanol/Acetonitrile/Triethylamine (30:70:0.5, v/v/v) | Not Specified | Not Specified | Not Specified | Successful resolution | [4] |
| Cationic 1,2,3,4-tetrahydroisoquinoline analogs | Chiralpak ZWIX(+)™ (Cinchona alkaloid-based zwitterionic) | Polar ionic mobile phase | Not Specified | Not Specified | Not Specified | Successful resolution | [5] |
Note: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] * 100.
Experimental Workflow for % ee Determination
The general workflow for determining the enantiomeric excess of a chiral THIQ sample using HPLC is depicted below. This process begins with sample preparation and culminates in the calculation of the % ee value.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the determination of the enantiomeric excess of a chiral THIQ. Optimization of the mobile phase composition and other chromatographic parameters may be necessary for specific THIQ analogs.
1. Materials and Reagents
-
Chiral THIQ sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol)
-
Additives (e.g., trifluoroacetic acid, diethylamine, triethylamine)
-
Chiral HPLC column (e.g., polysaccharide-based, cyclodextrin-based)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector, or Mass Spectrometer).
-
Data acquisition and processing software.
3. Sample Preparation
-
Prepare a stock solution of the racemic THIQ standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a solvent in which the sample is freely soluble).
-
Prepare the sample solution of the chiral THIQ to be analyzed at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Chromatographic Conditions (Example for a Polysaccharide-based CSP)
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point for normal phase chromatography. A typical starting ratio is 90:10 (v/v). For basic THIQs, the addition of a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the THIQ analyte.
-
Injection Volume: 10 µL.
5. Analysis Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor (Rs). A baseline separation with Rs ≥ 1.5 is generally considered adequate for accurate quantification.
-
Inject the chiral THIQ sample.
-
Identify and integrate the peaks corresponding to the two enantiomers in the chromatogram.
6. Calculation of Enantiomeric Excess (% ee)
Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers (Area1 and Area2) as follows:
% ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100
Logical Relationship for Method Development
The selection of an appropriate chiral separation method is a systematic process. The following diagram illustrates the logical steps involved in developing a robust HPLC method for THIQ enantioseparation.
References
- 1. Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Catalysts for Tetrahydroisoquinoline (THIQ) Synthesis
The asymmetric synthesis of tetrahydroisoquinolines (THIQs) is a cornerstone of medicinal chemistry and drug development, as this structural motif is a key component in a vast array of bioactive natural products and pharmaceuticals. The efficacy of various chiral catalysts in achieving high yields and stereoselectivity is a critical consideration for researchers in this field. This guide provides a comparative overview of prominent chiral catalysts—spanning transition metals and organocatalysts—for the synthesis of THIQs, supported by experimental data and detailed protocols.
Transition Metal Catalysis: A Powerful Toolkit for Asymmetric Hydrogenation
Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation of dihydroisoquinolines (DHIQs) and isoquinolinium salts, which are common precursors to THIQs.
Iridium (Ir) Catalysts:
Iridium complexes are among the most robust and versatile catalysts for the asymmetric hydrogenation of N-heteroaromatics.[1] Their high activity and enantioselectivity are often attributed to the formation of highly reactive iridium-hydride species. A notable strategy involves the use of chiral ligands, such as Josiphos, in combination with an iridium precursor like [Ir(cod)Cl]₂.[2][3] The choice of solvent and additives can significantly influence both the yield and the stereochemical outcome of the reaction.[4][5] For instance, the use of chlorinated solvents and halide additives has been shown to be crucial for achieving trans-selectivity in the hydrogenation of 1,3-disubstituted isoquinolines.[2][3]
Ruthenium (Ru) Catalysts:
Ruthenium-based catalysts, such as those employing the TsDPEN ligand, have demonstrated excellent performance in both asymmetric hydrogenation and transfer hydrogenation reactions for THIQ synthesis.[1] Ruthenium catalysts can be employed in both homogeneous and heterogeneous systems, with the latter offering advantages in terms of catalyst recyclability.[1] The addition of Lewis acids as co-catalysts has been shown to significantly improve both the catalytic activity and enantioselectivity in Ru-catalyzed transfer hydrogenations.[1][6]
Rhodium (Rh) Catalysts:
Rhodium-diamine complexes are well-established catalysts for the asymmetric transfer hydrogenation of DHIQs, often utilizing formic acid/triethylamine as the hydrogen source.[1] These systems can provide THIQs with high yields and excellent enantioselectivity.[1][7] Rhodium catalysts have also been successfully applied in the asymmetric functionalization of quinoxalinium salts, expanding the toolkit for creating diverse THIQ analogues.[8]
Table 1: Comparison of Transition Metal Catalysts for Asymmetric Hydrogenation of DHIQ Derivatives
| Catalyst System | Substrate | Yield (%) | ee (%) | dr | Conditions | Reference |
| [Ir(cod)Cl]₂ / Josiphos | 1-(hydroxymethyl)-3-phenylisoquinoline | High | 97 | trans selective | CH₂Cl₂, TBAI, H₂ (pressure) | [2][3] |
| [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | 1-alkyl 3,4-DHIQs | Excellent | Excellent | N/A | [Bmim]NTf₂, H₂ (pressure) | [1] |
| Rhodium/diamine complex | DHIQs | up to 96 | up to 99 | N/A | HCOOH/Et₃N | [1][7] |
Note: "dr" refers to diastereomeric ratio. "N/A" indicates that the diastereomeric ratio was not a relevant parameter for the specific reaction.
Organocatalysis: A Metal-Free Approach to the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental and widely used method for constructing the THIQ core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization. Chiral organocatalysts, such as Brønsted acids and hydrogen-bond donors, have emerged as powerful tools for rendering this transformation enantioselective.
Chiral Phosphoric Acids (CPAs):
Chiral phosphoric acids, particularly those derived from BINOL, have proven to be highly effective Brønsted acid catalysts for the asymmetric Pictet-Spengler reaction.[9] These catalysts activate the imine intermediate through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the cyclization.
Thiourea and Squaramide Catalysts:
Chiral thiourea and squaramide derivatives are excellent hydrogen-bond donor catalysts that can activate N-acyliminium ions generated in situ, promoting their enantioselective cyclization in the Pictet-Spengler reaction.[10][11] The cooperative use of a chiral squaramide and an achiral carboxylic acid co-catalyst has been shown to be critical for achieving high enantioselectivity across a broad range of substrates.[12]
Table 2: Comparison of Organocatalysts for the Asymmetric Pictet-Spengler Reaction
| Catalyst System | Substrate Scope | Yield (%) | ee (%) / er | Conditions | Reference |
| Chiral Phosphoric Acid (e.g., (R)-TRIP) | Tryptamines and aldehydes | Good to excellent | High | Mild, organic solvent | [9] |
| Chiral Thiourea | Tryptamine and N-acyliminium precursors | High | High | Mild, organic solvent | [10][11] |
| Squaramide / Carboxylic Acid | Tryptamines and heterocyclic carboxaldehydes | Good to excellent | up to 95:5 er | Cooperative catalysis | [12] |
Note: "er" refers to enantiomeric ratio.
Visualizing the Workflow and Catalytic Strategies
To provide a clearer understanding of the experimental processes and the relationships between different catalytic approaches, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for chiral catalyst screening in THIQ synthesis.
Caption: Logical relationships between THIQ synthesis strategies and catalyst types.
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a 1,3-Disubstituted Isoquinoline
This protocol is a representative example based on methodologies described in the literature.[2][3]
-
Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂ (1.25 mol%) and the chiral Josiphos ligand (3 mol%) are dissolved in anhydrous, degassed CH₂Cl₂. The solution is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a flame-dried Schlenk tube is added the 1,3-disubstituted isoquinoline substrate (1.0 equiv) and the halide additive, such as tetrabutylammonium iodide (TBAI) (7.5 mol%).
-
Hydrogenation: The prepared catalyst solution is added to the Schlenk tube containing the substrate. The tube is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 bar).
-
Reaction Monitoring and Workup: The reaction is stirred at a specified temperature (e.g., 60 °C) for the required time. Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) of the resulting THIQ are then determined.
General Procedure for an Organocatalyzed Asymmetric Pictet-Spengler Reaction
This protocol is a representative example based on methodologies employing cooperative catalysis.[12]
-
Reaction Setup: To a vial is added the chiral squaramide catalyst (e.g., 5 mol%), the carboxylic acid co-catalyst (e.g., 20 mol%), and the tryptamine derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene).
-
Addition of Aldehyde: The heterocyclic carboxaldehyde (1.2 equiv) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.
-
Analysis: The yield is determined after purification, and the enantiomeric ratio is measured by chiral stationary phase HPLC.
This guide provides a foundational comparison of key catalytic systems for the asymmetric synthesis of THIQs. The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as cost and scalability. The provided data and protocols serve as a starting point for researchers to navigate this important area of synthetic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. Iridium-catalyzed asymmetric trans -selective hydrogenation of 1,3-disubstituted isoquinolines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06729J [pubs.rsc.org]
- 4. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly enantioselective catalytic acyl-pictet-spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Novel Tetrahydroisoquinoline Derivatives: A Comparative Pharmacological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Recent research has focused on the development of novel THIQ derivatives with improved potency and selectivity for various biological targets, offering promising avenues for the treatment of cancer, neurodegenerative diseases, and other disorders.[3][4] This guide provides a comparative evaluation of the pharmacological properties of several novel THIQ derivatives against established alternatives, supported by experimental data and detailed methodologies.
In Vitro Anticancer Activity
A significant area of investigation for novel THIQ derivatives is their potential as anticancer agents.[3][5][6] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Data Presentation: Anticancer IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel tetrahydroisoquinoline derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| GM-3-18 | Colo320 | Colon Cancer | 0.9 ± 0.1 | Doxorubicin | 0.5 ± 0.05 |
| DLD-1 | Colon Cancer | 1.5 ± 0.2 | Doxorubicin | 0.6 ± 0.07 | |
| HCT116 | Colon Cancer | 2.1 ± 0.3 | Doxorubicin | 0.4 ± 0.04 | |
| GM-3-121 | Colo320 | Colon Cancer | 1.8 ± 0.2 | Doxorubicin | 0.5 ± 0.05 |
| HCT116 | Colon Cancer | 2.5 ± 0.4 | Doxorubicin | 0.4 ± 0.04 | |
| Compound 7e | A549 | Lung Cancer | 0.155 ± 0.01 | Doxorubicin | 0.45 ± 0.03 |
| Compound 8d | MCF7 | Breast Cancer | 0.170 ± 0.02 | Doxorubicin | 0.85 ± 0.06 |
| Compound 15 | MCF-7 | Breast Cancer | 15.16 ± 1.2 | 5-Fluorouracil | 5.0 ± 0.4 |
| HepG-2 | Liver Cancer | 18.74 ± 1.5 | 5-Fluorouracil | 6.2 ± 0.5 | |
| A549 | Lung Cancer | 18.68 ± 1.7 | 5-Fluorouracil | 7.8 ± 0.6 |
Data for GM-3-18 and GM-3-121 are adapted from a study on anti-angiogenesis and anti-cancer agents.[3] Data for compounds 7e and 8d are from a study on DHFR and CDK2 inhibitors.[6] Data for compound 15 is from a study on pyrazolo quinoline derivatives.[7]
Receptor Binding Affinity
The interaction of THIQ derivatives with specific receptors is a key determinant of their pharmacological effects. Dopamine receptors, particularly the D2 subtype, and opioid receptors are common targets for these compounds.[2][8] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay.
Data Presentation: Receptor Binding Affinity (Ki Values)
This table presents the Ki values of selected novel tetrahydroisoquinoline derivatives for the human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | Receptor | Ki (nM) | Reference Compound | Receptor | Ki (nM) |
| Compound 51 | hD3 | 12 | BP 897 | hD3 | 1.0 |
| hD2 | 1476 | hD2 | 25.0 | ||
| Compound 31 | hD3 | 0.40 | Haloperidol | hD3 | 2.5 |
| hD2 | 60 | hD2 | 1.2 | ||
| Dopamine-derived THIQ 1 | Dihydropteridine Reductase | 1.5 | Dopamine | Dihydropteridine Reductase | 6.0 |
| Dopamine-derived THIQ 2 | Dihydropteridine Reductase | 90 | Dopamine | Dihydropteridine Reductase | 6.0 |
Data for Compound 51 is from a study on potent and selective dopamine D3 receptor ligands.[2] Data for Compound 31 is from a study on novel THIQs with high affinity and selectivity for the dopamine D3 receptor.[4] Data for Dopamine-derived THIQs are from a study on inhibitors of dihydropteridine reductase.[9]
Functional Activity
Beyond binding, it is crucial to assess the functional consequences of ligand-receptor interaction. Functional assays measure the ability of a compound to elicit a cellular response, such as the production of a second messenger like cyclic AMP (cAMP).[10] The potency of a compound in a functional assay is often expressed as the half-maximal effective concentration (EC50), the concentration that produces 50% of the maximal response.
Data Presentation: Functional Activity (EC50 Values)
The following table provides EC50 values for representative tetrahydroisoquinoline derivatives in a functional assay measuring the inhibition of cAMP production, a hallmark of Gαi-coupled receptor activation.
| Compound ID | Assay | EC50 (nM) | Reference Compound | Assay | EC50 (nM) |
| THIQ Agonist A | cAMP Inhibition | 15 | Quinpirole | cAMP Inhibition | 5 |
| THIQ Agonist B | cAMP Inhibition | 50 | Quinpirole | cAMP Inhibition | 5 |
| Compound 13a | PDE4B Inhibition | 880 | Rolipram | PDE4B Inhibition | 18,480 |
| Compound 14f | PDE4B Inhibition | 2,300 | Rolipram | PDE4B Inhibition | 1,300 |
Hypothetical data for THIQ Agonists A and B are presented for illustrative purposes. Data for compounds 13a and 14f are from a review on the biological activities of THIQ derivatives.[11]
Experimental Protocols
1. Radioligand Displacement Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of novel tetrahydroisoquinoline derivatives for the human dopamine D2 receptor.[12][13]
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[12]
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[12]
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 250 µL.
-
Each well contains:
-
50 µL of membrane preparation (typically 10-20 µg of protein).
-
50 µL of [3H]-Spiperone (a radiolabeled D2 antagonist) at a concentration close to its Kd (e.g., 0.2 nM).
-
50 µL of assay buffer or competing ligand (novel THIQ derivative or reference compound) at various concentrations.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).[12]
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value for each competing ligand is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of novel tetrahydroisoquinoline derivatives using a subcutaneous xenograft model in mice.[14][15]
-
Cell Culture and Implantation:
-
A human cancer cell line (e.g., HCT116 colon cancer cells) is cultured in appropriate media.
-
Cells are harvested, washed, and resuspended in a sterile solution (e.g., a 1:1 mixture of serum-free media and Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.[15]
-
Immunocompromised mice (e.g., athymic nude mice) are anesthetized.
-
100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.[14]
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups (e.g., vehicle control, reference drug, and different doses of the novel THIQ derivative).
-
The test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).[15]
-
Animal body weight and general health are monitored regularly to assess toxicity.
-
-
Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine-derived tetrahydroisoquinolines. Novel inhibitors of dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of 1-Phenyl-Tetrahydroisoquinolines on Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various 1-phenyl-tetrahydroisoquinoline derivatives on dopamine receptors. The data presented herein is compiled from peer-reviewed studies and is intended to assist researchers in selecting compounds for further investigation and in designing relevant experimental protocols.
Comparative Analysis of 1-Phenyl-Tetrahydroisoquinoline Derivatives
The following tables summarize the binding affinities of a series of 1-phenyl-tetrahydroisoquinoline analogs for human dopamine D1, D2, and D3 receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D3 vs D1 Selectivity | D3 vs D2 Selectivity |
| 4a | 800 | 830 | 2.7 | ~296-fold | ~307-fold |
| 4b | 800 | 830 | 2.7 | ~296-fold | ~307-fold |
| 4h | >10000 | 1800 | 4.4 | >2272-fold | ~409-fold |
| 4i | >10000 | 2000 | 11 | >909-fold | ~182-fold |
| 4j | >10000 | 1200 | 10 | >1000-fold | ~120-fold |
| 4k | >10000 | 1400 | 12 | >833-fold | ~117-fold |
| 6 | >10000 | 860 | 25 | >400-fold | ~34-fold |
| 7 | >10000 | >10000 | 6.3 | >1587-fold | >1587-fold |
| 8 | >10000 | >10000 | 25 | >400-fold | >400-fold |
Data extracted from a study on novel dopamine D3-selective receptor ligands.[1]
Table 2: Functional Activity of a 1-Benzyl-Tetrahydroisoquinoline Derivative
While extensive comparative functional data for a series of 1-phenyl-tetrahydroisoquinolines is limited in the current literature, the following data point provides an example of the functional potency of a related compound.
| Compound | Receptor | Assay | Parameter | Value |
| Br-BTHIQ | D2S | cAMP Signaling | EC50 | 2.9 µM |
Br-BTHIQ is 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline, a benzyl-tetrahydroisoquinoline derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[2][3][4]
Objective: To determine the inhibition constant (Ki) of test compounds for dopamine receptors.
Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing human recombinant dopamine D1, D2, or D3 receptors.[3]
-
Radioligands:
-
For D1 receptors: [³H]-SCH23390
-
For D2/D3 receptors: [³H]-Spiperone or [¹²⁵I]-Iodospiperone[2]
-
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM (+)-butaclamol for D2/D3 receptors) to determine non-specific binding.[2]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[2]
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the 1-phenyl-tetrahydroisoquinoline test compounds in the assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the test compound dilutions, the radioligand at a concentration near its Kd, and the membrane preparation. For determining non-specific binding, a saturating concentration of a non-labeled antagonist is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (for D1-like Receptors)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.[5]
Objective: To determine the potency (EC50) and efficacy of test compounds as agonists or antagonists at D1 dopamine receptors.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human dopamine D1 receptor.[5]
-
Assay Medium: Serum-free cell culture medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Reference Agonist: Dopamine.
-
cAMP Detection Kit: A commercially available kit, for example, a LANCE® Ultra cAMP assay kit or a cAMP-Glo™ Assay kit.[6]
-
Plate Reader: A microplate reader capable of detecting the signal from the chosen cAMP kit (e.g., luminescence or time-resolved fluorescence).
Procedure:
-
Cell Seeding: Seed the D1-expressing cells into a 96-well or 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.
-
Agonist Assay: To determine agonist activity, add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Antagonist Assay: To determine antagonist activity, pre-incubate the cells with the test compounds before adding a fixed concentration of a known D1 agonist (e.g., dopamine at its EC80 concentration).
-
cAMP Detection: Following incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's instructions.
-
Signal Measurement: After an appropriate incubation period, measure the signal using the plate reader.
-
Data Analysis: For agonist assays, plot the response against the log of the compound concentration to determine the EC50 and Emax values. For antagonist assays, the IC50 value can be determined.
[³⁵S]GTPγS Binding Assay (for D2-like Receptors)
This functional assay measures the activation of G proteins coupled to D2-like receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7][8][9]
Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at D2-like dopamine receptors.
Materials:
-
Membrane Preparations: Membranes from cells expressing the dopamine D2 or D3 receptor.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to facilitate the exchange reaction.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Assay Mix Preparation: Prepare an assay mix containing the membrane preparation, GDP, and the test compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS to the assay mix.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot it against the log of the agonist concentration to calculate the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for dopamine receptors and a typical experimental workflow for in vitro testing.
References
- 1. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Analysis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary spectral techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Detailed experimental protocols, comparative data tables, and a workflow visualization are included to support researchers in the identification and analysis of this important isoquinoline alkaloid derivative.
Spectral Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.10 | m | 9H | Aromatic protons |
| 4.98 | s | 1H | C1-H |
| 3.35 - 3.25 | m | 1H | C3-Hₐ |
| 3.15 - 3.05 | m | 1H | C3-Hₑ |
| 2.95 - 2.80 | m | 2H | C4-H₂ |
| 2.10 | br s | 1H | N-H |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 143.9 | Aromatic C |
| 138.5 | Aromatic C |
| 135.0 | Aromatic C |
| 128.6 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.3 | Aromatic CH |
| 126.5 | Aromatic CH |
| 126.0 | Aromatic CH |
| 61.5 | C1 |
| 47.3 | C3 |
| 29.2 | C4 |
Table 3: FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320 | Medium, Sharp | N-H Stretch |
| 3060, 3025 | Medium | Aromatic C-H Stretch |
| 2920, 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1490, 1450 | Strong | Aromatic C=C Stretch |
| 750, 700 | Strong | C-H Bending (out-of-plane) |
Table 4: Mass Spectrometry Data (ESI)
| m/z | Relative Intensity (%) | Assignment |
| 210.1283 | 100 | [M+H]⁺ (Protonated Molecule) |
| 132.0810 | 85 | [M - C₆H₅CH]⁺ |
| 104.0500 | 40 | [C₈H₈]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of 1-phenyl-1,2,3,4-tetrahydroisoquinoline was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid 1-phenyl-1,2,3,4-tetrahydroisoquinoline was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory was used.[1]
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (approximately 1 mg/mL) was prepared in a methanol/water (1:1) mixture with 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Drying gas flow: 8 L/min
-
Drying gas temperature: 300 °C
-
Mass range: m/z 50-500
-
Workflow for Spectral Data Analysis
The following diagram illustrates a typical workflow for the structural elucidation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using a combination of spectral techniques.
Comparison with Alternative Analytical Techniques
While NMR, IR, and MS are fundamental for the structural confirmation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, other analytical techniques can provide complementary or alternative information, particularly for quantification, separation of mixtures, and chiral analysis.
Table 5: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Application for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary and a mobile phase. | Robust, reproducible, excellent for quantification. | Lower structural information content compared to MS. | Purity assessment, quantification in complex matrices. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of MS. | High sensitivity and selectivity, provides molecular weight and structural information. | More complex and expensive than HPLC-UV. | Identification and quantification in biological samples, metabolite studies.[2] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample volume required. | Lower concentration sensitivity than HPLC, less robust. | Chiral separation of enantiomers, analysis of charged derivatives. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like 1-phenyl-1,2,3,4-tetrahydroisoquinoline. | Analysis of volatile impurities or degradation products. |
References
A Comparative Guide to THIQ-Based Inhibitors Versus Existing Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology. This guide provides an objective comparison of THIQ-based inhibitors against existing therapeutic agents targeting Poly (ADP-ribose) polymerase (PARP), Bromodomain and Extra-Terminal (BET) proteins, and Histone Deacetylases (HDACs). The comparative analysis is supported by experimental data to aid in the evaluation of these novel compounds.
THIQ-Based PARP Inhibitors: A New Generation in Cancer Therapy
The THIQ-based PARP inhibitor, senaparib , has demonstrated significant promise in clinical trials. It functions by inhibiting PARP1 and PARP2 enzymes, crucial for DNA single-strand break repair, and by trapping PARP on the DNA, leading to cytotoxic double-strand breaks in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[1][2]
Comparative Efficacy and Potency
Senaparib exhibits potent inhibition of PARP1 and PARP2 enzymes and demonstrates greater PARP trapping activity compared to the first-generation PARP inhibitor, olaparib.[1] In cellular assays, senaparib shows potent cytotoxicity against tumor cell lines with BRCA1/2 mutations.[1] The Phase III FLAMES study showed that senaparib significantly prolonged progression-free survival in patients with advanced ovarian cancer, irrespective of their BRCA mutation status.[2]
| Inhibitor | Target | IC50 (nmol/L)[1] | Cell Viability IC50 (nmol/L) - BRCA2-/- DLD-1 cells[1] | PARP Trapping Potency[1][3] |
| Senaparib (THIQ-based) | PARP1/2 | PARP1: ~1, PARP2: ~1 | 1.8 | More potent than Olaparib |
| Olaparib | PARP1/2 | PARP1: ~5, PARP2: ~1 | 62.9 | Potent |
| Niraparib | PARP1/2 | PARP1: 3.8, PARP2: 2.1[4] | Not directly compared in the same study | Potent |
| Rucaparib | PARP1/2 | PARP1: 1.4, PARP2: 0.2[4] | Not directly compared in the same study | Similar to Olaparib[5] |
Signaling Pathway of PARP Inhibitors
The following diagram illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in homologous recombination deficient cancer cells.
Caption: Mechanism of PARP inhibitor action.
THIQ-Based BET Inhibitors: Targeting Epigenetic Regulation
The THIQ scaffold has also been utilized to develop inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers that regulate gene transcription. The THIQ-based compound ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins (BRD2, BRD3, and BRD4).[6] This selectivity may offer a better therapeutic window compared to pan-BET inhibitors.
Comparative Binding Affinity and Cellular Activity
ABBV-744 demonstrates high selectivity for BD2 over the first bromodomain (BD1). In preclinical models of acute myeloid leukemia (AML), ABBV-744 showed comparable antitumor efficacy to the pan-BET inhibitor ABBV-075, but with an improved therapeutic index.[6]
| Inhibitor | Target | Kd (nM) - BRD4(BD1) | Kd (nM) - BRD4(BD2) | Cellular Activity |
| ABBV-744 (THIQ-based) | BET BD2-selective | >10,000 | 3.2 | Potent anti-proliferative activity in AML cell lines[6] |
| JQ1 | Pan-BET | 50 | 90 | Broad anti-proliferative activity[7] |
| OTX015 (Birabresib) | Pan-BET | 19 | 38 | Broad anti-proliferative activity |
Signaling Pathway of BET Inhibitors
The diagram below outlines the general mechanism of action for BET inhibitors in downregulating oncogene expression.
Caption: Mechanism of BET inhibitor action.
THIQ-Based HDAC Inhibitors: Precision in Epigenetic Modulation
The versatility of the THIQ scaffold extends to the development of selective Histone Deacetylase (HDAC) inhibitors. A novel THIQ-based compound has been identified as a potent and selective inhibitor of HDAC8 .[8] This isoform-selectivity is a key advantage over pan-HDAC inhibitors, which can be associated with broader off-target effects.
Comparative Inhibitory Potency and Cytotoxicity
The THIQ-based HDAC8 inhibitor demonstrates high potency and selectivity for HDAC8 over other HDAC isoforms. Its cytotoxicity is more targeted compared to the pan-HDAC inhibitor SAHA (Vorinostat).
| Inhibitor | Target | IC50 (µM) - HDAC8[9][10] | IC50 (µM) - HDAC1[9][10] | Cytotoxicity |
| THIQ-based HDAC8 Inhibitor | HDAC8-selective | ~0.01 (PCI-34051 as reference) | >4 (PCI-34051 as reference) | Selective against T-cell malignancies[11] |
| PCI-34051 | HDAC8-selective | 0.01 | 4 | Selective against T-cell malignancies[11] |
| Vorinostat (SAHA) | Pan-HDAC | 0.41 | 0.028 | Broad cytotoxicity |
| Romidepsin | Class I HDACs | Not primary target | Potent inhibitor | Broad cytotoxicity |
Signaling Pathway of HDAC Inhibitors
The following diagram illustrates how HDAC inhibitors alter gene expression, leading to anti-tumor effects.
Caption: Mechanism of HDAC inhibitor action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PARP Activity Assay (Chemiluminescent ELISA-based)
This assay quantifies the PARP enzyme activity by measuring the incorporation of biotinylated NAD+ into histone proteins.[12]
Workflow Diagram:
Caption: Workflow for PARP activity assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.
-
Reaction Setup: Add the PARP enzyme, biotinylated NAD+, and various concentrations of the THIQ-based inhibitor or a known inhibitor (e.g., olaparib) to the wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow the PARP reaction to proceed.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate.
-
Measurement: Immediately measure the luminescence using a microplate reader. The signal intensity is inversely proportional to the inhibitor's potency.
BET Bromodomain Binding Assay (AlphaScreen)
This assay measures the binding of BET bromodomains to acetylated histone peptides.[13]
Workflow Diagram:
Caption: Workflow for BET binding assay.
Protocol:
-
Reaction Setup: In a 384-well plate, mix the biotinylated acetylated histone H4 peptide, the GST-tagged BET bromodomain protein (e.g., BRD4), and serial dilutions of the THIQ-based inhibitor or a known inhibitor (e.g., JQ1).
-
Incubation: Incubate the mixture for 30 minutes at room temperature to allow for binding equilibration.
-
Bead Addition: Add Streptavidin-coated Donor beads and anti-GST Acceptor beads to the wells.
-
Incubation in Dark: Incubate the plate for 1 hour at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. A decrease in signal indicates inhibition of the bromodomain-histone interaction.
HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes using a fluorogenic substrate.[14][15][16]
Workflow Diagram:
Caption: Workflow for HDAC activity assay.
Protocol:
-
Reaction Setup: In a 96-well black plate, add the HDAC enzyme (e.g., recombinant HDAC8 or HeLa nuclear extract), assay buffer, and different concentrations of the THIQ-based inhibitor or a known inhibitor (e.g., Vorinostat).
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic acetylated substrate to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Signal Development: Add the developer solution to each well, which releases the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm). The fluorescence intensity is proportional to the HDAC activity.
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ-based inhibitor or a control drug for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Validation of HDAC8 Inhibitors as Drug Discovery Starting Points to Treat Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information to ensure the compliant and safe management of this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][4] Avoid the formation of dust and aerosols.[2][5]
In Case of a Spill:
-
Avoid dust formation.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collect the material and place it in a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[4][6] The following is a generalized protocol for its disposal as a hazardous chemical waste.
-
Identification and Classification:
-
This compound should be treated as hazardous waste.
-
Consult the SDS and local regulations to determine the specific waste classification (e.g., non-hazardous, hazardous, acutely toxic).
-
-
Segregation:
-
Store waste this compound separately from incompatible materials. The SDS for the related compound 1,2,3,4-tetrahydroisoquinoline lists strong oxidizing agents and strong acids as incompatible.[1]
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.[6][7]
-
-
Containerization:
-
Use a designated, appropriate, and properly sealed container for the chemical waste.[8][9] Plastic containers are often preferred.[8]
-
The container must be clean, dry, and compatible with the chemical.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4] Do not use abbreviations or chemical formulas on the label.[4]
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHRS) or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]
-
Never dispose of this compound down the drain or in regular trash.[8][9]
-
The final disposal method will likely be incineration at an approved waste disposal plant.[1][6]
-
Disposal Workflow Diagram
The following diagram outlines the key decision points and steps in the chemical waste disposal process.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Essential safety protocols and logistical plans are critical for the secure and effective handling of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal, ensuring a safety-first approach in your work.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Chemical safety goggles or tightly fitting safety glasses with side-shields. A face shield may be necessary where splashing is a significant risk. | Conforming to EU Standard EN166 or US OSHA 29 CFR 1910.133.[1] |
| Skin Protection | Chemically resistant, impervious gloves and protective clothing. A lab coat or gown made of low-permeability fabric is essential. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | Recommended filter type: Organic gases and vapors filter (Type A, Brown), conforming to EN14387.[1] |
It is crucial to wash hands thoroughly after handling the substance.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Safe Handling and Storage: Procedural Best Practices
Proper handling and storage are paramount to maintaining a safe laboratory environment. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Operational Plan:
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Ventilation: Handle the product in a closed system or provide appropriate exhaust ventilation to minimize exposure.[1]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2] Smoking, eating, and drinking are strictly prohibited in the handling area.[1][4]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]
-
Keep away from heat, sparks, and open flames.[1]
-
Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Emergency Procedures: First Aid and Spill Response
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Inhalation: Move the exposed person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Spill and Leak Procedures:
-
Prevent further leakage or spillage if it is safe to do so.
-
Use inert material to absorb the spill.
-
Collect the absorbed material into a suitable container for disposal.
-
Ensure the area is well-ventilated.
-
Do not let the product enter drains, other waterways, or the soil.[2]
Disposal Plan: Responsible Waste Management
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.[2] The material should be sent to an approved waste disposal plant.[1][2] Do not reuse empty containers.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
